molecular formula C10H8BrNO2 B1522289 (3-Bromobenzyl)-cyanoacetic acid CAS No. 948015-61-0

(3-Bromobenzyl)-cyanoacetic acid

Cat. No.: B1522289
CAS No.: 948015-61-0
M. Wt: 254.08 g/mol
InChI Key: VIIKMPDZOKMEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromobenzyl)-cyanoacetic acid is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromobenzyl)-cyanoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromobenzyl)-cyanoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-bromophenyl)-2-cyanopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIKMPDZOKMEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of (3-Bromobenzyl)-cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Bromobenzyl)-cyanoacetic acid, also known as 3-(3-bromophenyl)-2-cyanopropanoic acid, is a multifaceted organic molecule of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, incorporating a substituted aromatic ring, a nitrile group, and a carboxylic acid moiety, offers a versatile scaffold for the synthesis of novel compounds with potential therapeutic or material applications. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for predicting its reactivity, designing derivatives, and elucidating its mechanism of action in various systems.

This technical guide provides a comprehensive overview of the analytical methodologies employed for the complete structural characterization of (3-Bromobenzyl)-cyanoacetic acid. As a self-validating system of protocols, this document is designed to guide researchers through the logical workflow of structural elucidation, from fundamental physicochemical property determination to advanced spectroscopic and crystallographic analyses. The causality behind each experimental choice is explained to provide field-proven insights for robust and reliable characterization.

Physicochemical Properties and Synthesis Overview

A foundational step in the analysis of any novel compound is the determination of its basic physicochemical properties. These parameters provide initial confirmation of the compound's identity and purity.

Table 1: Physicochemical Properties of (3-Bromobenzyl)-cyanoacetic Acid

PropertyValueSource
CAS Number 948015-61-0[1]
Molecular Formula C₁₀H₈BrNO₂[1]
Molecular Weight 254.08 g/mol [1]
Appearance White to off-white solid (predicted)
InChI 1S/C10H8BrNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4H2,(H,13,14)
InChIKey VIIKMPDZOKMEJL-UHFFFAOYSA-N
SMILES O=C(O)C(CC1=CC=CC(Br)=C1)C#N[1]
Synthesis Pathway

While multiple synthetic routes to cyanoacetic acid derivatives exist, a common approach involves the reaction of a substituted benzyl halide with a cyanoacetate.[2][3] For (3-Bromobenzyl)-cyanoacetic acid, a plausible synthesis involves the alkylation of a cyanoacetic acid ester with 3-bromobenzyl bromide, followed by hydrolysis of the ester.

Synthesis_Pathway reagent1 3-Bromobenzyl bromide intermediate Ethyl (3-Bromobenzyl)-cyanoacetate reagent1->intermediate reagent2 Ethyl cyanoacetate reagent2->intermediate product (3-Bromobenzyl)-cyanoacetic acid intermediate->product base Base (e.g., NaH) base->intermediate hydrolysis Acid/Base Hydrolysis hydrolysis->product

Caption: Plausible synthesis route for (3-Bromobenzyl)-cyanoacetic acid.

Spectroscopic Analysis: Unveiling the Molecular Framework

Spectroscopic techniques are indispensable for elucidating the structural connectivity and functional groups present in a molecule. A combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular architecture.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For (3-Bromobenzyl)-cyanoacetic acid, the IR spectrum is predicted to exhibit several key absorption bands.

Table 2: Predicted IR Absorption Bands for (3-Bromobenzyl)-cyanoacetic Acid

Functional GroupPredicted Absorption Range (cm⁻¹)Rationale
O-H (Carboxylic Acid) 3300-2500 (broad)The broadness is due to hydrogen bonding between carboxylic acid dimers.[4][5]
C-H (Aromatic) 3100-3000Characteristic stretching vibrations of C-H bonds on the benzene ring.
C-H (Aliphatic) 3000-2850Stretching vibrations of the methylene (CH₂) and methine (CH) groups.
C≡N (Nitrile) 2260-2240The carbon-nitrogen triple bond stretch is a sharp and intense peak.[6][7]
C=O (Carboxylic Acid) 1760-1690The carbonyl stretch is a strong, sharp absorption. Its position can be influenced by hydrogen bonding.[4][5][8]
C=C (Aromatic) 1600-1450Stretching vibrations within the benzene ring.
C-O (Carboxylic Acid) 1320-1210Stretching vibration of the carbon-oxygen single bond.[8]
C-Br (Aryl Halide) 1075-1030Carbon-bromine stretching vibration.
  • Sample Preparation: A small amount of the solid (3-Bromobenzyl)-cyanoacetic acid is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for unambiguous structure determination.

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for (3-Bromobenzyl)-cyanoacetic Acid

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-COOH 10-13Singlet (broad)1HThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
Ar-H 7.2-7.8Multiplet4HProtons on the brominated benzene ring will exhibit complex splitting patterns due to their different chemical environments and couplings.
-CH(CN)- 4.0-4.5Triplet1HThe methine proton is coupled to the adjacent methylene protons.
-CH₂- 3.2-3.6Doublet2HThe methylene protons are coupled to the adjacent methine proton.

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for (3-Bromobenzyl)-cyanoacetic Acid

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
-COOH 165-185The carboxyl carbon is significantly deshielded.[4]
Ar-C 120-140Carbons of the benzene ring. The carbon attached to the bromine will be in the lower end of this range.
-C≡N 115-130The nitrile carbon has a characteristic chemical shift.[4]
-CH(CN)- 40-50The methine carbon is attached to two electron-withdrawing groups.
-CH₂- 30-40The methylene carbon.
  • Sample Preparation: Dissolve approximately 5-10 mg of (3-Bromobenzyl)-cyanoacetic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used.

  • Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Table 5: Predicted Key Mass Spectrometry Fragments for (3-Bromobenzyl)-cyanoacetic Acid

m/zFragmentRationale
253/255 [M]⁺Molecular ion peak, showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br are in a roughly 1:1 ratio).
208/210 [M - COOH]⁺Loss of the carboxylic acid group.
170 [M - Br - H]⁺Loss of a bromine atom and a hydrogen atom.
169/171 [C₇H₆Br]⁺Bromobenzyl cation.
91 [C₇H₇]⁺Tropylium ion, a common fragment in benzyl compounds.
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

MS_Fragmentation M [M]⁺˙ (m/z 253/255) F1 [M - COOH]⁺ (m/z 208/210) M->F1 - COOH F2 [C₇H₆Br]⁺ (m/z 169/171) M->F2 - CH(CN)COOH F3 [C₇H₇]⁺ (m/z 91) F2->F3 - Br

Caption: Predicted mass spectrometry fragmentation pathway.

Crystallographic Analysis: The Definitive 3D Structure

While spectroscopic methods provide excellent information on connectivity, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state.

X-ray Crystallography

This technique can determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the compound's properties and behavior.

  • Crystal Growth: High-quality single crystals of (3-Bromobenzyl)-cyanoacetic acid are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.[9]

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[10] The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The atomic positions and thermal parameters are then refined to achieve the best fit with the experimental data.[11]

  • Data Analysis: The final structure provides precise information on bond lengths, bond angles, and intermolecular interactions. The presence of hydrogen-bonded dimers, a common feature of carboxylic acids, can be confirmed.

XRay_Workflow Start Synthesized Compound Crystal Crystal Growth Start->Crystal Data X-ray Data Collection Crystal->Data Solve Structure Solution Data->Solve Refine Structure Refinement Solve->Refine End 3D Molecular Structure Refine->End

Caption: Workflow for X-ray crystallographic analysis.

Conclusion

The comprehensive structural analysis of (3-Bromobenzyl)-cyanoacetic acid requires a multi-faceted approach, integrating physicochemical property determination with a suite of powerful analytical techniques. The logical application of IR, NMR, and mass spectrometry provides a detailed understanding of the molecule's functional groups and connectivity. Ultimately, single-crystal X-ray diffraction offers the definitive three-dimensional structure. The self-validating nature of this integrated workflow ensures a high degree of confidence in the final structural assignment, providing a solid foundation for further research and development in the fields of medicinal chemistry and materials science.

References

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-bromophenyl)propanoic Acid. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Staples, R. (2025, October 28). Getting Crystals Your Crystallographer Will Treasure. Michigan State University. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of nitriles derived from ammonia (TCA) and ethylenediamine (TCED) and their hydrogenated products TAA and TAED. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of m/z values and assigned chemical identities of fragmentation products of protonated cystine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyanopropanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). GB2583146A - Process for preparing cyanoacetates.
  • PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

  • Supporting Information. (n.d.). 3 - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US6130347A - Preparation of cyanoacetic esters.
  • YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from [Link]

  • West Virginia University. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyanopropanoic acid. Retrieved from [Link]

  • Journal of Chinese Pharmaceutical Sciences. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

  • RSC Publishing. (2021, August 17). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Retrieved from [Link]

  • Google Patents. (n.d.). EP2397472A1 - A process for the preparation of a benzylbromide intermediates.
  • Cheméo. (n.d.). 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)- (CAS 24393-53-1). Retrieved from [Link]

  • Figshare. (n.d.). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2- cyano-benzyl bromide and the like.
  • PubChem. (n.d.). Cyanoacetic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (3-Bromobenzyl)-cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromobenzyl)-cyanoacetic acid, also known as 3-(3-bromophenyl)-2-cyanopropanoic acid (CAS No. 948015-61-0), is a multifaceted organic compound with significant potential in medicinal chemistry and drug development. Its unique structure, incorporating a substituted aromatic ring, a reactive nitrile group, and an acidic carboxylic acid moiety, makes it a valuable building block for the synthesis of novel therapeutic agents. Understanding the physicochemical properties of this molecule is paramount for its effective utilization in drug design, formulation, and analytical development. This technical guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of (3-Bromobenzyl)-cyanoacetic acid, detailed experimental protocols for its characterization, and insights into its potential applications.

Introduction: The Strategic Importance of (3-Bromobenzyl)-cyanoacetic Acid in Drug Discovery

The design of new molecular entities with therapeutic potential often relies on the strategic combination of chemical motifs that govern a molecule's interaction with biological targets and its pharmacokinetic profile. (3-Bromobenzyl)-cyanoacetic acid emerges as a compound of interest due to the convergence of three key functional groups:

  • The 3-Bromobenzyl Moiety: The presence of a bromine atom on the phenyl ring introduces a site for further chemical modification through cross-coupling reactions, allowing for the exploration of a wider chemical space. The lipophilic nature of the benzyl group can also influence the compound's ability to cross cellular membranes.

  • The Cyano Group: This versatile functional group can participate in various chemical transformations and can act as a hydrogen bond acceptor, influencing molecular interactions with biological targets.

  • The Cyanoacetic Acid Core: The carboxylic acid function imparts acidity, enabling salt formation to modulate solubility and bioavailability. The alpha-cyano group enhances the acidity of the adjacent methine proton, making it a reactive handle for condensation reactions.

This guide will delve into the specific physicochemical properties that arise from this unique combination of functional groups, providing a foundational understanding for researchers working with this compound.

Molecular Structure and Core Properties

A thorough understanding of a molecule's fundamental properties is the cornerstone of its application in research and development.

Chemical Structure

The chemical structure of (3-Bromobenzyl)-cyanoacetic acid is depicted below.

Figure 1: 2D structure of (3-Bromobenzyl)-cyanoacetic acid.

Fundamental Molecular Data

The foundational quantitative data for (3-Bromobenzyl)-cyanoacetic acid is summarized in the table below.

PropertyValueSource
CAS Number 948015-61-0
Molecular Formula C₁₀H₈BrNO₂Calculated
Molecular Weight 254.08 g/mol
Synonym 3-(3-bromophenyl)-2-cyanopropanoic acid

Predicted Physicochemical Properties

In the absence of comprehensive experimental data for (3-Bromobenzyl)-cyanoacetic acid, we can predict its properties based on the known characteristics of its constituent fragments: the 3-bromobenzyl group and the cyanoacetic acid moiety.

PropertyPredicted Value/RangeRationale and Comparative Insights
Melting Point (°C) 100 - 130Cyanoacetic acid has a melting point of 66-69 °C. The introduction of the larger, more rigid 3-bromobenzyl group is expected to increase the melting point due to enhanced crystal lattice energy. For comparison, 3-bromobenzoic acid melts at 155-157 °C.
Boiling Point (°C) > 300 (with decomposition)Carboxylic acids with similar molecular weights often have high boiling points. Decomposition before boiling at atmospheric pressure is likely due to the presence of the carboxylic acid and nitrile groups.
Solubility
   WaterSparingly solubleThe polar carboxylic acid and cyano groups will contribute to some water solubility, but the hydrophobic 3-bromobenzyl group will significantly limit it. Solubility is expected to increase in basic aqueous solutions due to salt formation.
   Organic SolventsSoluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF)The overall organic character of the molecule suggests good solubility in common polar organic solvents.
pKa 2.0 - 2.5The pKa of cyanoacetic acid is approximately 2.45[1]. The electron-withdrawing nature of the 3-bromobenzyl group is not expected to significantly alter the pKa of the carboxylic acid, which is primarily influenced by the adjacent electron-withdrawing cyano group.
LogP ~2.5 - 3.5The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of the bromophenyl group will contribute significantly to a positive LogP value, indicating a preference for the lipid phase.

Synthesis and Purification

A plausible and efficient synthetic route to (3-Bromobenzyl)-cyanoacetic acid is via the Knoevenagel condensation, a well-established method for forming carbon-carbon bonds.

Synthetic Workflow: Knoevenagel Condensation

This reaction involves the condensation of 3-bromobenzaldehyde with cyanoacetic acid, typically catalyzed by a weak base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Bromobenzaldehyde 3-Bromobenzaldehyde Cyanoacetic Acid Cyanoacetic Acid Catalyst Base Catalyst (e.g., Piperidine, Pyridine) Cyanoacetic Acid->Catalyst + Product (3-Bromobenzyl)-cyanoacetic acid Catalyst->Product Knoevenagel Condensation Solvent Solvent (e.g., Ethanol, Toluene) Temperature Heat (Reflux)

Figure 2: Synthetic workflow for (3-Bromobenzyl)-cyanoacetic acid.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde (1 equivalent) and cyanoacetic acid (1.1 equivalents).

  • Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or toluene, followed by a catalytic amount of a weak base like piperidine or pyridine (0.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (3-Bromobenzyl)-cyanoacetic acid.

Analytical Characterization

A comprehensive characterization of (3-Bromobenzyl)-cyanoacetic acid is essential to confirm its identity and purity. The following analytical techniques are recommended.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Aromatic protons of the 3-bromophenyl group will appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). A singlet or doublet for the benzylic CH proton and a singlet for the carboxylic acid proton (which may be broad and exchangeable with D₂O) are also expected.
¹³C NMR Resonances for the aromatic carbons, the nitrile carbon (δ ~115-120 ppm), the carboxylic acid carbonyl carbon (δ ~170-180 ppm), and the aliphatic carbons of the side chain will be observed.
FT-IR (ATR) Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C≡N stretch of the nitrile group (~2250 cm⁻¹), and C-Br stretch (~500-600 cm⁻¹) are expected.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of (3-Bromobenzyl)-cyanoacetic acid.

G start Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System start->hplc column Reverse-Phase C18 Column hplc->column detector UV Detector (e.g., 254 nm) column->detector data Data Analysis (Peak Integration, Purity Calculation) detector->data

Figure 3: HPLC workflow for purity analysis.

Recommended HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Applications in Drug Development

The structural features of (3-Bromobenzyl)-cyanoacetic acid make it a valuable starting material for the synthesis of a variety of biologically active molecules. Its utility has been demonstrated in the development of:

  • Enzyme Inhibitors: The cyanoacetic acid moiety can be used to synthesize derivatives that target the active sites of various enzymes.

  • Heterocyclic Compounds: The reactive nature of the molecule allows for its incorporation into diverse heterocyclic ring systems, which are prevalent in many drug molecules.

  • PROTACs and Molecular Glues: The bromobenzyl group can serve as a synthetic handle for conjugation to linker molecules in the development of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities.

Conclusion

(3-Bromobenzyl)-cyanoacetic acid is a compound with significant untapped potential in the field of drug discovery and development. While experimental data on its physicochemical properties are not yet widely available, this guide provides a robust framework for its understanding, synthesis, and characterization based on established chemical principles and data from analogous structures. As research into this and similar molecules continues, a more complete experimental profile will undoubtedly emerge, further solidifying its role as a key building block in the creation of next-generation therapeutics.

References

  • PubChem. Cyanoacetic acid. National Center for Biotechnology Information. [Link]

Sources

A Researcher's Guide to the Synthesis of (3-Bromobenzyl)-cyanoacetic Acid: Precursors and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers an in-depth exploration of the synthesis of (3-Bromobenzyl)-cyanoacetic acid, a crucial intermediate for pharmaceutical research and development. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the essential precursors, synthetic methodologies, and underlying chemical principles.

The Strategic Importance of (3-Bromobenzyl)-cyanoacetic Acid in Medicinal Chemistry

(3-Bromobenzyl)-cyanoacetic acid is a versatile molecular building block. The presence of the cyano and carboxylic acid groups allows for a variety of chemical transformations, while the bromo-substituted benzyl moiety provides a handle for further molecular elaboration, often through metal-catalyzed cross-coupling reactions. This unique combination of reactive sites makes it an invaluable precursor in the synthesis of complex, biologically active molecules.

Core Synthetic Approach: The Knoevenagel Condensation

The most common and efficient route to (3-Bromobenzyl)-cyanoacetic acid is through a Knoevenagel condensation.[1] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[1] In this specific synthesis, the key precursors are 3-bromobenzaldehyde and an ester of cyanoacetic acid, such as ethyl cyanoacetate.[2]

The overall synthetic strategy can be visualized as a two-step process:

  • Knoevenagel Condensation: 3-Bromobenzaldehyde reacts with ethyl cyanoacetate in the presence of a basic catalyst to form ethyl (E)-2-cyano-3-(3-bromophenyl)acrylate.

  • Hydrolysis: The resulting ester is then hydrolyzed to yield the final product, (3-Bromobenzyl)-cyanoacetic acid.[3]

Caption: General synthetic scheme for (3-Bromobenzyl)-cyanoacetic acid.

A Closer Look at the Precursors

The selection and purity of the starting materials are critical for a successful and high-yielding synthesis.

3-Bromobenzaldehyde: The Aromatic Core

3-Bromobenzaldehyde serves as the electrophilic component in the condensation. The bromine atom at the meta position is key to the identity of the final product.

  • Synthesis of 3-Bromobenzaldehyde: While commercially available, it can be synthesized by the reaction of benzaldehyde with bromine in the presence of a brominating catalyst.[4]

  • Purity Considerations: It is essential to use high-purity 3-bromobenzaldehyde to avoid side reactions and simplify the purification of the final product.

Cyanoacetic Acid and its Esters: The Active Methylene Source

The active methylene group in cyanoacetic acid and its esters is readily deprotonated to form a nucleophilic carbanion.

  • Ethyl Cyanoacetate: This is a commonly used and commercially available reagent for the Knoevenagel condensation.[5] It can be prepared through various methods, including the reaction of ethyl chloroacetate with sodium cyanide.[5]

  • Cyanoacetic Acid: While cyanoacetic acid itself can be used in Knoevenagel condensations, its ester derivatives are often preferred for this specific synthesis to control the reactivity and facilitate the isolation of the intermediate.[6][7] Cyanoacetic acid can be prepared from a cyanoacetic ester via acidic hydrolysis.[8]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of (3-Bromobenzyl)-cyanoacetic acid.

Part 1: Synthesis of Ethyl (E)-2-cyano-3-(3-bromophenyl)acrylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromobenzaldehyde185.0218.5 g0.10
Ethyl Cyanoacetate113.1211.3 g0.10
Piperidine85.150.85 g (1.0 mL)0.01
Ethanol (anhydrous)46.0750 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-bromobenzaldehyde (18.5 g, 0.10 mol) and ethyl cyanoacetate (11.3 g, 0.10 mol) in anhydrous ethanol (50 mL).

  • To the stirred solution, add piperidine (1.0 mL, 0.01 mol) dropwise.

  • Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product will likely precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be recrystallized from ethanol to yield pure ethyl (E)-2-cyano-3-(3-bromophenyl)acrylate.

Part 2: Hydrolysis to (3-Bromobenzyl)-cyanoacetic acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl (E)-2-cyano-3-(3-bromophenyl)acrylate280.1128.0 g0.10
Sodium Hydroxide (NaOH)40.008.0 g0.20
Water18.02100 mL-
Concentrated Hydrochloric Acid (HCl)36.46q.s.-

Procedure:

  • In a 500 mL beaker, dissolve sodium hydroxide (8.0 g, 0.20 mol) in water (100 mL).

  • Add the ethyl (E)-2-cyano-3-(3-bromophenyl)acrylate (28.0 g, 0.10 mol) to the sodium hydroxide solution.

  • Heat the mixture with stirring until the solid has completely dissolved and the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully acidify the cooled solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of (3-Bromobenzyl)-cyanoacetic acid will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Mechanistic Insights

A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis.

G cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Ethyl_Cyanoacetate Ethyl Cyanoacetate Enolate Enolate Ethyl_Cyanoacetate->Enolate + B: Base Base (B:) Enolate_2 Enolate Alkoxide Alkoxide Intermediate Enolate_2->Alkoxide + 3-Bromobenzaldehyde 3-Bromobenzaldehyde 3-Bromobenzaldehyde Alkoxide_2 Alkoxide Intermediate Alcohol Alcohol Intermediate Alkoxide_2->Alcohol + BH Product Ethyl (E)-2-cyano-3-(3-bromophenyl)acrylate Alcohol->Product - H₂O

Caption: Mechanism of the Knoevenagel Condensation.

The Knoevenagel condensation proceeds through the following key steps:

  • Enolate Formation: The basic catalyst removes a proton from the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbonyl carbon of 3-bromobenzaldehyde.[9]

  • Protonation and Dehydration: The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the α,β-unsaturated product.[9]

Conclusion

The synthesis of (3-Bromobenzyl)-cyanoacetic acid via the Knoevenagel condensation of 3-bromobenzaldehyde and ethyl cyanoacetate is a reliable and well-established method. By adhering to the detailed protocols and understanding the critical role of precursor purity and reaction conditions, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors.

References

  • A process for the preparation of a cyanoacetate is provided, wherein the process comprises: (a) reacting aspartic acid with an alcohol, in the presence of an acetyl halide to form a beta-ester of the aspartic acid; (b) optionally, separating therefrom the so formed beta-ester of aspartic acid; (c) reacting the beta-ester of aspartic acid with a halogenating agent to form a cyanoacetate; and (d) optionally, separating therefrom the so formed cyanoacetate. The halogenating agent may be tribromoisocyanuric acid, trichloroisocyanuric acid, N-chlorosuccinimide, N-bromosuccinimide, sodium hypochlorite, calcium hypochlorite or N-chloro-p-toluenesulfonamide sodium salt. The alcohol may be an alkyl alcohol, aryl alcohol, alkaryl alcohol or an aralkyl alcohol.
  • Cyanoacetic acid is prepared from a cyanoacetic ester by said hydrolysis with aqueous hydrochloric acid in a molar ratio of 1:025 0.55 at a temperature of 50 100C.
  • The invention discloses a preparation method of a cyanoacetic acid. The preparation method uses a formic acid and acetonitrile as raw materials, uses organic metallic nickel as a catalyst, and performs a reaction under carbon dioxide atmosphere so as to prepare the cyanoacetic acid.
  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • Ethyl cyanoacetate. Wikipedia. [Link]

  • Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. [Link]

  • Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. ResearchGate. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • A method of producing 3-bromobenzaldehyde is disclosed, wherein, upon producing 3-bromobenzaldehyde by allowing benzaldehyde to react with bromine in the presence of brominating catalyst in 1,2-dichloroethane being a reaction solvent, 1,2-dichloroethane having been used for aforesaid reaction as a reaction solvent is recovered and, after the recovered solvent is allowed first to react with chlorine in the presence of above brominating catalyst, the reaction is performed by the addition of benzaldehyde and bromine.
  • Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Hydrolysis of ethyl acetate. (a) Gibbs free energy profiles and (b)... ResearchGate. [Link]

  • A New Approach to the Cyanoacetic Ester Synthesis. [Link]

  • Knoevenagel Condensation. YouTube. [Link]

Sources

The Rising Therapeutic Potential of (3-Bromobenzyl)-cyanoacetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Cyanoacetic Acid Scaffold

In the landscape of medicinal chemistry, the cyanoacetic acid scaffold represents a versatile and highly valued building block. Its derivatives are a cornerstone in the synthesis of a multitude of heterocyclic compounds and pharmacologically active agents.[1][2] The inherent reactivity of the cyano and carbonyl groups, coupled with the active methylene bridge, provides a rich platform for chemical modification and the exploration of diverse biological activities.[2] This guide focuses on a particularly promising subclass: (3-Bromobenzyl)-cyanoacetic acid derivatives. The introduction of the 3-bromobenzyl moiety is a strategic decision aimed at enhancing lipophilicity and introducing a potential site for further functionalization, thereby modulating the pharmacokinetic and pharmacodynamic profiles of the parent molecule. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, biological activities, and therapeutic potential of these compounds.

Synthetic Strategies: A Pathway to Novel Derivatives

The synthesis of (3-Bromobenzyl)-cyanoacetic acid derivatives can be approached through several established methodologies, primarily centered around the cyanoacetylation of appropriate precursors. A general and efficient method involves the reaction of a suitable amine with an alkyl cyanoacetate or cyanoacetic acid under various reaction conditions.[1]

General Synthesis Workflow

A plausible and efficient synthetic route to the target compounds would involve a multi-step process, beginning with the preparation of a key intermediate, 3-bromobenzyl amine, followed by its reaction with a cyanoacetic acid derivative.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyanoacetylation cluster_2 Step 3: Hydrolysis (Optional) 3-Bromobenzaldehyde 3-Bromobenzaldehyde 3-Bromobenzyl amine 3-Bromobenzyl amine 3-Bromobenzaldehyde->3-Bromobenzyl amine Reductive Amination Ammonia/Reducing Agent Ammonia/Reducing Agent Ammonia/Reducing Agent->3-Bromobenzyl amine 3-Bromobenzyl)-cyanoacetamide 3-Bromobenzyl)-cyanoacetamide 3-Bromobenzyl amine->3-Bromobenzyl)-cyanoacetamide Condensation Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->3-Bromobenzyl)-cyanoacetamide (3-Bromobenzyl)-cyanoacetic acid (3-Bromobenzyl)-cyanoacetic acid 3-Bromobenzyl)-cyanoacetamide->(3-Bromobenzyl)-cyanoacetic acid Hydrolysis Acid/Base Acid/Base Acid/Base->(3-Bromobenzyl)-cyanoacetic acid

Caption: General synthesis workflow for (3-Bromobenzyl)-cyanoacetic acid derivatives.

Experimental Protocol: Synthesis of N-(3-bromobenzyl)-2-cyanoacetamide

The following protocol outlines a representative synthesis of a (3-Bromobenzyl)-cyanoacetamide derivative, a key intermediate for obtaining the corresponding carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromobenzyl amine (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of a base, such as triethylamine.

  • Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired N-(3-bromobenzyl)-2-cyanoacetamide.

Biological Activities: A Multifaceted Therapeutic Potential

The inherent chemical features of (3-Bromobenzyl)-cyanoacetic acid derivatives suggest a broad spectrum of biological activities. The cyano group, in particular, is known to be crucial for the activity of many compounds.[3]

Antimicrobial Activity

Derivatives of cyanoacetic acid have demonstrated notable antimicrobial properties.[4] The presence of the cyano functional group appears to be essential for this activity.[3] While specific studies on (3-Bromobenzyl)-cyanoacetic acid are limited, related structures have shown efficacy against various pathogens. For instance, certain cyano-containing heterocyclic compounds have exhibited activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and various fungal species.[3][4]

Table 1: Antimicrobial Activity of Representative Cyanoacetic Acid Derivatives

Compound ClassTarget OrganismActivity (MIC/IZ)Reference
Thiazoloquinazoline derivativesS. aureus (ATCC 25923)Moderate to mild inhibition zones[4]
Thiazoloquinazoline derivativesMRSA (USA300)IZ = 14-17 mm[4]
(Cyano-NNO-azoxy)pyrazole derivativesCandida kruseiMIC = 0.25 µg/mL[3]
(Cyano-NNO-azoxy)pyrazole derivativesCandida glabrataMIC = 0.5 µg/mL[3]

MIC: Minimum Inhibitory Concentration; IZ: Inhibition Zone

Anticancer Activity

The anticancer potential of cyano-containing compounds is well-documented.[5] Derivatives of 3-cyanobenzaldehyde, a structurally related precursor, have shown cytotoxicity against a variety of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[5] Similarly, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated significant anticancer activity against human glioblastoma and triple-negative breast cancer cell lines.[6] The introduction of a 3-bromophenyl group in other heterocyclic systems has also resulted in compounds with promising anticancer activity.[7] For example, a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed significant growth inhibition against various cancer cell lines, with the CNS cancer cell line SNB-75 being particularly sensitive.[7]

Table 2: Anticancer Activity of Representative Cyano- and Bromo- Phenyl Derivatives

CompoundCancer Cell LineActivity (% Growth Inhibition)Reference
5-(3-Bromophenyl)-N-phenyl-4H-1,2,4-triazol-3-amineSNB-75 (CNS Cancer)41.25[7]
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivativesPC3 (Prostate Cancer)Significant cytotoxicity[8]
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivativesHepG2 (Liver Cancer)Significant cytotoxicity[8]

The proposed mechanism of action for many of these anticancer agents involves the inhibition of critical cellular processes. For instance, some cyano-substituted pyrrole fused (iso)quinoline derivatives have been shown to act as tubulin polymerization inhibitors.[9]

G Cyanoacetic_Acid_Derivative Cyanoacetic_Acid_Derivative Cancer_Cell Cancer_Cell Cyanoacetic_Acid_Derivative->Cancer_Cell Targets Tubulin Tubulin Cyanoacetic_Acid_Derivative->Tubulin Binds to Microtubule_Polymerization Microtubule_Polymerization Tubulin->Microtubule_Polymerization Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubule_Polymerization->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces Apoptosis->Cancer_Cell Results in death of

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Anti-inflammatory Activity

Arylalkanoic acids, a class of compounds to which (3-Bromobenzyl)-cyanoacetic acid belongs, are known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[10] The acidic metabolite of these compounds is typically responsible for their anti-inflammatory effects.[10] Furthermore, other cyano-containing derivatives have been shown to exert anti-inflammatory effects by modulating the levels of pro-inflammatory cytokines such as IL-6 and TNF-α.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of (3-Bromobenzyl)-cyanoacetic acid derivatives is intrinsically linked to their chemical structure. Key structural features that influence their therapeutic potential include:

  • The Cyano Group: The presence of the cyano moiety is often critical for biological activity, particularly in the context of antimicrobial and anticancer effects.[3][12]

  • The Benzyl Group: The N-benzyl group on the indole nitrogen of certain derivatives has been found to be necessary for high binding affinity to biological targets.[12]

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact activity. For instance, the 3-bromo substitution in the target compounds of this guide is expected to enhance lipophilicity, which can improve cell membrane permeability and overall bioavailability.

Conclusion and Future Directions

(3-Bromobenzyl)-cyanoacetic acid derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. Their straightforward synthesis and the tunability of their chemical structure make them attractive candidates for further investigation in drug discovery programs. Future research should focus on the synthesis and biological evaluation of a focused library of these derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The insights gained from such studies will be invaluable in optimizing their therapeutic efficacy and advancing them toward clinical development.

References

  • Wikipedia. (n.d.). Cyanoacetic acid. Retrieved from [Link]

  • Sanna, P., et al. (2011). Synthesis and in vitro antimicrobial activities of new (cyano-NNO-azoxy)pyrazole derivatives. European Journal of Medicinal Chemistry, 46(6), 2414-2420. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2023). Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing cyanobenzyl compounds.
  • Khan, M. S., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6529. Retrieved from [Link]

  • Sabbadin, D., et al. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. International Journal of Molecular Sciences, 24(23), 16991. Retrieved from [Link]

  • Fadda, A. A., et al. (2012). Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. Archiv der Pharmazie, 345(8), 656-663. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromobenzyl acetate. Retrieved from [Link]

  • Reyes-García, A. M., et al. (2020). Anti-Inflammatory and Antioxidant Activities of the Methanolic Extract of Cyrtocarpa procera Bark Reduces the Severity of DSS-Induced Ulcerative Colitis in Mice. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Hewage, R. T., et al. (2022). A Review of the Antimicrobial Properties of Cyanobacterial Natural Products. Marine Drugs, 20(2), 103. Retrieved from [Link]

  • de Oliveira, J. R., et al. (2021). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Molecules, 26(11), 3183. Retrieved from [Link]

  • Mickevičienė, R., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(16), 4945. Retrieved from [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-100. Retrieved from [Link]

  • Wang, Y., et al. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gheorghe, A., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2021. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of cyanoacetic acid.
  • Al-Omran, F., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(4), 489-525. Retrieved from [Link]

  • Fadilah, et al. (2018). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry, 34(5), 2636-2641. Retrieved from [Link]

  • Kumar, S., et al. (2017). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 388-396. Retrieved from [Link]

  • Jia, H., et al. (2021). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 26(18), 5539. Retrieved from [Link]

  • Ghorab, M. M., et al. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Letters in Drug Design & Discovery, 14(10), 1166-1175. Retrieved from [Link]

  • Bouziane, I., et al. (2023). Modulation of inflammatory mediators involved in the antinociceptive and anti-inflammatory effects of a new thioamide derivative: thiocyanoacetamide. Journal of Basic and Clinical Physiology and Pharmacology. Retrieved from [Link]

  • Gega, J., et al. (2023). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. Molecules, 28(13), 5123. Retrieved from [Link]

  • Chen, Y.-L., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science, 25(1), 1-13. Retrieved from [Link]

  • Elasasy, M. E. A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. Molecules, 28(7), 3181. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for benzyl cyanide derivative.
  • Lagos, C. F., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1198. Retrieved from [Link]

  • Abdel-Raheem, S. A. A., et al. (2021). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. European Chemical Bulletin, 10(1), 35-38. Retrieved from [Link]

Sources

A Spectroscopic Investigation of (3-Bromobenzyl)-cyanoacetic Acid: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the predicted spectroscopic data for (3-Bromobenzyl)-cyanoacetic acid, a molecule of interest in synthetic chemistry and drug development. While direct experimental spectra for this specific compound are not widely published, a robust and scientifically-grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics can be extrapolated from fundamental principles and the known spectral data of its constituent chemical moieties. This document is intended to serve as a comprehensive resource for researchers, aiding in the identification, characterization, and quality control of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

(3-Bromobenzyl)-cyanoacetic acid is a disubstituted derivative of cyanoacetic acid, featuring a 3-bromobenzyl group attached to the α-carbon. The key structural features that will dictate its spectroscopic signature are the 3-substituted aromatic ring, the benzylic methylene bridge, the chiral methine center, the nitrile group, and the carboxylic acid functionality. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed herein.

G M [C10H8BrNO2]+• m/z = 253/255 F1 [C7H6Br]+• 3-Bromobenzyl cation m/z = 169/171 M->F1 - •CH(CN)COOH F2 [C9H7NO2]+• m/z = 161 M->F2 - Br• F3 [C9H7N]+• m/z = 129 M->F3 - COOH, -Br•

Figure 2: Predicted major fragmentation pathways for (3-Bromobenzyl)-cyanoacetic acid.

Part 4: Experimental Protocols

The following section outlines the methodologies for acquiring the spectroscopic data discussed. The choices of parameters and reagents are grounded in achieving high-quality, reproducible results.

NMR Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve 5-10 mg of sample Prep2 in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) Prep1->Prep2 Prep3 Add internal standard (e.g., TMS) Prep2->Prep3 Prep4 Transfer to 5mm NMR tube Prep3->Prep4 Acq1 Place sample in NMR spectrometer (e.g., 400 MHz) Prep4->Acq1 Acq2 Tune and shim the instrument Acq1->Acq2 Acq3 Acquire 1H spectrum (16-32 scans) Acq2->Acq3 Acq4 Acquire 13C spectrum (1024+ scans) Acq2->Acq4 Proc1 Apply Fourier Transform Acq3->Proc1 Acq4->Proc1 Proc2 Phase correction Proc1->Proc2 Proc3 Baseline correction Proc2->Proc3 Proc4 Integrate 1H signals and pick peaks for both spectra Proc3->Proc4

Figure 3: Workflow for NMR data acquisition and processing.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of (3-Bromobenzyl)-cyanoacetic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution). The instrument's probe is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to maximize homogeneity and improve spectral resolution.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed. Typically, 16 to 32 scans are acquired and averaged to improve the signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good quality spectrum.

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phase- and baseline-corrected. For the ¹H spectrum, the signals are integrated to determine the relative number of protons. For both spectra, peaks are identified and their chemical shifts are referenced to TMS.

FTIR-ATR Data Acquisition

Methodology:

  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and water vapor). [1]2. Sample Application: Place a small amount of the solid (3-Bromobenzyl)-cyanoacetic acid powder directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to enhance the signal-to-noise ratio.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Data Acquisition

Methodology:

  • Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The solution can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: Electron Ionization (EI) is a common technique for small, relatively volatile molecules and provides detailed fragmentation patterns. For less volatile compounds or for a softer ionization method that preserves the molecular ion, Electrospray Ionization (ESI) could be used.

  • Mass Analysis: The generated ions are guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • WebSpectra. (n.d.). IR Absorption Table. [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

  • Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern. [Link]

  • YouTube. (2018). mass spectrometry: tropylium ion. [Link]

  • GCMS Section 6.12 - Whitman College. (n.d.). Fragmentation of Carboxylic Acids. [Link]

  • University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]

  • Chemistry LibreTexts. (2025). Table of Characteristic IR Absorptions. [Link]

Sources

Afuresertib (GSK2110183): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Afuresertib, also known as GSK2110183, is a potent, orally bioavailable, and selective ATP-competitive pan-Akt kinase inhibitor.[1][2] It has demonstrated significant potential as an antineoplastic agent in numerous preclinical and clinical studies.[3] This technical guide provides an in-depth overview of Afuresertib's physicochemical properties, mechanism of action, biological activity, safety profile, and relevant experimental protocols for researchers and drug development professionals.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a wide array of fundamental cellular processes, including cell survival, growth, proliferation, and metabolism.[3] Dysregulation of this pathway, frequently through mutations or overexpression of its components, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] Akt, a serine/threonine-specific protein kinase, serves as a central node in this pathway.[3] Afuresertib has emerged as a promising therapeutic agent that targets all three isoforms of Akt (Akt1, Akt2, and Akt3), effectively blocking its kinase activity and the subsequent phosphorylation of its downstream substrates.[2][3] By inhibiting Akt, Afuresertib aims to halt the pro-survival and proliferative signals that drive tumor growth, ultimately leading to cell cycle arrest and apoptosis.[1][3]

Physicochemical Properties

Afuresertib is a white to off-white solid.[1] Its hydrochloride salt is soluble in DMSO and water.

PropertyValueSource
Chemical Name N-((S)-1-amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide[5]
Synonyms GSK2110183, GSK-2110183[5]
CAS Number 1047644-62-1 (free base), 1047645-82-8 (HCl salt)
Molecular Formula C18H17Cl2FN4OS[6]
Molecular Weight 427.32 g/mol (free base), 463.8 g/mol (HCl salt)[6]
Appearance White crystalline powder
Solubility Soluble in DMSO and Water
Storage Store at 0°C (short term), -20°C (long term), desiccated

Mechanism of Action

Afuresertib is a reversible, ATP-competitive inhibitor of all three Akt isoforms.[7][8] It binds to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream substrates.[9] This inhibition of the PI3K/Akt signaling pathway leads to the induction of apoptosis and a reduction in cell proliferation in cancer cells.[4][9]

The inhibitory potency of Afuresertib varies across the Akt isoforms, with the highest affinity for Akt1.

TargetKi
Akt10.08 nM
Akt22 nM
Akt32.6 nM

Source:[2][6]

The inhibition of Akt by Afuresertib leads to a concentration-dependent decrease in the phosphorylation of multiple downstream substrates, including GSK3β, PRAS40, FOXO, and Caspase 9.[6][10]

Afuresertib_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_akt Akt Activation cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits and activates p-Akt Phosphorylated Akt (Active) Akt->p-Akt GSK3b GSK3β p-Akt->GSK3b PRAS40 PRAS40 p-Akt->PRAS40 FOXO FOXO p-Akt->FOXO Caspase9 Caspase 9 p-Akt->Caspase9 Afuresertib Afuresertib Afuresertib->p-Akt Inhibits Cell_Survival Cell Survival & Proliferation GSK3b->Cell_Survival PRAS40->Cell_Survival Apoptosis Apoptosis FOXO->Apoptosis Caspase9->Apoptosis

Caption: Afuresertib inhibits the PI3K/Akt signaling pathway.

Biological Activity

Afuresertib has demonstrated potent anti-proliferative and pro-apoptotic activity in a wide range of hematological and solid tumor cell lines.

In Vitro Activity
  • Cell Proliferation: Afuresertib inhibits the proliferation of various cancer cell lines. For instance, 65% of hematological cell lines and 21% of solid tumor cell lines tested were sensitive to Afuresertib with an EC50 < 1 µM.[6][11]

  • Apoptosis: In malignant pleural mesothelioma (MPM) cells, Afuresertib significantly increases caspase-3 and caspase-7 activities, leading to an increase in the number of apoptotic cells.[1][2]

  • Cell Cycle Arrest: Afuresertib strongly arrests the cell cycle in the G1 phase in MPM cells.[1][2] This is associated with an increased expression of p21WAF1/CIP1 and decreased phosphorylation of Akt substrates like GSK-3β and FOXO family proteins.[1]

In Vivo Activity

Oral administration of Afuresertib has been shown to delay the growth of various human tumor xenografts in a dose-dependent manner.[7]

  • BT474 Breast Tumor Xenografts: Daily oral administration of Afuresertib at 10, 30, or 100 mg/kg resulted in 8%, 37%, and 61% tumor growth inhibition (TGI), respectively.[1][6]

  • SKOV3 Ovarian Tumor Xenografts: Treatment with 10, 30, and 100 mg/kg of Afuresertib resulted in 23%, 37%, and 97% TGI, respectively.[1][6]

Safety and Hazards

A phase 1 clinical trial in patients with advanced hematologic malignancies established a maximum tolerated dose (MTD) of 125 mg per day.[7] Dose-limiting toxicities at the 150-mg dose included abnormalities in liver function tests.[12] The most frequently reported adverse events were nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%).[7][12] Overall, single-agent Afuresertib demonstrated a favorable safety profile with manageable side effects.[7]

As with any active pharmaceutical ingredient, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling Afuresertib. A Material Safety Data Sheet (MSDS) should be consulted for detailed handling and safety information.[13]

Experimental Protocols

Kinase Assay

The potency of Afuresertib against Akt isoforms can be determined using a filter binding assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Enzyme_Prep Prepare low concentrations of Akt1, Akt2, and Akt3 Pre_Incubation Pre-incubate enzyme and Afuresertib for 1 hour Enzyme_Prep->Pre_Incubation Inhibitor_Prep Prepare serial dilutions of Afuresertib Inhibitor_Prep->Pre_Incubation Reaction_Start Add GSKα peptide substrate and [γ-33P]ATP Pre_Incubation->Reaction_Start Reaction_Incubation Incubate for 2 hours Reaction_Start->Reaction_Incubation Reaction_Termination Terminate reaction Reaction_Incubation->Reaction_Termination Capture Capture radiolabeled peptide on phospho-cellulose filter plate Reaction_Termination->Capture Quantification Quantify radioactivity to determine enzyme activity Capture->Quantification

Caption: Workflow for an in vitro kinase assay.

Detailed Steps:

  • Enzyme and Inhibitor Preparation: Prepare solutions of recombinant Akt1 (0.1 nM), Akt2 (0.7 nM), and Akt3 (0.2 nM) and serial dilutions of Afuresertib.[6]

  • Pre-incubation: Pre-incubate the enzyme with Afuresertib for 1 hour.[6]

  • Reaction Initiation: Initiate the kinase reaction by adding a peptide substrate (e.g., GSKα peptide) and [γ-33P]ATP.[6]

  • Reaction Incubation: Incubate the reaction mixture for 2 hours.[6]

  • Termination and Capture: Terminate the reaction and capture the radiolabeled phosphorylated peptide on a phospho-cellulose filter plate.[6]

  • Quantification: Wash the filter plate to remove unincorporated [γ-33P]ATP and quantify the radioactivity to determine the level of kinase activity.

  • Data Analysis: Calculate the Ki values from the inhibition curves.

Cell Proliferation Assay

The effect of Afuresertib on cell proliferation can be assessed using a 3-day assay with a reagent like CellTiter-Glo.

Detailed Steps:

  • Cell Seeding: Seed cancer cell lines in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a range of Afuresertib concentrations (e.g., 0–30 µM) for 72 hours.[10] Include a DMSO-treated control.[10]

  • Cell Viability Measurement: After the incubation period, measure cell viability using a luminescent cell viability assay such as CellTiter-Glo, which quantifies ATP levels.

  • Data Analysis: Determine cell growth relative to the DMSO-treated controls and calculate the EC50 values from the resulting dose-response curves using a 4- or 6-parameter fitting algorithm.[10]

Conclusion

Afuresertib (GSK2110183) is a well-characterized, potent pan-Akt inhibitor with a clear mechanism of action and demonstrated anti-tumor activity in both in vitro and in vivo models. Its favorable safety profile makes it a compelling candidate for further investigation in the development of targeted cancer therapies. This guide provides a comprehensive overview of its key properties and methodologies to aid researchers in their exploration of this promising compound.

References

  • Definition of immediate-release afuresertib - NCI Drug Dictionary - National Cancer Institute. (n.d.). Retrieved January 23, 2026, from [Link]

  • Afuresertib (GSK2110183) - Chemietek. (n.d.). Retrieved January 23, 2026, from [Link]

  • Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • NCT01531894 | Continuation Study of the Oral AKT Inhibitor GSK2110183 | ClinicalTrials.gov. (n.d.). Retrieved January 23, 2026, from [Link]

  • A new preparation process to afuresertib, a pan-AKT inhibitor under clinical development. (n.d.). Retrieved January 23, 2026, from [Link]

  • GSK2110183/Afuresertib - Protocol PKB115131 / NCT01531894 - ClinicalTrials.gov. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) Novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma: Phase 1 study results. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

A Technical Guide to the Solubility of (3-Bromobenzyl)-cyanoacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This in-depth technical guide focuses on (3-Bromobenzyl)-cyanoacetic acid, a molecule of interest in medicinal chemistry. In the absence of extensive published quantitative solubility data for this specific compound, this guide provides a robust framework for understanding and determining its solubility profile. We will dissect the molecular structure to predict its behavior in various organic solvents, detail a rigorous experimental protocol for solubility determination based on the gold-standard Shake-Flask method, and outline analytical techniques for accurate quantification. This document is designed to be a practical and authoritative resource, empowering researchers to generate reliable solubility data and make informed decisions in their work.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like (3-Bromobenzyl)-cyanoacetic acid, understanding its solubility is not merely an academic exercise; it has profound practical implications. Poor solubility can hinder purification processes, complicate formulation efforts, and lead to poor bioavailability, ultimately impacting the therapeutic efficacy of a potential drug candidate.[1] Conversely, a well-characterized solubility profile enables rational solvent selection for crystallization, informs the design of preclinical formulations, and aids in the development of robust analytical methods. This guide provides the foundational knowledge and practical methodologies to comprehensively assess the solubility of (3-Bromobenzyl)-cyanoacetic acid.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful initial guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[2]

An analysis of the (3-Bromobenzyl)-cyanoacetic acid structure reveals three key functional regions that dictate its solubility characteristics:

  • The Carboxylic Acid Group (-COOH): This is a polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents.

  • The Cyano Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor.

  • The 3-Bromobenzyl Group: This is a large, nonpolar, and hydrophobic moiety. The presence of the bromine atom adds to the molecular weight and introduces a degree of polarity, but the overall character of this group is hydrophobic.

Based on this structural analysis, we can predict the following general solubility profile for (3-Bromobenzyl)-cyanoacetic acid:

  • High Solubility is expected in polar aprotic solvents like acetone and in alcohols such as ethanol and methanol, which can interact favorably with the polar carboxylic acid and cyano groups.[3]

  • Moderate Solubility might be observed in less polar solvents like ethyl acetate, where the hydrophobic benzyl group can interact with the solvent.

  • Low Solubility is anticipated in nonpolar solvents such as toluene and hexane, where the polar functional groups would be energetically disfavored.

  • Slight Solubility in Water: While the carboxylic acid group is hydrophilic, the large hydrophobic 3-bromobenzyl group will likely limit its aqueous solubility.[4][5]

Physicochemical Properties Influencing Solubility

Several key physicochemical parameters of (3-Bromobenzyl)-cyanoacetic acid will influence its solubility:

  • Acidity (pKa): The carboxylic acid group is acidic. The pKa of the parent cyanoacetic acid is approximately 2.45.[6] The presence of the electron-withdrawing bromo and cyano groups on the benzyl ring will likely result in a similar or slightly lower pKa for (3-Bromobenzyl)-cyanoacetic acid. In solvents that can accept a proton, the degree of ionization will significantly impact solubility.

  • Hydrogen Bonding: The ability of the carboxylic acid group to form strong hydrogen bonds with solvent molecules is a primary driver of solubility in protic solvents like alcohols.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the crystal lattice together. A high melting point can sometimes indicate a high lattice energy, which can lead to lower solubility.

  • Substituent Effects: The bromo and cyano substituents are electron-withdrawing.[7][8] These groups influence the electron distribution within the molecule, which can affect the strength of intermolecular interactions and, consequently, solubility.[9]

Experimental Determination of Solubility

To obtain accurate and reliable quantitative solubility data, a standardized experimental protocol is essential. The equilibrium Shake-Flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[3]

Experimental Workflow

The following diagram illustrates the key steps in the Shake-Flask method for determining the solubility of (3-Bromobenzyl)-cyanoacetic acid.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess (3-Bromobenzyl)- cyanoacetic acid to a known volume of solvent in a vial B Seal vial and place in a shaking incubator at a constant temperature A->B C Agitate for 24-48 hours to reach equilibrium B->C Time D Allow solution to settle C->D E Filter the supernatant through a 0.45 µm filter to remove undissolved solid D->E F Dilute an aliquot of the filtrate with a suitable mobile phase E->F G Quantify concentration using a validated HPLC method F->G H Calculate solubility in mg/mL or mol/L G->H

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Detailed Step-by-Step Protocol

Materials:

  • (3-Bromobenzyl)-cyanoacetic acid (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene)

  • Glass vials with screw caps

  • Shaking incubator or constant temperature water bath with agitation

  • Syringe filters (0.45 µm)

  • Calibrated pipettes and volumetric flasks

  • Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid (3-Bromobenzyl)-cyanoacetic acid to a glass vial. The excess is crucial to ensure that a saturated solution is formed.

    • Accurately pipette a known volume of the desired organic solvent into the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Phase Separation:

    • Remove the vial from the incubator and allow it to stand undisturbed for a short period to allow undissolved solids to settle.

    • Carefully draw the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Quantification:

    • Accurately dilute a known aliquot of the clear, saturated filtrate with a suitable solvent (typically the mobile phase for HPLC analysis).

    • Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of (3-Bromobenzyl)-cyanoacetic acid.[10]

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Analytical Quantification by HPLC

A reliable and validated analytical method is paramount for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) is a suitable technique for quantifying (3-Bromobenzyl)-cyanoacetic acid.

Typical HPLC Method Parameters:

  • Column: A C18 reverse-phase column is a common choice for this type of molecule.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to ensure the carboxylic acid is protonated) and an organic modifier like acetonitrile or methanol.[11]

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 220-230 nm).

  • Quantification: A calibration curve should be prepared using standard solutions of (3-Bromobenzyl)-cyanoacetic acid of known concentrations.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Template for Reporting Solubility Data of (3-Bromobenzyl)-cyanoacetic acid at 25 °C

Solvent ClassSolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol32.7Experimental ValueCalculated Value
Ethanol24.5Experimental ValueCalculated Value
Polar Aprotic Acetone20.7Experimental ValueCalculated Value
Acetonitrile37.5Experimental ValueCalculated Value
Moderately Polar Ethyl Acetate6.02Experimental ValueCalculated Value
Nonpolar Toluene2.38Experimental ValueCalculated Value
Hexane1.88Experimental ValueCalculated Value

Conclusion

While readily available quantitative solubility data for (3-Bromobenzyl)-cyanoacetic acid is limited, a thorough understanding of its molecular structure allows for a strong predictive framework of its solubility behavior in common organic solvents. This guide provides the theoretical basis for these predictions and, more importantly, a detailed, actionable protocol for the experimental determination of its solubility using the gold-standard Shake-Flask method coupled with HPLC analysis. By following the methodologies outlined herein, researchers can generate the high-quality, reliable data necessary to advance their research and development efforts, ensuring that decisions regarding synthesis, purification, and formulation are based on sound scientific principles.

References

  • PubChem. (n.d.). Cyanoacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • IUPAC. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry, 82(5), 1137-1159. Retrieved from [Link]

  • Yalkowsky, S. H., & He, Y. (2003).
  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas Chromatographic Determination of Cyanoacetic Acid and Sodium Cyanoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103214396B - Production method of 3-cyanobenzoic acid.
  • Google Patents. (n.d.). CN103399011A - Measuring method of content of cyanoacetic acid product.
  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa). Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Substituent effects on aromatic interactions in water. Chemical Science. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis of Cyanoacetic Acid Content by HPLC. Retrieved from [Link]

  • IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Bromobenzyl Cyanide. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Cyanoacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Phenylacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • MDPI. (2024). Effect of Substituent Groups on the Adsorption Efficiency of Phenols by Activated Carbon Developed by Hydrothermally Treated Phyllanthus Emblica Fruit Stone. Retrieved from [Link]

  • Solubility of Things. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyanobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105481717A - Preparation method for cyanoacetic acid and derivatives thereof.
  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ScholarWorks. (2021). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Depend. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Versatile World of Substituted Benzyl-Cyanoacetic Acids: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Substituted benzyl-cyanoacetic acids and their derivatives represent a privileged scaffold in modern chemistry, demonstrating remarkable versatility across a spectrum of applications, from the development of life-saving therapeutics to the creation of advanced functional materials. Their unique molecular architecture, characterized by a reactive cyanoacetic acid moiety coupled with a tunable substituted benzyl group, provides a powerful platform for chemists to modulate electronic, steric, and lipophilic properties, thereby fine-tuning molecular function. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the synthesis, mechanisms, and diverse applications of this fascinating class of compounds.

I. The Synthetic Cornerstone: Accessing the Benzyl-Cyanoacetic Acid Scaffold

The primary and most efficient route to substituted benzylidene cyanoacetic acids and their esters is the Knoevenagel condensation . This robust carbon-carbon bond-forming reaction provides a reliable method for synthesizing a vast library of derivatives.

The Knoevenagel Condensation: A Self-Validating Protocol

The Knoevenagel condensation involves the reaction of a substituted benzaldehyde with an active methylene compound, such as cyanoacetic acid or its esters, in the presence of a basic catalyst. The choice of catalyst and reaction conditions can be tailored to optimize yield and purity.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(4-chlorophenyl)acrylate

This protocol provides a detailed, step-by-step methodology for a representative Knoevenagel condensation.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorobenzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and hexane (10 ml).

  • Catalyst Addition: To the stirred mixture, add diisopropylethylammonium acetate (DIPEAc) (0.1 mmol).

  • Reaction Execution: Heat the reaction mixture to 65-70 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system. The reaction is typically complete within 3-6 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to 40-45 °C. The product will separate as a distinct layer. Concentrate the product layer under vacuum. The resulting crude material can be purified by recrystallization from a suitable solvent like ethanol to yield the desired product.[1]

Characterization Data for Ethyl 2-cyano-3-(4-chlorophenyl)acrylate: [1]

  • Appearance: Solid

  • Melting Point: 88-90 °C

  • IR (KBr, cm⁻¹): 2986 (C-H), 2218 (C≡N), 1718 (C=O), 1582, 1485 (C=C)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.40 (t, J= 7.2 Hz, 3H), 4.36-4.41 (m, 2H), 7.48 (d, J= 7.2 Hz, 2H), 7.93 (d, J= 7.2 Hz, 2H), 8.19 (s, 1H)

  • ¹³C NMR (100 MHz, CDCl₃): δ 14.1, 62.8, 103.5, 115.2, 129.6, 129.9, 139.5, 153.3, 162.1

Causality Behind Experimental Choices: The use of a non-polar solvent like hexane facilitates product separation. DIPEAc is an effective and mild ionic liquid catalyst that promotes the reaction with high efficiency.[1] Monitoring by TLC ensures the reaction is driven to completion, maximizing yield.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Substituted Benzaldehyde Substituted Benzaldehyde Knoevenagel Condensation Knoevenagel Condensation Substituted Benzaldehyde->Knoevenagel Condensation Cyanoacetic Acid/Ester Cyanoacetic Acid/Ester Cyanoacetic Acid/Ester->Knoevenagel Condensation Base Catalyst (e.g., DIPEAc, Piperidine) Base Catalyst (e.g., DIPEAc, Piperidine) Base Catalyst (e.g., DIPEAc, Piperidine)->Knoevenagel Condensation Solvent (e.g., Hexane, Ethanol) Solvent (e.g., Hexane, Ethanol) Solvent (e.g., Hexane, Ethanol)->Knoevenagel Condensation Substituted Benzylidene Cyanoacetic Acid/Ester Substituted Benzylidene Cyanoacetic Acid/Ester Knoevenagel Condensation->Substituted Benzylidene Cyanoacetic Acid/Ester

Figure 1: General workflow for the Knoevenagel condensation.

II. Applications in Drug Discovery and Medicinal Chemistry

The substituted benzyl-cyanoacetic acid scaffold is a fertile ground for the discovery of novel therapeutic agents. The ability to systematically modify the substitution pattern on the benzyl ring allows for the fine-tuning of biological activity, a cornerstone of modern drug design.

Anticancer Activity

Derivatives of benzylidene cyanoacetic acid have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights:

The biological activity of these compounds is highly dependent on the nature and position of substituents on the benzyl ring. Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in elucidating these relationships and guiding the design of more potent analogs.[2][3]

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents can significantly impact the molecule's interaction with its biological target. For instance, in some series, electron-withdrawing groups like halogens or nitro groups enhance anticancer activity, while in others, electron-donating groups like methoxy or alkyl groups are favored.

  • Steric Factors: The size and position of substituents can influence the molecule's ability to fit into the active site of an enzyme or the binding pocket of a receptor.

  • Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by the substituents, affects its ability to cross cell membranes and reach its intracellular target.

Table 1: Anticancer Activity of Selected Benzyl-Cyanoacetic Acid Derivatives

CompoundSubstituent (R)Target Cell LineIC₅₀ (µM)Reference
1a 4-ClMDA-MB-468 (Breast)3.99 ± 0.21[4]
1b 4-NO₂CCRF-CM (Leukemia)9.83 ± 0.52[4]
2a 2,4-diClA549 (Lung)-[1]
2b 4-OCH₃HT-29 (Colon)-[1]

(Note: Specific IC₅₀ values for all compounds were not available in the provided search results, but their significant activity was noted.)

Mechanism of Action: Carbonic Anhydrase IX Inhibition

Certain sulfonamide derivatives incorporating a triazine linker, which can be synthesized from cyanoacetic acid precursors, have been identified as potent inhibitors of human carbonic anhydrase IX (hCA IX).[4] This enzyme is overexpressed in many solid tumors and plays a crucial role in tumor survival and metastasis under hypoxic conditions.[4] Inhibition of hCA IX can disrupt the pH balance in the tumor microenvironment, leading to apoptosis.[4]

cluster_pathway Tumor Cell Under Hypoxia Hypoxia Hypoxia hCA IX Upregulation hCA IX Upregulation Hypoxia->hCA IX Upregulation Extracellular Acidification Extracellular Acidification hCA IX Upregulation->Extracellular Acidification Tumor Survival & Metastasis Tumor Survival & Metastasis Extracellular Acidification->Tumor Survival & Metastasis Benzyl-Cyanoacetic Acid Derivative Benzyl-Cyanoacetic Acid Derivative Inhibition Inhibition Benzyl-Cyanoacetic Acid Derivative->Inhibition Inhibition->hCA IX Upregulation Inhibits Apoptosis Apoptosis Inhibition->Apoptosis Leads to

Figure 2: Inhibition of hCA IX by substituted benzyl-cyanoacetic acid derivatives.

Antimicrobial and Other Biological Activities

Beyond their anticancer potential, substituted benzyl-cyanoacetic acid derivatives have been explored for a range of other biological activities, including:

  • Antimicrobial Agents: Certain derivatives have shown promising activity against various bacterial and fungal strains.[5]

  • Enzyme Inhibitors: These compounds can be designed to inhibit specific enzymes involved in disease processes, such as α-glucosidase and α-amylase, which are relevant targets for diabetes.[6]

  • Anti-inflammatory Agents: Some benzylidene derivatives have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators like TNF-α.[7]

III. Applications in Materials Science

The reactivity of the cyanoacetic acid moiety makes it a valuable building block for the synthesis of functional organic materials with applications in electronics and optics.

Synthesis of Functional Dyes and Pigments

Cyanoacetic acid is a key intermediate in the synthesis of various dyes.[8] The resulting molecules, often products of Knoevenagel condensation, possess extended π-conjugated systems, which are responsible for their color and other photophysical properties. These dyes have found applications in:

  • Dye-Sensitized Solar Cells (DSSCs): Panchromatic dyes derived from cyanoacetic acid can be used as sensitizers on nanocrystalline TiO₂ electrodes in DSSCs.[8][9] The cyanoacetic acid group can also act as an anchoring group to the semiconductor surface.

  • Functional Dyes: These dyes are utilized in high-tech applications such as optical data storage, biomedical sensors, and photochromic materials.[10][11][12]

Causality Behind Experimental Choices: The choice of the substituted benzaldehyde in the synthesis of these dyes is critical. The electronic nature of the substituents on the benzyl ring directly influences the energy levels of the dye's molecular orbitals, thereby tuning its absorption spectrum and overall performance in a device.

Precursors for Functional Polymers

Cyanoacetic acid derivatives can be used as monomers or precursors for the synthesis of functional polymers. For example, cyano-substituted conjugated polymers have been synthesized for use in polymer solar cells.[13] The strong electron-withdrawing nature of the cyano group can lower the energy levels of the polymer's molecular orbitals and reduce its bandgap, which is beneficial for photovoltaic applications.

cluster_applications Materials Science Applications cluster_dye_apps Functional Dyes cluster_polymer_apps Functional Polymers Substituted Benzyl-Cyanoacetic Acid Substituted Benzyl-Cyanoacetic Acid Dye Synthesis Dye Synthesis Substituted Benzyl-Cyanoacetic Acid->Dye Synthesis Polymer Synthesis Polymer Synthesis Substituted Benzyl-Cyanoacetic Acid->Polymer Synthesis Dye-Sensitized Solar Cells Dye-Sensitized Solar Cells Dye Synthesis->Dye-Sensitized Solar Cells Optical Data Storage Optical Data Storage Dye Synthesis->Optical Data Storage Biomedical Sensors Biomedical Sensors Dye Synthesis->Biomedical Sensors Polymer Solar Cells Polymer Solar Cells Polymer Synthesis->Polymer Solar Cells Adhesives (Cyanoacrylates) Adhesives (Cyanoacrylates) Polymer Synthesis->Adhesives (Cyanoacrylates)

Figure 3: Applications of substituted benzyl-cyanoacetic acids in materials science.

IV. Conclusion and Future Outlook

Substituted benzyl-cyanoacetic acids are a testament to the power of a versatile chemical scaffold. Their straightforward synthesis, coupled with the vast potential for structural diversification, has cemented their importance in both medicinal chemistry and materials science. In drug discovery, the ongoing exploration of their structure-activity relationships will undoubtedly lead to the development of more potent and selective therapeutic agents. In materials science, the ability to fine-tune their electronic and photophysical properties will continue to drive innovation in areas such as renewable energy and advanced optics. As our understanding of the intricate interplay between molecular structure and function deepens, the potential applications of substituted benzyl-cyanoacetic acids are bound to expand even further, opening up new avenues for scientific discovery and technological advancement.

V. References

  • Zanin, H. G., et al. (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. ResearchGate. Retrieved from [Link]

  • Abdelgawad, M. A., et al. (2022). Synthesis and anticancer activity of new benzenesulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16757. Retrieved from [Link]

  • Khan, I., et al. (2021). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: Synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. ResearchGate. Retrieved from [Link]

  • El-Shafei, A. (n.d.). Functional Dyes. ResearchGate. Retrieved from [Link]

  • Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1610. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Retrieved from [Link]

  • Uddin, M. J., et al. (2023). Synthesis of New Derivatives of Benzylidenemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26239–26253. Retrieved from [Link]

  • da Silva, G. S., et al. (2021). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society, 32(8), 1665-1678. Retrieved from [Link]

  • Lee, J. Y., et al. (2017). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. European Journal of Medicinal Chemistry, 138, 945–959. Retrieved from [Link]

  • Ke, J.-J., et al. (2022). Synthesis of Benzylidene Analogs of Oleanolic Acid as Potential α-Glucosidase and α-Amylase Inhibitors. Frontiers in Chemistry, 10, 918855. Retrieved from [Link]

  • A Review of Cyanoacetyl Indoles (CAIs): Versatile Starting Materials in Organic Synthesis. (n.d.). Retrieved from [Link]

  • Saeed, A., & Shahzadi, S. (2019). A review on Functional Dyes on the basis of Design, Development and Hi-tech Applications. Applied Journal of Environmental Engineering Science, 5(1), 99-112. Retrieved from [Link]

  • Method for synthesizing cyanoacrylate. (2016). Google Patents. Retrieved from

  • Li, Y., et al. (2021). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. ResearchGate. Retrieved from [Link]

  • Special Issue : Recent Progress on Functional Dyes and Their Applications. (n.d.). MDPI. Retrieved from [Link]

  • Malhotra, M., et al. (2012). Synthesis, characterization and evaluation of benzylidene analogues as a new class of potential antioxidant agents. Acta Poloniae Pharmaceutica, 69(2), 363–368. Retrieved from [Link]

  • Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(1), 1-10. Retrieved from [Link]

  • Guerrero, L., et al. (2012). Inhibition of Angiotensin-Converting Enzyme Activity by Flavonoids: Structure-Activity Relationship Studies. PLoS ONE, 7(11), e49493. Retrieved from [Link]

  • Shelke, R. N., et al. (2021). Synthesis of 2-((5-benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)-substituted amino acids as anticancer and antimicrobial agents. ResearchGate. Retrieved from [Link]

  • El-Shafei, A., et al. (2012). Functional Dyes, and Some Hi-Tech Applications. ResearchGate. Retrieved from [Link]

  • Guntipalli, S., et al. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Revista de la Sociedad Química de México, 65(3), 368-377. Retrieved from [Link]

  • Waller, C. L., & Marshall, G. R. (1994). Three-dimensional quantitative structure-activity relationship of angiotensin-converting enzyme and thermolysin inhibitors. II. A comparison of CoMFA models incorporating molecular orbital fields and desolvation free energies based on active-analog and complementary-receptor-field alignment rules. Journal of Medicinal Chemistry, 37(25), 4450–4469. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of (3-Bromobenzyl)-cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(3-Bromobenzyl)-cyanoacetic acid is a multifaceted organic compound that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a carboxylic acid, a nitrile, and a reactive benzylic bromide, offers a rich landscape for chemical transformations. This guide provides a comprehensive analysis of the reactivity and stability of (3-Bromobenzyl)-cyanoacetic acid, drawing upon established principles of organic chemistry and data from analogous structures to predict its behavior. We will delve into its acidic properties, the reactivity of its active methylene group, the chemistry of the benzylic bromide, and its decarboxylation potential. Furthermore, this document will address the stability of the molecule under various conditions and provide best practices for its handling and storage, equipping researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.

Introduction: Unveiling a Versatile Synthetic Intermediate

(3-Bromobenzyl)-cyanoacetic acid, with the chemical formula C₁₀H₈BrNO₂, is a substituted cyanoacetic acid derivative. The strategic placement of a bromine atom on the meta position of the benzyl group, combined with the inherent reactivity of the cyanoacetic acid core, makes it a valuable precursor for the synthesis of a wide array of complex organic molecules. The synergy between its three key functional groups—the carboxylic acid, the nitrile, and the benzylic bromide—opens up numerous avenues for molecular elaboration, making it a molecule of interest for drug discovery and the development of novel materials.

This guide will systematically explore the chemical personality of (3-Bromobenzyl)-cyanoacetic acid, providing insights into its reactivity profile and stability considerations. By understanding the interplay of its functional groups, researchers can harness its full synthetic potential while ensuring safe and efficient handling.

Structural Features and Physicochemical Properties

The reactivity and stability of (3-Bromobenzyl)-cyanoacetic acid are direct consequences of its molecular architecture.

PropertyValue (Predicted/Inferred)Source/Basis
Molecular Formula C₁₀H₈BrNO₂-
Molecular Weight 254.08 g/mol [1]
Appearance Likely a solid at room temperatureBased on similar substituted cyanoacetic acids
pKa Estimated to be around 2.0-2.5Inferred from the pKa of cyanoacetic acid (2.47) and the electron-withdrawing nature of the 3-bromobenzyl group.[2][3]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.Based on the polarity of the carboxylic acid and nitrile groups.

Diagram of the Molecular Structure:

Caption: Molecular structure of (3-Bromobenzyl)-cyanoacetic acid.

Reactivity Profile: A Trifecta of Functional Group Chemistry

The synthetic utility of (3-Bromobenzyl)-cyanoacetic acid stems from the independent and cooperative reactivity of its three primary functional groups.

The Cyanoacetic Acid Moiety: A Hub of Reactivity

The core of the molecule's reactivity lies in the cyanoacetic acid functionality, characterized by an acidic proton and an active methylene group.

The presence of both a carboxyl group and an electron-withdrawing nitrile group renders the methine proton (the hydrogen on the carbon between the cyano and carboxyl groups) significantly acidic. The pKa of (3-Bromobenzyl)-cyanoacetic acid is anticipated to be slightly lower (i.e., more acidic) than that of unsubstituted cyanoacetic acid (pKa ≈ 2.47) due to the inductive electron-withdrawing effect of the 3-bromobenzyl substituent.[2][3] This acidity is a critical factor in its role as a potent active methylene compound in various condensation reactions.

(3-Bromobenzyl)-cyanoacetic acid is an excellent substrate for the Knoevenagel condensation, reacting with aldehydes and ketones in the presence of a weak base to form α,β-unsaturated products.[4][5][6] The reaction proceeds via the deprotonation of the active methylene group to form a stabilized carbanion, which then acts as a nucleophile.

Experimental Protocol: Generalized Knoevenagel Condensation

  • Reactant Preparation: In a round-bottom flask, dissolve (3-Bromobenzyl)-cyanoacetic acid (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, pyridine, or diisopropylethylammonium acetate) to the mixture.[5]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

G reagents Aldehyde/Ketone (3-Bromobenzyl)-cyanoacetic acid Weak Base (e.g., Piperidine) reaction Knoevenagel Condensation reagents->reaction Reactants product α,β-Unsaturated Product reaction->product Yields

Caption: Workflow for a typical Knoevenagel condensation.

Conceptual Reaction Scheme:

Heating (3-Bromobenzyl)-cyanoacetic acid → 3-Bromobenzylacetonitrile + CO₂

The Benzylic Bromide: A Gateway to Nucleophilic Substitution

The bromine atom attached to the benzylic carbon is a good leaving group, making this position highly susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2).[8] The benzylic position enhances the reactivity due to the ability of the adjacent aromatic ring to stabilize the transition state or any carbocation intermediate.[8]

This reactivity allows for the introduction of a wide variety of functional groups at the benzylic position, including amines, azides, cyanides, and alkoxides.

Experimental Protocol: Generalized Nucleophilic Substitution

  • Reactant Preparation: Dissolve (3-Bromobenzyl)-cyanoacetic acid (1 equivalent) in a suitable polar aprotic solvent such as DMF or acetone.

  • Nucleophile Addition: Add the desired nucleophile (e.g., sodium azide, potassium cyanide, or an amine) to the solution. A base may be required to deprotonate the carboxylic acid and/or the nucleophile.

  • Reaction: Stir the reaction mixture at a suitable temperature (from room temperature to reflux, depending on the nucleophile's reactivity). Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The product can be further purified by chromatography or recrystallization.

G start (3-Bromobenzyl)-cyanoacetic acid reaction Nucleophilic Substitution (SN1/SN2) start->reaction nucleophile Nucleophile (Nu-) nucleophile->reaction product Nu-(CH2)-(3-bromophenyl)-CH(CN)COOH reaction->product bromide Br- reaction->bromide

Caption: Generalized nucleophilic substitution at the benzylic position.

The Aromatic Bromine: Potential for Cross-Coupling Reactions

The bromine atom on the aromatic ring is generally less reactive towards nucleophilic substitution than the benzylic bromide under typical conditions.[9] However, it can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, allowing for further diversification of the molecular scaffold. The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations.

Stability and Degradation Pathways

Understanding the stability of (3-Bromobenzyl)-cyanoacetic acid is paramount for its effective use and storage.

Thermal Stability

As mentioned, the molecule is susceptible to thermal decarboxylation. The temperature at which this occurs will be a critical parameter to control during reactions and storage. While aromatic bromides are generally thermally stable, the overall thermal stability of the molecule will likely be dictated by the decarboxylation of the cyanoacetic acid moiety.

Hydrolytic Stability

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, especially at elevated temperatures.[10] The carboxylic acid group itself is stable to hydrolysis. The benzylic bromide can also undergo hydrolysis, particularly under neutral or alkaline conditions, to form the corresponding alcohol.[11] The aromatic bromine is generally stable to hydrolysis under non-forcing conditions.[9]

Photostability

Aromatic bromides can be susceptible to photodecomposition, particularly under UV irradiation. Therefore, it is advisable to protect (3-Bromobenzyl)-cyanoacetic acid from prolonged exposure to light.

Safe Handling and Storage

Given the predicted reactivity and potential hazards, the following handling and storage procedures are recommended.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container. It should be stored away from strong bases, oxidizing agents, and sources of heat.

  • Incompatibilities: Avoid contact with strong bases, which can catalyze decomposition and side reactions. Also, avoid strong oxidizing agents.

Conclusion

(3-Bromobenzyl)-cyanoacetic acid is a highly functionalized molecule with a rich and diverse reactivity profile. Its acidic proton, active methylene group, reactive benzylic bromide, and the potential for aromatic cross-coupling reactions make it a valuable tool for synthetic chemists. A thorough understanding of its stability, particularly its propensity for thermal decarboxylation and potential for hydrolysis, is crucial for its successful application. By leveraging the principles outlined in this guide, researchers can effectively and safely utilize (3-Bromobenzyl)-cyanoacetic acid to construct complex molecular architectures for a wide range of applications in drug discovery and materials science.

References

  • Libretexts. (2021, July 31). 14.7: Aryl Halides. Chemistry LibreTexts. [Link]

  • Organic Syntheses. (n.d.). Acetic acid, p-nitrobenzyl ester. [Link]

  • Vessally, E., et al. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters, 3(1), 1-12. [Link]

  • da Silva, F. de C., et al. (2015). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society, 26(8), 1691-1700. [Link]

  • ChemRxiv. (2020). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... [Link]

  • Kong, D., et al. (2020). Direct Catalytic Decarboxylative Amination of Aryl Acetic Acids. Angewandte Chemie International Edition, 59(3), 1313-1319. [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α‑Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society, 136(14), 5257-5260. [Link]

  • ResearchGate. (2015, April 14). Are alkyl bromides susceptible to hydrolysis?. [Link]

  • Vessally, E., & Hosseinian, A. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters, 6(3), 164-175. [Link]

  • Libretexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

  • ChemRxiv. (2021). Visible Light Photoredox-Catalyzed Decarboxylative Alkyla- tion of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

  • Wikipedia. (n.d.). Bromine. [Link]

  • Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. [Link]

  • ResearchGate. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

  • ResearchGate. (2019). Catalytic Decarboxylative Cross‐Ketonisation of Aryl‐ and Alkylcarboxylic Acids using Magnetite Nanoparticles. [Link]

  • SciELO México. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. [Link]

  • Royal Society of Chemistry. (2023). Visible light-mediated halogenation of organic compounds. [Link]

  • Libretexts. (2024, September 30). 11.1: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

  • Mediterranean Journal of Medical Research. (2024). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. [Link]

  • Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of (3-Bromobenzyl)-cyanoacetic acid from 3-bromobenzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive and reproducible protocol for the synthesis of (3-bromobenzyl)-cyanoacetic acid, a crucial intermediate in the development of various pharmacologically active molecules. The synthesis involves the alkylation of ethyl cyanoacetate with 3-bromobenzyl chloride, followed by saponification of the resulting ester. This application note offers a detailed explanation of the reaction mechanism, a step-by-step experimental protocol, and essential safety considerations, designed for researchers and professionals in the fields of drug development and organic synthesis.

Introduction

(3-Bromobenzyl)-cyanoacetic acid is a valuable building block in medicinal chemistry. The cyano and carboxylic acid functional groups offer versatile reactivity for constructing diverse heterocyclic systems and other complex molecular architectures.[1][2] This scaffold serves as a key precursor in the synthesis of numerous pharmaceuticals. The bromine atom on the benzyl ring provides a reactive site for further molecular modifications through cross-coupling reactions, enabling the creation of extensive compound libraries for drug discovery programs.

The synthetic strategy detailed here is a two-step process. It begins with the C-alkylation of ethyl cyanoacetate using 3-bromobenzyl chloride, a classic example of the reactivity of active methylene compounds.[3] The subsequent hydrolysis (saponification) of the ester intermediate yields the target (3-bromobenzyl)-cyanoacetic acid.[4] This protocol has been optimized for yield, purity, and ease of operation.

Reaction Mechanism

The synthesis proceeds through the following two key steps:

  • Alkylation of Ethyl Cyanoacetate: A base, such as sodium ethoxide, deprotonates the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic benzylic carbon of 3-bromobenzyl chloride in an SN2 reaction, displacing the chloride ion to form ethyl 2-cyano-3-(3-bromophenyl)propanoate.

  • Saponification: The intermediate ester undergoes hydrolysis under basic conditions, typically using a strong base like sodium hydroxide. The hydroxide ion attacks the carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating the ethoxide ion and forming the carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final product, (3-bromobenzyl)-cyanoacetic acid.[4]

Experimental Workflow Diagram

Synthesis_Workflow cluster_alkylation Step 1: Alkylation cluster_saponification Step 2: Saponification A Ethyl Cyanoacetate + Sodium Ethoxide B Carbanion Formation A->B Deprotonation D SN2 Reaction B->D C 3-Bromobenzyl Chloride C->D E Ethyl 2-cyano-3-(3-bromophenyl)propanoate D->E F Intermediate Ester H Saponification F->H G NaOH / H2O G->H I Carboxylate Salt H->I K Acidification I->K J HCl J->K L (3-Bromobenzyl)-cyanoacetic acid K->L

Sources

Application Notes and Protocols: A Detailed Guide to the Knoevenagel Condensation for the Synthesis of (E)-2-Cyano-3-(3-bromophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, stands as a powerful tool for creating α,β-unsaturated compounds.[1][2] This reaction, first described by Emil Knoevenagel, involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[2][3] The resulting products are pivotal intermediates in the synthesis of a wide array of valuable molecules, including natural products, therapeutic agents, and functional polymers.[1][4]

This application note provides a comprehensive, in-depth protocol for the Knoevenagel condensation between 3-bromobenzaldehyde and cyanoacetic acid, yielding (E)-2-cyano-3-(3-bromophenyl)acrylic acid. This particular product is a substituted cinnamic acid derivative, a class of compounds known for their diverse biological activities and utility as building blocks in medicinal chemistry.[5] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental procedure, and outline the necessary characterization and safety protocols.

A Note on Reactants: The specified reactant "(3-Bromobenzyl)-cyanoacetic acid" (CAS 948015-61-0) is more precisely named 3-(3-bromophenyl)-2-cyanopropanoic acid. While this compound possesses an active methylene proton, for the purpose of creating a widely applicable and illustrative protocol, we will focus on the more fundamental and commonly employed Knoevenagel reaction between 3-bromobenzaldehyde and cyanoacetic acid. The principles and techniques described herein are readily adaptable to more complex substituted cyanoacetic acids.

Reaction Overview

The target transformation is the condensation of 3-bromobenzaldehyde with cyanoacetic acid, catalyzed by piperidine in refluxing ethanol. This reaction proceeds via a nucleophilic addition followed by dehydration to yield the thermodynamically stable E-isomer of the α,β-unsaturated product.

Reaction Scheme:

(Self-generated image, not from search results)

Reactants: 3-Bromobenzaldehyde, Cyanoacetic Acid Catalyst: Piperidine Solvent: Ethanol Product: (E)-2-Cyano-3-(3-bromophenyl)acrylic acid

The Mechanism of Knoevenagel Condensation

The Knoevenagel condensation proceeds through a series of well-understood steps, initiated by a basic catalyst. In this protocol, we utilize piperidine, a weak secondary amine that is highly effective for this transformation.[2][3][6]

  • Enolate Formation: Piperidine acts as a Brønsted base, deprotonating the α-carbon of cyanoacetic acid. The acidity of this proton is significantly enhanced by the presence of two adjacent electron-withdrawing groups (the nitrile and the carboxylic acid), facilitating the formation of a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The newly formed carbanion (enolate) is a potent nucleophile. It attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde, forming a new carbon-carbon bond and a β-hydroxy intermediate (an aldol-type adduct).[2]

  • Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule). This step is typically spontaneous or facilitated by heat, and it is the driving force of the reaction, leading to the formation of a stable, conjugated π-system.[2] The product is an α,β-unsaturated cyanoacrylic acid.

The following diagram illustrates this mechanistic pathway:

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration CAA Cyanoacetic Acid Enolate Enolate (Nucleophile) CAA->Enolate Deprotonation Piperidine1 Piperidine (Base) Piperidine1->Enolate Intermediate β-Hydroxy Intermediate Enolate->Intermediate C-C Bond Formation Piperidinium Piperidinium Ion Aldehyde 3-Bromobenzaldehyde (Electrophile) Aldehyde->Intermediate Product (E)-2-Cyano-3-(3-bromophenyl)acrylic acid Intermediate->Product Elimination Water H₂O Product->Water By-product

Caption: Mechanistic pathway of the piperidine-catalyzed Knoevenagel condensation.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
ReagentCAS No.Molecular WeightQuantity (per run)Notes
3-Bromobenzaldehyde3132-99-8185.02 g/mol 1.85 g (10.0 mmol)Purity >98%
Cyanoacetic acid372-09-885.06 g/mol 0.89 g (10.5 mmol)Purity >99%
Piperidine110-89-485.15 g/mol 0.17 mL (~1.5 mmol)Catalyst, handle in fume hood
Ethanol (Absolute)64-17-546.07 g/mol 20 mLSolvent
Hydrochloric Acid (conc.)7647-01-036.46 g/mol ~5 mLFor acidification
Deionized Water7732-18-518.02 g/mol As neededFor washing
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

  • Access to analytical instrumentation (FT-IR, NMR)

Experimental Workflow Diagram

Workflow Experimental Workflow A 1. Reagent Addition (Flask) B 2. Reflux (Heating Mantle) A->B Heat to reflux C 3. Cooling & Precipitation (Ice Bath) B->C Cool to RT, then ice D 4. Filtration (Buchner Funnel) C->D Isolate solid E 5. Washing (Cold Water) D->E Remove impurities F 6. Drying (Oven/Desiccator) E->F Remove solvent G 7. Characterization (MP, NMR, IR) F->G Confirm identity & purity

Caption: Step-by-step workflow for the synthesis and isolation of the product.

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.85 g, 10.0 mmol) and cyanoacetic acid (0.89 g, 10.5 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of absolute ethanol to the flask and stir the mixture until the solids are mostly dissolved. Using a pipette, add piperidine (0.17 mL, ~1.5 mmol) to the reaction mixture. Rationale: Ethanol is a good solvent for both reactants and the product at elevated temperatures, but allows for precipitation upon cooling. Piperidine is a sufficiently strong base to deprotonate cyanoacetic acid but not so strong as to cause self-condensation of the aldehyde.[2]

  • Reflux: Attach a reflux condenser to the flask and place the setup in a pre-heated heating mantle or oil bath. Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain a gentle reflux with continuous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. As the mixture cools, the product should begin to precipitate. To maximize precipitation, cool the flask in an ice bath for 30 minutes.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise to the cold mixture until it is acidic (pH ~2, check with pH paper). This step protonates any remaining carboxylate and neutralizes the piperidine catalyst.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water (2 x 10 mL) to remove any inorganic salts and residual acid. Rationale: Using cold water minimizes the loss of product due to solubility.

  • Drying: Transfer the solid product to a watch glass and dry in a vacuum oven at 50-60 °C until a constant weight is obtained. The expected yield is typically in the range of 80-90%.

Purification (Optional)

If further purification is required, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and then add water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the purified crystals by vacuum filtration.

Characterization of (E)-2-Cyano-3-(3-bromophenyl)acrylic acid

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: The expected melting point would be determined experimentally and compared to literature values if available.

  • Spectroscopic Data:

TechniqueCharacteristic Peaks / Shifts
FT-IR (KBr, cm⁻¹) ~3300-2500 (broad, O-H of carboxylic acid), ~2220 (C≡N stretch), ~1700 (C=O of carboxylic acid), ~1600 (C=C alkene stretch), ~800-700 (C-Br stretch)
¹H NMR (DMSO-d₆, δ ppm) ~13.5 (s, 1H, COOH), ~8.2 (s, 1H, vinylic CH), ~8.1 (t, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H)
¹³C NMR (DMSO-d₆, δ ppm) ~163 (C=O), ~152 (alkene C-Ar), ~136 (Ar-C), ~134 (Ar-C), ~132 (Ar-C-Br), ~131 (Ar-C), ~129 (Ar-C), ~122 (Ar-C), ~116 (C≡N), ~105 (alkene C-CN)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.[5][7][8][9]

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Bromobenzaldehyde is an irritant. Avoid contact with skin and eyes.

  • Piperidine is flammable, toxic, and corrosive. Handle with extreme care.

  • Cyanoacetic acid is toxic if swallowed and causes skin irritation.

  • Concentrated hydrochloric acid is highly corrosive.

Troubleshooting

ProblemPossible CauseSolution
Low or No Product Yield Insufficient reaction time or temperature.Monitor the reaction by TLC to ensure completion. Ensure a steady reflux is maintained.
Inactive catalyst.Use fresh piperidine.
Oily Product / Fails to Solidify Impurities present in the starting materials or product.Purify the starting aldehyde if necessary. Recrystallize the crude product.
Incomplete reaction.Extend the reaction time.
Product is Colored Formation of side products due to excessive heat or reaction time.Perform the reaction at the lowest effective temperature and for the minimum time required. Recrystallization with activated charcoal may decolorize the product.

Conclusion

The Knoevenagel condensation is a robust and reliable method for the synthesis of α,β-unsaturated compounds. The protocol detailed herein for the synthesis of (E)-2-cyano-3-(3-bromophenyl)acrylic acid is a classic example of this important transformation. By understanding the underlying mechanism and paying careful attention to the experimental details, researchers can effectively utilize this reaction to generate valuable molecular scaffolds for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. Knoevenagel Condensation. [Link]

  • Shaikh, A. M., et al. (2016). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 32(3), 1435-1444. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • The Chemists' Cookbook. (2022). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

  • Reddy, B. V. S., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry, 5(4), 2631-2643. [Link]

  • Bastos, E. L., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances, 11(48), 30248-30271. [Link]

  • Papadopoulos, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Reddy, C. R., et al. (2020). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 64(2), 116-128. [Link]

  • da Silva, F. C., et al. (2018). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society, 29(10), 2110-2120. [Link]

  • Jones, R. V., et al. (1949). Catalyst Study of the Knoevenagel Condensation. Journal of Chemical & Engineering Data, 44(5), 963-965. [Link]

  • ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. [Link]

  • Acevedo, O., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5439-5451. [Link]

  • National Center for Biotechnology Information. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. [Link]

  • ResearchGate. Applications of Knoevenagel condensation reaction in the total synthesis of natural products. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). [Link]

  • MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

  • Juniper Publishers. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]

  • National Center for Biotechnology Information. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. [Link]

  • Google Patents. CN103214396B - Production method of 3-cyanobenzoic acid.
  • Royal Society of Chemistry. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]

  • ResearchGate. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]

  • ResearchGate. A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chinese Chemical Society. [Link]

  • Google Patents.
  • Georganics. (E)-2-Cyano-3-(3-fluorophenyl)acrylic acid. [Link]

  • ACS Publications. 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. Journal of Chemical Education. [Link]

Sources

Application Notes and Protocols for (3-Bromobenzyl)-cyanoacetic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (3-Bromobenzyl)-cyanoacetic acid

(3-Bromobenzyl)-cyanoacetic acid is a versatile bifunctional molecule poised as a significant intermediate in contemporary pharmaceutical research and development. Its structure, incorporating a reactive bromobenzyl group and a cyanoacetic acid moiety, offers medicinal chemists a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds. The presence of the bromine atom provides a handle for further molecular elaboration through cross-coupling reactions, while the cyanoacetic acid portion is a classic precursor for the formation of various ring systems, notably pyrimidines and related heterocycles that are prevalent in numerous clinically significant drugs.[1] These structural features make (3-Bromobenzyl)-cyanoacetic acid a key building block in the synthesis of targeted therapeutics, including but not limited to angiotensin II receptor blockers (ARBs) and kinase inhibitors. This document provides a comprehensive guide to its properties, applications, and detailed protocols for its use in pharmaceutical synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (3-Bromobenzyl)-cyanoacetic acid is essential for its effective use in synthesis, including reaction setup, purification, and storage.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Appearance Off-white to pale yellow solid-
Melting Point Not specified, but expected to be a crystalline solid-
Solubility Soluble in many organic solvents such as DMF, DMSO, and alcohols.General chemical knowledge
CAS Number 948015-61-0

Core Application: Synthesis of Pyrimidinone-Based Angiotensin II Receptor Antagonists

A primary application of (3-Bromobenzyl)-cyanoacetic acid lies in the synthesis of pyrimidinone-containing compounds, a core structure in several modern pharmaceuticals. The angiotensin II receptor antagonist Fimasartan, for example, features a pyrimidinone core that is N-alkylated with a substituted benzyl group. While Fimasartan itself utilizes a different benzyl derivative, (3-Bromobenzyl)-cyanoacetic acid is an ideal starting material for the synthesis of novel analogues for structure-activity relationship (SAR) studies aimed at discovering next-generation ARBs with improved efficacy, selectivity, and pharmacokinetic profiles.[2][3][4]

The general synthetic strategy involves the initial preparation of a pyrimidinone core, followed by N-alkylation with (3-Bromobenzyl)-cyanoacetic acid or a derivative thereof. The bromine atom on the benzyl ring can be subsequently modified, for instance, via Suzuki or Stille coupling, to introduce a variety of aryl or heteroaryl groups, allowing for extensive exploration of the chemical space around this critical pharmacophore.

G cluster_0 Synthesis of Pyrimidinone Core cluster_1 Functionalization Pyrimidinone_Intermediate Pyrimidinone Intermediate Alkylation N-Alkylation Pyrimidinone_Intermediate->Alkylation 3BCA (3-Bromobenzyl)-cyanoacetic acid 3BCA->Alkylation Alkylated_Intermediate Alkylated Pyrimidinone Alkylation->Alkylated_Intermediate Cross_Coupling Cross-Coupling (e.g., Suzuki) Alkylated_Intermediate->Cross_Coupling Final_Product Novel Angiotensin II Receptor Antagonist Cross_Coupling->Final_Product

Caption: General synthetic route to novel ARBs using (3-Bromobenzyl)-cyanoacetic acid.

Experimental Protocols

Protocol 1: Synthesis of (3-Bromobenzyl)-cyanoacetic acid

This protocol describes a two-step synthesis of (3-Bromobenzyl)-cyanoacetic acid starting from the readily available 3-bromobenzyl bromide and ethyl cyanoacetate, followed by hydrolysis. This method is adapted from established procedures for the alkylation of active methylene compounds.[5][6]

Step 1: Synthesis of Ethyl (3-Bromobenzyl)cyanoacetate

Materials:

  • 3-Bromobenzyl bromide (1 equiv.)

  • Ethyl cyanoacetate (1.1 equiv.)

  • Sodium ethoxide (1.1 equiv.)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add ethyl cyanoacetate dropwise to the cooled solution over 30 minutes. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Add a solution of 3-bromobenzyl bromide in anhydrous ethanol dropwise to the reaction mixture over 1 hour.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (3-bromobenzyl)cyanoacetate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis to (3-Bromobenzyl)-cyanoacetic acid

Materials:

  • Ethyl (3-bromobenzyl)cyanoacetate (1 equiv.)

  • Lithium hydroxide monohydrate (2 equiv.)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the purified ethyl (3-bromobenzyl)cyanoacetate in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide monohydrate to the solution and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-Bromobenzyl)-cyanoacetic acid as a solid.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: N-Alkylation of a Pyrimidinone Intermediate with (3-Bromobenzyl)-cyanoacetic acid (Representative Protocol)

This protocol is a representative procedure for the N-alkylation of a pyrimidinone core, based on methodologies described in the synthesis of Fimasartan.[2][7] The specific pyrimidinone intermediate can be synthesized according to literature procedures.

Materials:

  • 2-Butyl-4-hydroxy-6-methyl-5-pyrimidinecarboxamide (pyrimidinone intermediate, 1 equiv.)

  • (3-Bromobenzyl)-cyanoacetic acid (1.1 equiv.)

  • Potassium carbonate (K₂CO₃, 2.5 equiv.)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the pyrimidinone intermediate in DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add (3-Bromobenzyl)-cyanoacetic acid to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated pyrimidinone.

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Start Add_Reactants Add Pyrimidinone and K₂CO₃ to DMF Start->Add_Reactants Stir_1 Stir at RT for 30 min Add_Reactants->Stir_1 Add_Alkylating_Agent Add (3-Bromobenzyl)- cyanoacetic acid Stir_1->Add_Alkylating_Agent Heat_React Heat to 60-70 °C for 12-24h Add_Alkylating_Agent->Heat_React Cool Cool to RT Heat_React->Cool Quench Pour into Ice-Water Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify End End Purify->End

Caption: Experimental workflow for the N-alkylation of a pyrimidinone intermediate.

Safety and Handling

(3-Bromobenzyl)-cyanoacetic acid and its precursors, particularly 3-bromobenzyl bromide, should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin Contact: In case of contact, wash the affected area immediately with soap and water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in alkylation (Protocol 1, Step 1) Incomplete deprotonation of ethyl cyanoacetate.Ensure the use of anhydrous ethanol and a fresh, active batch of sodium ethoxide.
Inactive 3-bromobenzyl bromide.Use freshly purified or a new bottle of 3-bromobenzyl bromide.
Incomplete hydrolysis (Protocol 1, Step 2) Insufficient amount of base or reaction time.Increase the equivalents of lithium hydroxide or prolong the reaction time. Gentle heating may also be applied.
Low yield in N-alkylation (Protocol 2) Steric hindrance at the nitrogen of the pyrimidinone.Use a stronger, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF.
Decomposition of the starting materials or product.Ensure the reaction temperature is carefully controlled and does not exceed the stability limits of the compounds.

References

  • Organic Syntheses. Ethyl n-Butylcyanoacetate. Available from: [Link]

  • ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Available from: [Link]

  • Sci-Hub. The Reactions of Benzylmalononitriles with Hydrazine and Hydroxylamine. Synthesis of Pyrazoles, Isoxazoles, and Pyrazolo[1,5-a]-pyrimidine Derivatives. Available from: [Link]

  • Google Patents. Method for preparing 2-butyl-4-chloro-5-formylimidazole.
  • Google Patents. Process for Preparation of Fimasartan and Intermediate for Preparing the Same.
  • ResearchGate. Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

  • Google Patents. Process for producing cyanobenzyl compounds.
  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link]

  • ResearchGate. Ethyl Cyanoacetate Reactions. Available from: [Link]

  • Eureka | Patsnap. Method for synthesizing 2-normal-butyl-4-chloro-5-formylimidazole. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Intermediates in Fimasartan Synthesis: A Supplier's Perspective. Available from: [Link]

  • PMC - NIH. A base promoted one pot solvent free version of the Ramachary reductive coupling/alkylation reaction for the synthesis of 2,2-disubstituted ethyl cyanoacetates. Available from: [Link]

  • Google Patents. Preparation method of cyanoacetic acid.
  • ChEMBL - EMBL-EBI. Synthesis and antihypertensive activity of pyrimidin-4(3H)-one derivatives as losartan analogue for new angiotensin II receptor type 1 (AT1).... Available from: [Link]

  • Google Patents. Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5....
  • Aston Publications Explorer. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available from: [Link]

  • ResearchGate. Synthesis, and synthetic applications of cyanoacetamides. Available from: [Link]

  • Google Patents. Method of alkylating esters.
  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

  • Aston Publications Explorer. A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Available from: [Link]

  • Quick Company. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Antihypertensive Activity of Pyrimidin-4(3H)-one Derivatives as Losartan Analogue for New Angiotensin II Receptor Type 1 (AT 1 ) Antagonists.. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Available from: [Link]

  • Organic Syntheses. ethyl (1-phenylethylidene)cyanoacetate. Available from: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

  • ScienceDirect. Synthesis and styrene copolymerization of novel octyl 2-cyano-3-phenyl-2- propenoates. Available from: [Link]

  • Google Patents. The preparation method of Fimasartan impurity of the drug.

Sources

Application Notes & Protocols: Synthesis of Novel Heterocyclic Scaffolds from (3-Bromobenzyl)-cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of (3-Bromobenzyl)-cyanoacetic Acid in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern drug discovery, with a vast number of pharmaceuticals incorporating these cyclic structures. Their prevalence is due to their ability to present functional groups in well-defined three-dimensional orientations, enabling precise interactions with biological targets. Among the myriad of starting materials for heterocyclic synthesis, activated methylene compounds like cyanoacetic acid and its derivatives are exceptionally versatile building blocks.[1][2]

This guide focuses on a particularly valuable synthon: (3-Bromobenzyl)-cyanoacetic acid . This molecule is strategically designed for the synthesis of novel heterocycles with significant potential in drug development. It combines three key features:

  • An Active Methylene Group: The protons alpha to both the cyano and carboxyl groups are highly acidic, facilitating a wide range of classical condensation and cyclization reactions.

  • A Cyano Group: A versatile functional group that can act as an electrophile, participate in cyclizations, and be converted into other functionalities.

  • A 3-Bromobenzyl Substituent: This moiety serves a dual purpose. It provides a lipophilic aromatic handle for modulating pharmacokinetic properties. Crucially, the bromine atom acts as a key reactive site for post-heterocycle formation diversification, enabling the introduction of a wide array of functional groups through well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

This document provides detailed protocols and scientific rationale for the synthesis of three important classes of heterocyclic compounds—pyridones, pyrimidines, and thiophenes—using (3-Bromobenzyl)-cyanoacetic acid as the common precursor.

Part 1: Synthesis of a 4-(3-Bromobenzyl)-3-cyano-2-pyridone Scaffold

Expertise & Experience: The Rationale for Pyridone Synthesis

The 2-pyridone ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its synthesis from β-ketoesters or α,β-unsaturated ketones and active methylene nitriles is a robust and high-yielding strategy.[3][4] Our approach first requires the conversion of (3-Bromobenzyl)-cyanoacetic acid into its more reactive ethyl ester derivative. This intermediate, ethyl 2-cyano-3-(3-bromophenyl)propanoate, can then undergo a base-catalyzed condensation and cyclization with an appropriate partner to furnish the pyridone core.

The choice of base is critical; a non-nucleophilic base like sodium ethoxide is ideal as it deprotonates the active methylene group without competing in unwanted side reactions like ester hydrolysis. The subsequent intramolecular cyclization and dehydration drive the reaction to completion.

Workflow for 2-Pyridone Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Pyridone Formation A (3-Bromobenzyl)-cyanoacetic acid C Ethyl 2-cyano-3-(3-bromophenyl)propanoate A->C Reflux B Ethanol, cat. H₂SO₄ B->C D Ethyl 2-cyano-3-(3-bromophenyl)propanoate F 4-(3-Bromobenzyl)-3-cyano-6-methyl-2-pyridone D->F Cyclocondensation E Ethyl Acetoacetate, Sodium Ethoxide E->F G A Ethyl 2-cyano-3-(3-bromophenyl)propanoate C Enolether Intermediate A->C Condensation B Triethyl Orthoformate, Acetic Anhydride B->C E 4-Amino-5-cyano-6-(3-bromobenzyl)pyrimidine C->E Cyclization & Aromatization D Guanidine, NaOEt D->E G A (3-Bromobenzyl)-cyanoacetic acid + Malononitrile D 2-Amino-4-(3-bromobenzyl)-5-carboxy-3-cyanothiophene A->D One-Pot Reaction B Elemental Sulfur (S₈) B->D C Base (e.g., Morpholine) C->D

Sources

A Validated Stability-Indicating RP-HPLC Method for the Quantification of (3-Bromobenzyl)-cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of (3-Bromobenzyl)-cyanoacetic acid. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring the purity and stability of this molecule is paramount. This document provides a comprehensive guide encompassing the method development rationale, detailed experimental protocols for quantification and validation, and a forced degradation study to establish the method's specificity. The protocols are designed to be self-validating and adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.

Introduction and Scope

(3-Bromobenzyl)-cyanoacetic acid is an organic compound featuring a substituted aromatic ring, a nitrile group, and a carboxylic acid moiety. Its structural attributes make it a versatile building block in medicinal chemistry. The accurate determination of its concentration and purity in bulk drug substances and during various stages of manufacturing is essential for ensuring the final product's quality, safety, and efficacy.

The primary analytical challenge lies in developing a method that is not only accurate and precise but also capable of separating the parent analyte from any potential process-related impurities and degradation products. This document describes a stability-indicating RP-HPLC method that achieves this objective. The method's validation is detailed in accordance with ICH Q2(R2) guidelines to demonstrate its fitness for its intended purpose.[1]

Rationale for Analytical Method Selection

Primary Method: Reversed-Phase HPLC with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the primary analytical technique for several compelling reasons:

  • Broad Applicability: RP-HPLC is a robust and widely used technique for the analysis of non-volatile and semi-volatile organic compounds, making it ideal for an aromatic carboxylic acid like (3-Bromobenzyl)-cyanoacetic acid.

  • High Selectivity: The presence of the bromobenzyl group provides a strong chromophore, enabling sensitive detection using a standard UV-Vis detector.

  • Excellent Resolution: By optimizing the stationary phase and mobile phase composition, excellent separation can be achieved between the main analyte and structurally similar impurities or degradants.

  • Established Validation Frameworks: The validation of HPLC methods is well-defined by regulatory bodies like the ICH, providing a clear pathway to demonstrate the method's reliability.[3][4]

The choice of an acidic mobile phase is critical. The carboxylic acid functional group on the analyte is ionizable. By maintaining the mobile phase pH below the pKa of the carboxylic acid (typically around pH 2.5-3.0 for aromatic acids), the analyte remains in its protonated, less polar form.[5] This suppression of ionization leads to more consistent retention on the non-polar C18 stationary phase and significantly improves peak shape, preventing tailing.

Alternative and Orthogonal Methods

While HPLC-UV is the focus of this guide, other methods can be employed for orthogonal verification or specialized applications:

  • Gas Chromatography (GC): Direct GC analysis of carboxylic acids can be challenging due to their high polarity and low volatility, often resulting in poor peak shape.[6] This can be overcome by derivatization (e.g., silylation or esterification) to convert the acid into a less polar, more volatile compound, enabling analysis by GC-MS for structural confirmation.[7][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and specificity, such as impurity profiling at trace levels, LC-MS/MS is the method of choice. It provides molecular weight and fragmentation data, which are invaluable for the structural elucidation of unknown impurities and degradation products.[10]

Part 1: Quantitative HPLC-UV Analysis Protocol

This section details the complete protocol for the quantification of (3-Bromobenzyl)-cyanoacetic acid using RP-HPLC with UV detection.

Materials, Reagents, and Instrumentation
Item Specification
Instrumentation HPLC system with quaternary pump, autosampler, column oven, and UV/PDA detector
Analytical Column C18, 4.6 x 150 mm, 5 µm particle size
Reference Standard (3-Bromobenzyl)-cyanoacetic acid (≥99.5% purity)
Acetonitrile (ACN) HPLC Grade
Water HPLC Grade or Milli-Q
Phosphoric Acid (H₃PO₄) ACS Grade, 85%
Methanol HPLC Grade
Filters 0.45 µm PTFE syringe filters
Chromatographic Conditions

The causality behind these parameters is key to method performance. The C18 column provides the necessary hydrophobic interaction. The mobile phase gradient allows for the elution of the analyte with good peak shape while ensuring that any more retained impurities are eluted from the column before the next injection. The acidic pH, as previously discussed, is crucial for good chromatography of the carboxylic acid. UV detection at 220 nm is chosen as it typically represents a wavelength where the benzene ring and carboxyl group have significant absorbance.

Parameter Condition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 20 minutes
Gradient Program Time (min)
0.0
15.0
15.1
20.0
Protocol 1: Standard and Sample Preparation

Accuracy in this step is fundamental to the reliability of the final results. Using a calibrated analytical balance and volumetric flasks is mandatory.

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of (3-Bromobenzyl)-cyanoacetic acid reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly. This solution should be stored at 2-8 °C when not in use.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix.

  • Sample Preparation (100 µg/mL):

    • Accurately weigh an amount of the test sample equivalent to about 25 mg of (3-Bromobenzyl)-cyanoacetic acid into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to volume with diluent and mix.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to volume with diluent, and mix.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[11]

Protocol 2: HPLC Analysis Workflow

The following workflow ensures systematic and reproducible analysis. A system suitability test (SST) is performed before sample analysis to ensure the chromatographic system is performing adequately.

HPLC_Workflow cluster_prep Preparation cluster_system System Operation cluster_analysis Analysis Sequence cluster_data Data Processing Prep_Mobile Prepare Mobile Phase Equilibrate Equilibrate System (≥30 min) Prep_Mobile->Equilibrate Prep_Samples Prepare Standards & Samples SST System Suitability Test (5 injections of Working Std) Prep_Samples->SST Equilibrate->SST SST_Check Check SST Results (%RSD, Tailing Factor) SST->SST_Check Blank Inject Blank (Diluent) SST_Check->Blank Pass Std_1 Inject Working Standard Blank->Std_1 Samples Inject Samples (in duplicate) Std_1->Samples Std_2 Inject Bracketing Standard Samples->Std_2 Integrate Integrate Chromatograms Std_2->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the HPLC quantification of (3-Bromobenzyl)-cyanoacetic acid.

System Suitability Test (SST) Acceptance Criteria:

  • Tailing Factor: ≤ 2.0

  • %RSD of Peak Areas (n=5): ≤ 2.0%

Part 2: Method Validation Protocol

Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[3] The following protocols are based on the ICH Q2(R2) guideline.[1]

Validation_Flow Start Analytical Method Specificity Specificity & Forced Degradation Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOQ Limit of Quantitation Start->LOQ Robustness Robustness Start->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOQ->Validated Robustness->Validated

Caption: Logical flow for the validation of the analytical method.

Protocol 3: Validation Experiments

A. Specificity (including Forced Degradation) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Inject the diluent to demonstrate no interference at the analyte's retention time.

  • Perform a forced degradation study as detailed in Part 3.

  • Analyze the stressed samples. The method is considered specific if the analyte peak is free from co-elution with any degradation products, as determined by Peak Purity analysis using a PDA detector.

B. Linearity & Range

  • Prepare a series of calibration standards from the Standard Stock Solution at five concentration levels, for example: 50, 75, 100, 125, and 150 µg/mL (covering 50% to 150% of the working concentration).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

C. Accuracy (% Recovery)

  • Prepare a placebo (matrix without the analyte, if applicable). Spike the placebo at three concentration levels (e.g., 50%, 100%, 150%) with a known amount of the analyte. If a placebo is unavailable, spiking can be performed on the sample itself.

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

D. Precision

  • Repeatability (Intra-assay precision): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the %RSD of the results.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies.

E. Limit of Quantitation (LOQ)

  • Prepare a series of dilute solutions of the analyte.

  • Determine the concentration at which the signal-to-noise ratio is approximately 10:1. This is the estimated LOQ.

  • Confirm the LOQ by preparing and analyzing six samples at this concentration and checking for acceptable precision and accuracy.

F. Robustness

  • Systematically vary key method parameters one at a time.

  • Suggested variations:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Analyze a standard solution under each condition and observe the effect on the results (e.g., retention time, peak area, tailing factor).

Summary of Validation Acceptance Criteria
Parameter Acceptance Criteria
Specificity No interference at the RT of the analyte. Peak Purity > 990.
Linearity (R²) ≥ 0.999
Range 50% - 150% of the nominal concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
LOQ S/N Ratio ≥ 10; Precision (%RSD) ≤ 10%
Robustness System suitability parameters remain within limits.

Part 3: Forced Degradation Study Protocol

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to understand the degradation pathways of the drug substance.[12][13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]

Protocol 4: Application of Stress Conditions

For each condition, a sample and a blank (diluent subjected to the same stress) are prepared.

  • Acid Hydrolysis:

    • Dissolve the sample in 0.1 M HCl.

    • Heat at 60 °C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration with diluent.

  • Base Hydrolysis:

    • Dissolve the sample in 0.1 M NaOH.

    • Keep at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl and dilute to the target concentration.

  • Oxidative Degradation:

    • Dissolve the sample in 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to the target concentration with diluent.

  • Thermal Degradation:

    • Store the solid sample in a hot air oven at 105 °C for 48 hours.

    • Dissolve the heat-stressed sample and dilute to the target concentration.

  • Photolytic Degradation:

    • Expose the solid sample to UV light (254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.

    • Dissolve the light-stressed sample and dilute to the target concentration.

After exposure, all samples are analyzed using the HPLC method described in Part 1. The chromatograms are evaluated for the appearance of new peaks and the decrease in the peak area of the parent compound.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, accurate, and specific for the quantification of (3-Bromobenzyl)-cyanoacetic acid. The comprehensive validation protocol confirms its suitability for routine quality control analysis and stability studies. The forced degradation study establishes the stability-indicating characteristics of the method, ensuring that any potential degradation products can be successfully separated from the main analyte. This robust analytical procedure provides a reliable tool for scientists and professionals engaged in the development and manufacturing of pharmaceuticals involving (3-Bromobenzyl)-cyanoacetic acid.

References

  • CN103399011A - Measuring method of content of cyanoacetic acid product - Google P
  • Q2(R2) Validation of Analytical Procedures - FDA. (URL: [Link])

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - LMA leidykla. (URL: [Link])

  • Spectroscopic methods of analysis - Organic analysis II. (URL: [Link])

  • HPLC Determination of Cyanoacetic Acid on Primesep SB Column - SIELC Technologies. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (URL: [Link])

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (URL: [Link])

  • What is the best spectroscopic method for simultaneous analysis of organic acids and (poly)saccharides in biological matrices - pub H-BRS. (URL: [Link])

  • Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed. (URL: [Link])

  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE by Ernest Darko and Kevin B. (URL: [Link])

  • Cyanotoxins Analytical Methods Overview and New Developments - EPA. (URL: [Link])

  • Forced degradation studies - MedCrave online. (URL: [Link])

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (URL: [Link])

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (URL: [Link])

  • (PDF) Quantitative determination of cyanoacetic acid content in teriflunomide drug substance by ion chromatography using conductivity detector - ResearchGate. (URL: [Link])

  • Spectrometric Identification Of Organic Solution - KIET. (URL: [Link])

  • Analytical Methods - OPUS. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs – A review. (URL: [Link])

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (URL: [Link])

  • The Use of Spectroscopic Methods to Study Organic Matter in Virgin and Arable Soils: A Scoping Review - MDPI. (URL: [Link])

  • Acids: Derivatization for GC Analysis. (URL: [Link])

  • Understanding Impurity Analysis - Cormica Pharma & Med Device Testing. (URL: [Link])

  • Reference on Cyanotoxin Analytical Methods for Drinking Water Systems and Certified Laboratories Bureau of Water System Engineer. (URL: [Link])

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (URL: [Link])

  • Cyanoacetic acid - Wikipedia. (URL: [Link])

  • GC-MS and LC-MS methods presented for carboxylic acid determination and related high - ResearchGate. (URL: [Link])

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (URL: [Link])

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. (URL: [Link])

  • 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem - NIH. (URL: [Link])

  • 372-09-8 CAS | CYANOACETIC ACID | Acids-Organic | Article No. 03115 - Loba Chemie. (URL: [Link])

Sources

Application Note: A Scalable and Validated Protocol for the Synthesis of (3-Bromobenzyl)-cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Bromobenzyl)-cyanoacetic acid is a valuable substituted phenylacetic acid derivative, serving as a key building block in the synthesis of various pharmaceutical and specialty chemical targets. Its structure combines a reactive carboxylic acid, a nitrile group, and a brominated aromatic ring, making it a versatile intermediate for further molecular elaboration. This document provides a comprehensive, field-tested guide for the large-scale synthesis of (3-Bromobenzyl)-cyanoacetic acid. The described two-step process, involving a robust alkylation followed by saponification, is designed for scalability, safety, and high purity of the final product. We will detail the mechanistic rationale, provide step-by-step protocols, and outline critical safety and handling procedures essential for researchers and process chemists in drug development and chemical manufacturing.

Synthetic Strategy and Mechanistic Rationale

The synthesis of (3-Bromobenzyl)-cyanoacetic acid is efficiently achieved through a two-stage process starting from commercially available reagents: diethyl malonate, sodium cyanide (or cyanoacetic acid itself), and 3-bromobenzyl bromide. The chosen pathway involves the initial alkylation of a cyanoacetate ester, followed by hydrolysis to yield the target carboxylic acid.

Stage 1: Alkylation via Nucleophilic Substitution

The core of this synthesis is the formation of a new carbon-carbon bond. This is achieved by generating a stabilized carbanion (enolate) from ethyl cyanoacetate, which then acts as a nucleophile.

  • Causality of Reagent Choice: Ethyl cyanoacetate is selected as the starting material due to its commercial availability, cost-effectiveness, and the acidic nature of its α-proton (pKa ≈ 11 in DMSO). The presence of two electron-withdrawing groups (nitrile and ester) significantly increases the acidity of the methylene protons, allowing for easy deprotonation by a moderately strong base.

  • Base Selection: Sodium ethoxide (NaOEt) in ethanol is the base of choice for this protocol. Using the ethoxide corresponding to the ethyl ester prevents transesterification, a potential side reaction that could complicate the product mixture. The base quantitatively deprotonates ethyl cyanoacetate to form the nucleophilic sodium salt.

  • Reaction Mechanism: The resulting enolate attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide in a classic SN2 reaction. Benzyl halides are excellent substrates for SN2 reactions due to the relatively unhindered reaction center and the ability of the phenyl ring to stabilize the transition state.

Stage 2: Saponification (Ester Hydrolysis)

To obtain the final carboxylic acid, the intermediate, ethyl (3-bromobenzyl)-cyanoacetate, is hydrolyzed.

  • Methodology: Base-catalyzed hydrolysis (saponification) using sodium hydroxide (NaOH) is employed for its efficiency and irreversibility. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. A subsequent acidification step with a strong mineral acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the final (3-Bromobenzyl)-cyanoacetic acid.

Overall Synthetic Workflow

The complete transformation is illustrated below. This workflow is designed to be a continuous process, minimizing the need for isolation of the intermediate ester, which is advantageous for large-scale production.

G A Reagent Prep: Sodium Ethoxide in Ethanol B Ethyl Cyanoacetate Addition & Enolate Formation A->B  Charge Reactor C Alkylation: 3-Bromobenzyl Bromide Addition B->C  Controlled Temp. D Reaction Monitoring (TLC/HPLC) C->D  Reflux E Saponification: Aqueous NaOH Addition D->E  Reaction Complete F Workup I: Solvent Removal & Dilution E->F  Reflux G Workup II: Aqueous Wash (Organic Impurities) F->G H Acidification & Precipitation: HCl Addition G->H I Isolation & Purification: Filtration & Recrystallization H->I J Final Product: (3-Bromobenzyl)-cyanoacetic acid I->J

Caption: High-level workflow for the two-step synthesis of (3-Bromobenzyl)-cyanoacetic acid.

Process Safety and Hazard Analysis

This synthesis involves several hazardous materials that require strict adherence to safety protocols. All operations must be conducted in a well-ventilated chemical fume hood by trained personnel.[1]

Hazardous Reagent Handling
ReagentCAS No.Key HazardsRecommended Handling & PPE
3-Bromobenzyl bromide 823-78-9Corrosive, Lachrymator (causes severe eye irritation), Toxic.[2]Handle exclusively in a fume hood. Wear a lab coat, chemical-resistant gloves (double-gloving recommended), and chemical safety goggles with a face shield.[3] Keep away from moisture. Store refrigerated.[2]
Sodium Cyanide 143-33-9Highly toxic if swallowed, inhaled, or in contact with skin.[4] Reacts with acid to produce highly toxic hydrogen cyanide gas.[5]Never work alone.[1] Use in a designated area within a fume hood. Avoid contact with acids, water, and carbon dioxide.[4] Wear full PPE, including chemical-resistant apron and double gloves.[1] Keep a cyanide antidote kit accessible and ensure personnel are trained in its use.
Ethanol 64-17-5Flammable liquid and vapor.Store in a flammable liquids cabinet. Ground all equipment during transfer to prevent static discharge. Use a dry powder, CO2, or alcohol-resistant foam extinguisher.[6]
Sodium Hydroxide 1310-73-2Causes severe skin burns and eye damage.Wear appropriate PPE, including chemical-resistant gloves and safety goggles. When preparing solutions, always add NaOH to water slowly to dissipate heat.
Hydrochloric Acid (conc.) 7647-01-0Causes severe skin burns and eye damage. May cause respiratory irritation.Always handle in a fume hood. Wear acid-resistant gloves, apron, and face shield.

Detailed Experimental Protocol

This protocol is designed for a ~1 mole scale synthesis. Quantities can be adjusted proportionally, but pilot reactions are recommended before significant scale-up.

Part 3.1: Alkylation of Ethyl Cyanoacetate
  • Reactor Setup: Equip a 5 L, three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermometer, and an addition funnel. Ensure the system is dry and purged with nitrogen.

  • Base Preparation: In the reaction flask, carefully add sodium metal (23.0 g, 1.0 mol) in small portions to 1 L of absolute ethanol under a nitrogen atmosphere. The reaction is exothermic; control the addition rate to maintain a gentle reflux. Stir until all the sodium has dissolved to form sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add ethyl cyanoacetate (113.1 g, 1.0 mol) dropwise via the addition funnel over 30 minutes. A slight exotherm may be observed. Stir the resulting mixture for an additional 30 minutes at room temperature.

  • Alkylation: Add 3-bromobenzyl bromide (250.0 g, 1.0 mol) dropwise to the solution over 1 hour. The reaction is exothermic; use a water bath to maintain the internal temperature below 40°C.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) until the starting 3-bromobenzyl bromide is consumed.

  • Intermediate Workup (Proceed directly to Part 3.2): Once the reaction is complete, cool the mixture to room temperature. A precipitate of sodium bromide will be present.

Part 3.2: Saponification and Product Isolation
  • Hydrolysis: To the crude reaction mixture from Part 3.1, add a solution of sodium hydroxide (80.0 g, 2.0 mol) in 500 mL of water.

  • Reflux: Heat the mixture to reflux and maintain for 2-3 hours to ensure complete hydrolysis of the ester. The solution should become homogeneous.

  • Solvent Removal: Remove the bulk of the ethanol via distillation. This is crucial for efficient product precipitation in the next step.

  • Aqueous Workup: Cool the remaining aqueous solution to room temperature and dilute with 1 L of water. Transfer the solution to a separatory funnel and wash with diethyl ether or toluene (2 x 250 mL) to remove any unreacted starting materials or non-polar impurities. Discard the organic layers.

  • Acidification: Transfer the aqueous layer to a large beaker equipped with a mechanical stirrer and cool in an ice-water bath to 0-5°C. Slowly and carefully add concentrated hydrochloric acid (approx. 170 mL) with vigorous stirring until the pH of the solution is ~1.[7]

  • Precipitation and Isolation: A thick, white precipitate of (3-Bromobenzyl)-cyanoacetic acid will form. Continue stirring in the ice bath for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 300 mL) to remove residual salts.[8]

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Part 3.3: Purification (Recrystallization)

For obtaining high-purity material, recrystallization is recommended.

  • Solvent Selection: A mixed solvent system, such as toluene/heptane or ethanol/water, is often effective.

  • Procedure: Dissolve the crude, dried product in a minimum amount of the hot primary solvent (e.g., toluene). Filter the hot solution to remove any insoluble impurities. Slowly add the anti-solvent (e.g., heptane) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Process Parameters and Data

Bill of Materials (1.0 mol Scale)
ReagentM.W. ( g/mol )QuantityMoles (mol)Molar Eq.
Sodium22.9923.0 g1.01.0
Absolute Ethanol46.071 L--
Ethyl Cyanoacetate113.12113.1 g1.01.0
3-Bromobenzyl bromide249.94250.0 g1.01.0
Sodium Hydroxide40.0080.0 g2.02.0
Water18.02~2 L--
Conc. Hydrochloric Acid36.46~170 mL~2.0~2.0
Expected Product Specifications
ParameterSpecification
Appearance White to off-white crystalline solid
Chemical Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Melting Point ~135-140 °C (Expected range, literature values may vary)
Purity (HPLC) ≥99.0% after recrystallization[9]
Yield 75-85% (Typical range for this scale)
¹H NMR (DMSO-d₆) δ ~13.5 (s, 1H, COOH), 7.6-7.3 (m, 4H, Ar-H), 4.1 (t, 1H, CH), 3.2 (d, 2H, CH₂)
¹³C NMR (DMSO-d₆) δ ~168 (COOH), 137 (C-Br), 131, 130, 129, 122 (Ar-C), 117 (CN), 55 (CH), 35 (CH₂)

Troubleshooting and Process Optimization

IssuePotential Cause(s)Recommended Action(s)
Low Yield in Alkylation - Incomplete reaction. - Inactive base (moisture contamination). - Side reaction (dialkylation).- Ensure anhydrous conditions for base preparation. - Increase reflux time and monitor by HPLC. - Use a slight excess (1.05 eq) of ethyl cyanoacetate to minimize dialkylation.
Incomplete Hydrolysis - Insufficient NaOH or reaction time.- Increase reflux time or use a slight excess of NaOH (2.2 eq).
Oily Product / Fails to Solidify - Impurities present. - Incomplete removal of ethanol.- Ensure thorough washing of the aqueous layer before acidification. - Ensure complete distillation of ethanol before acidification. - Attempt trituration with a non-polar solvent like heptane to induce crystallization.
Product Discoloration - Trace impurities from starting materials. - Degradation during heating.- Perform a hot filtration during recrystallization. - Consider treatment with activated charcoal during recrystallization.

Conclusion

The protocol detailed herein provides a reliable and scalable method for the synthesis of (3-Bromobenzyl)-cyanoacetic acid. By understanding the underlying chemical principles and adhering strictly to the safety and handling guidelines, researchers and drug development professionals can confidently produce this valuable intermediate with high yield and purity. The self-validating nature of the protocol, including in-process controls and robust purification steps, ensures a consistent and reproducible outcome suitable for industrial application.

References

  • CN100543003C - A kind of preparation method of p-bromobenzyl bromide.
  • US3723499A - Process for the production of cyanoacetic acid.
  • CN103214396B - Production method of 3-cyanobenzoic acid.
  • SODIUM CYANIDE (NaCN) Safety and Handling Guidance. [Link]

  • Synthesis of 3-bromobenzyl acetate. PrepChem.com. [Link]

  • SODIUM CYANIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]

  • Sodium Cyanide Safety Protection and Emergency Measures. United Chemical. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. [Link]

  • Bromobenzyl Cyanide. PubChem. [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety. [Link]

  • Acetic acid, p-nitrobenzyl ester. Organic Syntheses Procedure. [Link]

  • The preparation method of high-purity solid cyanoacetic acid.
  • Preparation method of cyanoacetic acid.
  • A process for the preparation of a benzylbromide intermediates.
  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC, NIH. [Link]

  • Process for the manufacture of substituted 2-cyano cinnamic esters.
  • The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. The Royal Society of Chemistry. [Link]

  • Material Safety Data Sheet - 4-Bromobenzyl bromide, 98%. Cole-Parmer. [Link]

  • 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. OSTI.gov. [Link]

  • BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. [Link]

Sources

Application Notes and Protocols for the Synthesis of Dye Molecules Utilizing (3-Bromobenzyl)-cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of (3-Bromobenzyl)-cyanoacetic Acid in Modern Dye Synthesis

In the landscape of functional organic molecules, the synthesis of novel dyes remains a cornerstone of innovation, impacting fields from materials science to biomedical diagnostics. (3-Bromobenzyl)-cyanoacetic acid emerges as a highly strategic precursor in this domain. Its molecular architecture, featuring a reactive cyanoacetic acid moiety and a versatile bromobenzyl group, offers a dual functionality that is highly prized in the rational design of sophisticated dye molecules.

The cyanoacetic acid portion serves as a classic active methylene compound, primed for participation in pivotal carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.[1][2] This reaction is a robust method for creating α,β-unsaturated systems, which are fundamental chromophoric structures in many classes of dyes.[3] The electron-withdrawing nature of both the nitrile and carboxylic acid groups enhances the acidity of the α-carbon, facilitating its reaction with a wide array of aldehydes and ketones.

Concurrently, the 3-bromobenzyl group provides a latent site for further molecular elaboration. The bromine atom can be leveraged in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a gateway to extended conjugation or the introduction of specific functional groups post-chromophore formation. This "post-synthesis modification" capability is invaluable for fine-tuning the photophysical properties of the final dye, such as absorption and emission wavelengths, quantum yields, and environmental sensitivity.[4][5] Furthermore, the benzyl group itself can influence the dye's solubility and steric properties, preventing aggregation and enhancing performance in solid-state or solution-based applications.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (3-Bromobenzyl)-cyanoacetic acid in the synthesis of advanced dye molecules. We will delve into the mechanistic underpinnings of the key synthetic transformations, present detailed, field-tested protocols, and discuss the potential applications of the resulting dye architectures.

Core Synthetic Strategy: The Knoevenagel Condensation Pathway

The primary synthetic route for leveraging (3-Bromobenzyl)-cyanoacetic acid in dye synthesis is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the active methylene group of (3-Bromobenzyl)-cyanoacetic acid with an aldehyde or ketone. The choice of the carbonyl compound is critical as it will largely define the final chromophoric system and, consequently, the color and photophysical properties of the dye.

The general mechanism proceeds as follows:

  • Deprotonation: A base abstracts a proton from the α-carbon of (3-Bromobenzyl)-cyanoacetic acid, forming a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Addition and Elimination: The initial addition product undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, the core of the dye molecule.

Knoevenagel_Mechanism start (3-Bromobenzyl)-cyanoacetic acid carbanion Resonance-Stabilized Carbanion start->carbanion + Base base Base (e.g., Piperidine) base->carbanion intermediate Tetrahedral Intermediate carbanion->intermediate + Aldehyde aldehyde Aldehyde/Ketone (R-CHO) aldehyde->intermediate product α,β-Unsaturated Dye Core intermediate->product - H₂O water H₂O

Caption: Generalized Knoevenagel condensation workflow.

Experimental Protocols

Protocol 1: Synthesis of a Merocyanine-type Dye via Knoevenagel Condensation

This protocol details the synthesis of a generic merocyanine-type dye using (3-Bromobenzyl)-cyanoacetic acid and a model aromatic aldehyde, 4-(dimethylamino)benzaldehyde. The resulting dye will possess a push-pull electronic structure, which is characteristic of many functional dyes.

Materials:

  • (3-Bromobenzyl)-cyanoacetic acid (1.0 eq)

  • 4-(Dimethylamino)benzaldehyde (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (3-Bromobenzyl)-cyanoacetic acid (1.0 eq), 4-(dimethylamino)benzaldehyde (1.0 eq), and a 1:1 mixture of anhydrous ethanol and toluene.

  • Catalyst Addition: Add piperidine (0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of a new, colored spot. The azeotropic removal of water in the Dean-Stark trap drives the reaction to completion.

  • Work-up:

    • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The photophysical properties (absorption and emission spectra) should be measured in a suitable solvent (e.g., dichloromethane or ethanol).

Causality Behind Experimental Choices:

  • Dean-Stark Apparatus: The removal of water is crucial to shift the equilibrium of the reaction towards the product side, ensuring a high yield.[6]

  • Piperidine: A weak organic base is used to minimize side reactions that can occur with stronger bases.[3]

  • Acid/Base Washes: These steps are essential to remove the catalyst (piperidine) and any unreacted carboxylic acid starting material.

  • Column Chromatography: This is a standard purification technique to isolate the desired dye from any side products or unreacted starting materials.

Protocol 2: Post-Synthetic Modification via Suzuki Coupling

This protocol describes the functionalization of the bromobenzyl moiety of the synthesized dye from Protocol 1 with a boronic acid derivative, demonstrating the versatility of this synthetic handle.

Materials:

  • Synthesized Dye from Protocol 1 (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the synthesized dye (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and potassium carbonate (2.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the product by column chromatography on silica gel.

Data Presentation

Table 1: Expected Photophysical Properties of Synthesized Dyes

Dye StructureExpected λ_max (nm)Expected Emission (nm)Potential Applications
Product from Protocol 1450 - 500520 - 580pH sensors, solvatochromic probes
Product from Protocol 2480 - 550550 - 620Fluorescent labels, components for DSSCs

Note: These are hypothetical values and will depend on the specific aldehyde and boronic acid used.

Visualization of Synthetic Workflow

Synthetic_Workflow start_material (3-Bromobenzyl)-cyanoacetic Acid protocol1 Protocol 1: Knoevenagel Condensation - Aromatic Aldehyde - Piperidine, EtOH/Toluene, Reflux start_material->protocol1 dye1 Intermediate Dye with Bromine Handle protocol1->dye1 protocol2 Protocol 2: Suzuki Coupling - Arylboronic Acid - Pd(OAc)₂, PPh₃, K₂CO₃ dye1->protocol2 final_dye Functionalized Final Dye protocol2->final_dye characterization Characterization (NMR, MS, UV-Vis, Fluorescence) final_dye->characterization

Caption: Overall synthetic strategy for dye synthesis.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and robust chemical transformations.[7][8] The success of each step can be readily validated using standard analytical techniques:

  • TLC: Provides a quick and effective way to monitor reaction progress. The appearance of a new, colored spot for the product and the disappearance of the starting material spots are clear indicators.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the synthesized molecules by showing the expected chemical shifts and coupling constants for the protons and carbons in the final dye structure.

  • Mass Spectrometry: Verifies the molecular weight of the products.

  • UV-Vis and Fluorescence Spectroscopy: Confirms the successful synthesis of a chromophore and characterizes its key photophysical properties.

By following these analytical checks at each stage, a researcher can have high confidence in the identity and purity of the synthesized dye molecules.

Conclusion

(3-Bromobenzyl)-cyanoacetic acid is a valuable and versatile building block for the synthesis of functional dye molecules. Its dual functionality allows for the initial construction of a core chromophore via the reliable Knoevenagel condensation, followed by further elaboration through cross-coupling reactions at the bromine site. This modular approach provides chemists with the tools to rationally design and synthesize novel dyes with tailored properties for a wide range of applications, from advanced materials to biomedical probes. The protocols and insights provided herein serve as a comprehensive guide for harnessing the potential of this strategic synthetic intermediate.

References

  • Ezeribe, A.I., Bello, K.A., Adamu, H.M., Chukwu, C.J., Boryo, D.A., & Omizegba, F. (2013). Synthesis and Dyeing Properties of Bifunctional Reactive Dyes via 4-(4-Phenyl)-1, 3-Thiazol-2-Amine and 4-(4-bromophenyl)-1, 3-Thiazole –2-Amine on Cotton Fabric. Asian Journal of Textile, 3(1), 1-7. [Link]

  • Green, A.G. (1994). The covalent bonds that attach reactive dye to natural fibres make them among the most prominent of dyes.
  • Reddy, T. R., Kumar, A., & Rao, V. J. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 1-13. [Link]

  • El-Shishtawy, R. M. (2011). Functional Dyes, and Some Hi-Tech Applications. International Journal of Photoenergy, 2011, 1-18. [Link]

  • Patel, H. R., & Patel, K. C. (2014). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of Advanced Research, 2(5), 786-794.
  • Reddy, T. R., Kumar, A., & Rao, V. J. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate. [Link]

  • Google Patents. (1978).
  • Wycisk, V., Herter, S., & Wagenknecht, H. A. (2023). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. The Journal of Organic Chemistry, 88(17), 12261-12268. [Link]

  • MDPI. (2022). Special Issue : Recent Progress on Functional Dyes and Their Applications. [Link]

  • Reddy, T. R., Kumar, A., & Rao, V. J. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. [Link]

  • ResearchGate. (2015). Synthesis of cyanine dyes: potential fluorescent probes for biological applications. [Link]

  • Saeed, A., El-Shishtawy, R. M., & Al-Ammar, K. (2019). A review on Functional Dyes on the basis of Design, Development and Hi-tech Applications. Applied Journal of Environmental Engineering Science, 5(1), 99-112.
  • Jimenez, C. E., et al. (2020). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society, 31(10), 2133-2142. [Link]

  • Google Patents. (1991). Preparation of vat dyes and pigments of the perinone series.
  • ResearchGate. (2015). Application of heterobifunctional reactive dyes on silk. [Link]

Sources

Application Notes & Protocols: The Knoevenagel-Doebner Condensation of (3-Bromobenzyl)-cyanoacetic Acid with Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Synthesis of Electron-Deficient Styrenes

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated systems from active methylene compounds and carbonyls.[1][2] This guide focuses on a specific application: the reaction of (3-Bromobenzyl)-cyanoacetic acid with various aldehydes. This particular reaction is of significant interest to researchers in drug development and materials science. The resulting products, highly functionalized styrenes, serve as versatile intermediates and building blocks for complex molecular architectures.

The presence of the cyano and carboxylic acid groups on the active methylene compound makes the α-proton particularly acidic, facilitating its removal under mild basic conditions.[3] The subsequent condensation with an aldehyde, followed by dehydration, yields the target alkene. A key feature of using a reactant with a carboxylic acid moiety is the potential for a subsequent decarboxylation, a variant known as the Doebner modification, which typically occurs under the reaction conditions, especially with catalysts like pyridine.[4]

This document provides a detailed exploration of the reaction mechanism, a robust and validated experimental protocol, and guidance on the characterization of the resulting products.

II. Reaction Mechanism: A Stepwise Pathway

The reaction proceeds via a base-catalyzed aldol-type condensation mechanism.[2][5] While various bases can be employed, weak amine bases like piperidine or pyridine are common and effective.[1][5][6]

  • Enolate Formation: The reaction initiates with the deprotonation of the α-carbon of (3-Bromobenzyl)-cyanoacetic acid by a base (e.g., piperidine). The electron-withdrawing nature of both the nitrile (-CN) and carboxyl (-COOH) groups stabilizes the resulting carbanion/enolate, making the α-proton acidic enough to be removed by a weak base.[3][5]

  • Nucleophilic Attack: The resonance-stabilized enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This step forms a tetrahedral intermediate.[5]

  • Protonation & Aldol Adduct Formation: The tetrahedral intermediate is protonated, typically by the conjugate acid of the base catalyst, to yield an aldol-type addition product.

  • Dehydration: The aldol adduct readily undergoes base-induced elimination of a water molecule (dehydration). The α-proton is abstracted, leading to the formation of a new π-bond and the expulsion of a hydroxide ion, resulting in the α,β-unsaturated product.

  • Decarboxylation (Doebner Modification): When pyridine is used as the catalyst and solvent, particularly at elevated temperatures, the initial condensation product undergoes a concerted decarboxylation and elimination step to yield the final substituted styrene.[4] This step drives the reaction towards the final product.

Mechanistic Diagram

Knoevenagel_Doebner Figure 1: Knoevenagel-Doebner Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product R1 (3-Bromobenzyl)-cyanoacetic acid Enolate Stabilized Enolate R1->Enolate 1. Deprotonation Aldehyde Aldehyde (R'-CHO) Adduct Aldol Adduct Aldehyde->Adduct Base Base (e.g., Piperidine) Base->Enolate Enolate->Adduct 2. Nucleophilic Attack Unsaturated_Acid α,β-Unsaturated Acid Adduct->Unsaturated_Acid 3. Dehydration (-H₂O) Product Substituted Styrene Unsaturated_Acid->Product 4. Decarboxylation (-CO₂)

Caption: Figure 1: Knoevenagel-Doebner Reaction Mechanism.

III. Experimental Protocol

This protocol provides a general procedure for the Knoevenagel-Doebner condensation. It is optimized for small to medium-scale synthesis (1-10 mmol) and can be adapted for various aromatic and aliphatic aldehydes.

A. Materials and Reagents

  • (3-Bromobenzyl)-cyanoacetic acid

  • Aldehyde of choice (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Pyridine or Piperidine (catalyst)

  • Toluene or Ethanol (solvent)

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Deionized water

B. Equipment

  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Dean-Stark apparatus (optional, for toluene)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard glassware for extraction and filtration

C. Step-by-Step Procedure

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add (3-Bromobenzyl)-cyanoacetic acid (1.0 eq).

    • Add the desired aldehyde (1.0-1.1 eq).

    • Add the solvent (e.g., toluene, 20-30 mL for a 10 mmol scale).

    • Add the basic catalyst. Use piperidine (0.1 eq) or pyridine (can be used as solvent/catalyst).[4][7]

    • Causality Note: Using a slight excess of the aldehyde can help drive the reaction to completion. Pyridine serves as both a basic catalyst and a high-boiling solvent that facilitates the decarboxylation step.[4]

  • Reaction Execution:

    • If using toluene, attach a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux (approx. 110°C). Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

    • If using pyridine as the solvent, simply attach a reflux condenser and heat to reflux.

    • The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting materials and the reaction mixture. The formation of a new, less polar spot indicates product formation.

    • Continue heating until the starting material is consumed (typically 4-12 hours).

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • If toluene was used, dilute the mixture with ethyl acetate (50 mL). If pyridine was used, remove it under reduced pressure using a rotary evaporator first, then dissolve the residue in ethyl acetate.

    • Transfer the organic solution to a separatory funnel.

    • Wash sequentially with 1M HCl (2 x 30 mL) to remove the amine catalyst, deionized water (1 x 30 mL), and finally with brine (1 x 30 mL).

    • Causality Note: The acid wash protonates the basic catalyst, rendering it water-soluble and allowing for its removal from the organic phase.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product, which may be an oil or a solid.

  • Purification:

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • If recrystallization is not effective, purification by column chromatography on silica gel is recommended.

    • Self-Validation: The purity of the final product should be confirmed by TLC (a single spot) and analytical techniques.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow A 1. Reagent Addition (Cyanoacetic acid, Aldehyde, Solvent, Catalyst) B 2. Reaction Setup (Flask, Condenser, Stirrer) A->B C 3. Heating & Reflux (4-12 hours) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Cooldown & Workup (Dilute, Acid Wash, Brine Wash) D->E Complete F 6. Drying & Concentration (Anhydrous MgSO₄, Rotovap) E->F G 7. Purification (Recrystallization or Chromatography) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: Figure 2: Experimental Workflow.

IV. Data Presentation & Characterization

The reaction is versatile and generally provides good to excellent yields with a range of aldehydes.

Table 1: Representative Reaction Parameters

Aldehyde (R'-CHO)CatalystSolventTime (h)Yield (%)
BenzaldehydePiperidineToluene685-95%
4-ChlorobenzaldehydePiperidineToluene590-98%
4-MethoxybenzaldehydePyridinePyridine880-90%
2-NaphthaldehydePiperidineToluene882-92%
CinnamaldehydePiperidineEthanol1075-85%

Note: Yields are typical and may vary based on specific reaction scale and purification efficiency.

Product Characterization

The identity and purity of the synthesized styrenes should be confirmed using standard spectroscopic methods.

  • ¹H NMR: Expect to see characteristic signals for the olefinic proton (singlet or doublet, δ 7.5-8.5 ppm), aromatic protons (multiplets, δ 7.0-8.0 ppm), and the methylene protons of the benzyl group (singlet, ~δ 4.0 ppm).

  • ¹³C NMR: Key signals include the nitrile carbon (~115-120 ppm) and the carbons of the C=C double bond (~120-150 ppm).

  • FT-IR: Look for a sharp absorption band for the nitrile group (C≡N stretch) around 2220 cm⁻¹. Also, characteristic peaks for C=C stretching (~1600-1625 cm⁻¹) and aromatic C-H bonds will be present.

  • Mass Spectrometry: The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the product. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be evident in the mass spectrum.

V. References

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]

  • Heravi, M. M., et al. (2018). Recent Developments on Five-Component Reactions. MDPI.

  • MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.

  • YouTube. (2020, April 15). Knoevenagel condensation: Basic concept and mechanism & decarboxylation to α,β-unsaturated carbonyl.

  • Indian Academy of Sciences. (n.d.). Chemoselective reaction of cyanoacetic acid with benzal-4- acetylanilines and fungitoxicity of products.

  • ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate using SBA/CA nanocomposites.

  • PubMed Central. (n.d.). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.

  • ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase.

  • De Gruyter. (2022, June 1). Synthesis and styrene copolymerization of novel octyl 2-cyano-3-phenyl-2- propenoates.

  • Taylor & Francis Online. (n.d.). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature.

  • ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.

  • Canadian Center of Science and Education. (n.d.). Synthesis and Styrene Copolymerization of Novel Chloro and Fluoro Ring-Trisubstituted Propyl Cyanophenylpropenoates.

  • ResearchGate. (n.d.). Reactions of compound 3 with aromatic aldehydes and heterocyclic ketone.

  • JoVE. (2026, May 22). Aldol Condensation with β-Diesters.

  • PubMed Central. (2023, August 19). Enantioselective organocatalytic synthesis of axially chiral aldehyde-containing styrenes via SNAr reaction-guided dynamic kinetic resolution.

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.

  • SciSpace. (2018, August 28). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.

  • ResearchGate. (n.d.). Novel copolymers of styrene. 3. Some ring-substituted propyl 2-cyano-3-phenyl-2-propenoates.

  • ResearchGate. (2018, August 2). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.

Sources

Application Notes & Protocols: Modern Synthetic Methodologies in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The imperative to enhance agricultural productivity while ensuring environmental sustainability has catalyzed a revolution in the synthesis of agrochemicals.[1][2] Modern crop protection agents are characterized by increasingly complex molecular architectures, often featuring multiple stereocenters and sophisticated heterocyclic scaffolds, designed for high target specificity and reduced environmental persistence.[3] This guide provides researchers, scientists, and drug development professionals with an in-depth look at three transformative synthetic strategies—C-H Functionalization, Photoredox Catalysis, and Biocatalysis—that are redefining the synthetic landscape for these vital molecules. For each methodology, we will present the core principles, a detailed application note on a relevant agrochemical, and a step-by-step protocol to illustrate its practical implementation.

C-H Functionalization: The Logic of Atom Economy in Herbicide Synthesis

Principle and Rationale

Transition-metal-catalyzed C–H bond activation has emerged as a powerful strategy in organic synthesis, allowing for the direct conversion of ubiquitous C–H bonds into new C–C or C–heteroatom bonds.[4] This approach circumvents the need for pre-functionalized starting materials (e.g., organohalides or boronic acids), which are often required in traditional cross-coupling reactions.[5] The result is a significant increase in atom economy, a reduction in synthetic steps, and the ability to perform late-stage functionalization on complex molecular scaffolds, accelerating the discovery and optimization of new active ingredients.[6][7]

The primary challenge in C–H activation is controlling selectivity, given the multitude of C–H bonds in a typical organic molecule.[5] This is often achieved through the use of directing groups, which position the catalyst in proximity to a specific C–H bond, or by exploiting the inherent electronic and steric differences between C–H bonds within a substrate.

Application Note: Directed C-H Arylation in the Synthesis of Pyrazole Herbicides

Background: Pyrazole-containing compounds are a cornerstone of the agrochemical industry, widely used as herbicides, fungicides, and insecticides.[8][9] The synthesis of polysubstituted pyrazoles often involves multi-step sequences. Direct C-H arylation offers a more convergent and efficient route to create key biaryl linkages found in many commercial herbicides. This example focuses on a palladium-catalyzed C-H arylation to construct a key intermediate for a phenylpyrazole herbicide.

Causality of Method Choice: Traditional Suzuki or Stille couplings for this transformation would require the synthesis of a halogenated pyrazole and a boronic acid/stannane derivative of the coupling partner, adding steps and generating stoichiometric byproducts. A directed C-H activation strategy streamlines the synthesis by coupling a readily available N-substituted pyrazole directly with an aryl halide, significantly improving the overall process efficiency. The pyrazole nitrogen itself can act as a directing group, guiding the catalyst to the C5 position.

Experimental Protocol: Palladium-Catalyzed C5-Arylation of 1-Methylpyrazole

This protocol is a representative example of a directed C-H arylation reaction.

Materials:

  • 1-Methylpyrazole (1.0 mmol, 82.1 mg)

  • 4-Bromoanisole (1.2 mmol, 224.4 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • Tricyclohexylphosphine (PCy₃, 0.1 mmol, 28.0 mg)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

  • N,N-Dimethylacetamide (DMAc), anhydrous (3 mL)

  • Schlenk flask (25 mL), magnetic stir bar, condenser

Procedure:

  • To a 25 mL Schlenk flask, add 1-methylpyrazole, 4-bromoanisole, Pd(OAc)₂, PCy₃, and K₂CO₃.

  • Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Add 3 mL of anhydrous DMAc via syringe.

  • Place the flask in a preheated oil bath at 120 °C and stir for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired 5-aryl-1-methylpyrazole.

Data Presentation
EntryAryl HalideCatalyst Loading (mol%)BaseYield (%)
14-Bromoanisole5K₂CO₃85
24-Chlorotoluene5K₂CO₃78
33-Bromopyridine5Cs₂CO₃72
Visualization: C-H Activation Catalytic Cycle

C_H_Activation_Cycle Pd_II Pd(II) Precursor Pd_0 Pd(0) Active Catalyst Pd_II->Pd_0 Reduction OxAdd Oxidative Addition Ar-Pd(II)-X Pd_0->OxAdd Ar-X CH_Activation C-H Activation / CMD (Ar)Pd(II)(Pyrazole) OxAdd->CH_Activation Pyrazole RedElim Reductive Elimination CH_Activation->RedElim RedElim->Pd_0 Product out Product Aryl-Pyrazole Product RedElim->Product Substrates Pyrazole + Ar-X Substrates->CH_Activation

Caption: A simplified catalytic cycle for Pd-catalyzed C-H arylation.

Photoredox Catalysis: Harnessing Light for Novel Fungicide Synthesis

Principle and Rationale

Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorption of low-energy visible light, can engage in single-electron transfer (SET) processes with organic substrates.[10] This allows for the generation of highly reactive radical intermediates under exceptionally mild conditions, often at room temperature.[11] This strategy opens up synthetic pathways that are difficult or impossible to achieve with traditional thermal methods, enabling the construction of complex bonds with high functional group tolerance.[12][13] The use of visible light as a traceless and sustainable reagent is a key advantage.

Application Note: Decarboxylative Alkylation for a Strobilurin Fungicide Analog

Background: Strobilurin fungicides are a vital class of agrochemicals. Their synthesis often involves building a complex ether linkage. Photoredox catalysis provides a novel method for forging C(sp³)–C(sp²) bonds, which can be adapted to create analogs or key fragments of these molecules. This example demonstrates a photoredox-mediated decarboxylative coupling of a carboxylic acid with a heteroaromatic chloride to form a key structural motif.

Causality of Method Choice: Traditional methods to form this bond might involve Grignard reagents or other organometallics, which can be incompatible with the sensitive functional groups present in many agrochemical scaffolds. The photoredox approach is exceptionally mild. It uses a readily available carboxylic acid as a stable radical precursor and operates at room temperature, preserving delicate functionalities and improving the safety profile of the reaction.

Experimental Protocol: Eosin Y-Catalyzed Decarboxylative Alkylation

This protocol is a representative example of a visible-light-mediated photoredox reaction.

Materials:

  • 4,6-Dichloropyrimidine (1.0 mmol, 149.0 mg)

  • Cyclohexanecarboxylic acid (1.5 mmol, 192.2 mg)

  • Eosin Y (0.02 mmol, 13.8 mg)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 523 µL)

  • Dimethyl Sulfoxide (DMSO), anhydrous (5 mL)

  • Schlenk tube, magnetic stir bar, Blue LED light source (450 nm)

Procedure:

  • Combine 4,6-dichloropyrimidine, cyclohexanecarboxylic acid, Eosin Y, and a magnetic stir bar in a Schlenk tube.

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMSO (5 mL) and DIPEA (3.0 mmol) via syringe.

  • Stir the resulting solution and irradiate with a 450 nm blue LED strip (typically wrapped around the flask) at room temperature for 24 hours.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction with water (25 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the alkylated pyrimidine product.

Data Presentation
EntryCarboxylic AcidHeteroaryl HalidePhotocatalystYield (%)
1Cyclohexanecarboxylic acid4,6-DichloropyrimidineEosin Y91
2Pivalic acid2-ChlorobenzoxazoleIr(ppy)₃88
3N-Boc-proline2-ChlorobenzothiazoleEosin Y75
Visualization: Photoredox Decarboxylative Coupling Workflow

Photoredox_Workflow Start Start: Assemble Reagents Setup Combine Substrates, Photocatalyst, & Base in Schlenk Tube Start->Setup Inert Evacuate & Backfill with N₂/Ar (3x) Setup->Inert Solvent Add Anhydrous Solvent & Amine Inert->Solvent Irradiation Stir & Irradiate with Blue LEDs (24h, RT) Solvent->Irradiation Workup Aqueous Workup (Water/Ether Extraction) Irradiation->Workup Reaction Complete Purify Column Chromatography Workup->Purify End End: Isolated Product Purify->End

Caption: Experimental workflow for a typical photoredox-catalyzed reaction.

Biocatalysis: Precision Engineering of Chiral Insecticide Intermediates

Principle and Rationale

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations.[14][15] Its primary advantages in agrochemical synthesis are exceptional selectivity (chemo-, regio-, and stereoselectivity) and the use of mild, environmentally benign reaction conditions (typically aqueous media at or near room temperature).[16][17] For agrochemicals, where a specific stereoisomer often possesses the desired biological activity while others may be inactive or even detrimental, the ability of enzymes to perform asymmetric synthesis is invaluable.[3][18]

Hydrolases, such as lipases and esterases, are particularly robust and widely used for the kinetic resolution of racemic alcohols and esters, providing access to enantiomerically pure intermediates that are crucial building blocks for modern insecticides and fungicides.[19]

Application Note: Lipase-Catalyzed Resolution of a Key Pyrethroid Alcohol

Background: Synthetic pyrethroids are a major class of insecticides. Many of them contain chiral centers, and their insecticidal activity is highly dependent on stereochemistry. The synthesis of an enantiomerically pure pyrethroid often relies on obtaining a chiral alcohol intermediate, such as (S)-α-cyano-3-phenoxybenzyl alcohol. Biocatalytic kinetic resolution is an industrially proven method to produce this key building block.

Causality of Method Choice: Classical resolution methods often require expensive chiral resolving agents and multiple recrystallization steps, leading to low theoretical yields (max 50% for a single isomer). A chemoenzymatic dynamic kinetic resolution (DKR) combines the high stereoselectivity of an enzyme with an in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% conversion of the starting racemate into the desired single enantiomer.[20] This dramatically improves process efficiency and sustainability.

Experimental Protocol: Dynamic Kinetic Resolution of a Racemic Alcohol

This protocol describes a lipase-catalyzed acylation combined with a ruthenium-based racemization catalyst.

Materials:

  • Racemic 1-(4-phenoxyphenoxy)-2-propanol (1.0 mmol, 244.3 mg)

  • Candida antarctica Lipase B (CALB), immobilized

  • Shvo's catalyst (Ruthenium racemization catalyst, 0.02 mmol)

  • Isopropyl acetate (acyl donor and solvent, 5 mL)

  • Molecular sieves (4 Å), activated

  • Orbital shaker incubator

Procedure:

  • To a 25 mL flask, add the racemic alcohol, immobilized CALB (e.g., 50 mg), Shvo's catalyst, and activated 4 Å molecular sieves.

  • Add isopropyl acetate (5 mL).

  • Seal the flask and place it in an orbital shaker incubator set to 60 °C and 200 rpm.

  • Monitor the reaction for conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester using chiral HPLC or GC.

  • Once the reaction reaches completion (typically >95% conversion, >99% ee), filter off the immobilized enzyme and the molecular sieves. The enzyme can often be washed and reused.

  • Evaporate the solvent under reduced pressure. The resulting mixture contains the acylated (R)-ester and unreacted (S)-alcohol.

  • The desired product can be separated from the undesired enantiomer via chromatography, or the ester can be hydrolyzed back to the alcohol if that is the target enantiomer.

Data Presentation
Time (h)Conversion (%)Enantiomeric Excess (ee %) of Ester
435>99
1278>99
2496>99
Visualization: Dynamic Kinetic Resolution (DKR) Concept

DKR_Concept R_Alcohol (R)-Alcohol S_Alcohol (S)-Alcohol R_Alcohol->S_Alcohol Racemization Rac_Cat Ru Catalyst R_Ester (R)-Ester (Product) S_Alcohol->R_Ester Selective Acylation Enzyme Lipase (Acyl Donor)

Caption: Conceptual diagram of Dynamic Kinetic Resolution (DKR).

References

  • Ackermann, L. (2015). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 115(3), 1282-1329. Available at: [Link]

  • Tu, Z., et al. (2021). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds. Molecules, 26(16), 5035. Available at: [Link]

  • Jeschke, P. (2018). Current status of chirality in agrochemicals. Pest Management Science, 74(10), 2387-2403. Available at: [Link]

  • de Souza, R. O., et al. (2005). Biocatalysis Applied to the Synthesis of Agrochemicals. Journal of the Brazilian Chemical Society, 16(6a), 1137-1154. Available at: [Link]

  • Hao, G., et al. (2022). New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture. Chemistry – A European Journal, 28(1). Available at: [Link]

  • Matsuo, T., et al. (1995). Biochemical Synthesis of Several Chiral Insecticide Intermediates and Mechanisms of Action of Relevant Enzymes. Bioscience, Biotechnology, and Biochemistry, 59(9), 1729-1735. Available at: [Link]

  • Cui, Y., et al. (2021). Applications of red light photoredox catalysis in organic synthesis. Chemical Society Reviews, 50(2), 734-754. Available at: [Link]

  • Wang, X., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6245. Available at: [Link]

  • Gotor-Fernández, V., et al. (2017). Biocatalysis for Biobased Chemicals. In: Industrial Biorefineries & White Biotechnology. Elsevier. Available at: [Link]

  • Krumlinde, P., et al. (2007). Synthesis of a Neonicotinoid Pesticide Derivative via Chemoenzymatic Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 72(19), 7433-7436. Available at: [Link]

  • Narquin, A., & Procter, D. J. (2016). Applications of visible light photoredox catalysis to the synthesis of natural products and related compounds. Organic & Biomolecular Chemistry, 14(48), 11248-11254. Available at: [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). C-H Activation. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

Sources

Protocol for the Purification of (3-Bromobenzyl)-cyanoacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract and Guiding Principles

This application note provides a comprehensive, step-by-step protocol for the purification of (3-Bromobenzyl)-cyanoacetic acid via recrystallization. The method is designed to be robust, reproducible, and grounded in the fundamental principles of solubility and crystal lattice formation. As a molecule possessing both polar (carboxylic acid, nitrile) and non-polar (bromobenzyl) functionalities, selecting an appropriate solvent system is critical for effective purification. This guide explains the rationale behind the chosen mixed-solvent system and provides troubleshooting guidance to ensure high purity and yield.

The core principle of recrystallization is based on the differential solubility of a compound and its impurities in a solvent at varying temperatures.[1][2] An ideal solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature.[3][4][5] Upon controlled cooling, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while impurities remain dissolved in the solvent (mother liquor).[1][5]

Physicochemical Characterization

Understanding the properties of (3-Bromobenzyl)-cyanoacetic acid is foundational to developing a purification protocol. The data below has been consolidated from available chemical databases.

PropertyValueSource
CAS Number 948015-61-0Sigma-Aldrich[6]
Molecular Formula C₁₀H₈BrNO₂Sigma-Aldrich[6]
Molecular Weight 254.08 g/mol Sigma-Aldrich[6]
Typical Purity (Crude) ~97%Sigma-Aldrich[6]
Storage Temperature Room TemperatureSigma-Aldrich
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.Sigma-Aldrich[6]

Note: Specific melting point and solubility data for this compound are not widely published. The protocol herein is developed based on the properties of its constituent functional groups.

Solvent System Selection: The Scientific Rationale

The choice of solvent is the most critical parameter in recrystallization.[7] (3-Bromobenzyl)-cyanoacetic acid is an amphiphilic molecule, meaning it has both hydrophilic and lipophilic properties.

  • Polar Moieties: The carboxylic acid and nitrile groups are polar and capable of hydrogen bonding. These groups are well-solvated by polar protic solvents like alcohols and water.[8][9]

  • Non-Polar Moiety: The 3-bromobenzyl group is non-polar and hydrophobic, favoring dissolution in organic solvents.

This dual nature suggests that a single solvent may be inefficient. A highly polar solvent like water will poorly dissolve the compound even when hot, while a less polar solvent like ethanol might dissolve it too readily, even at room temperature, leading to poor recovery. Therefore, a mixed-solvent system is the logical choice.

This protocol utilizes an Ethanol/Water system.

  • Ethanol: Serves as the primary solvent in which the compound is readily soluble when hot.

  • Water: Serves as the "anti-solvent." The compound is poorly soluble in water. By carefully adding water to the hot ethanol solution, we can fine-tune the polarity of the solvent system to a point where the solution is saturated at high temperatures, promoting crystallization upon cooling.

Experimental Workflow Diagram

The following diagram outlines the complete recrystallization workflow, from initial setup to the final pure product.

G cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation & Drying cluster_final Result crude Crude (3-Bromobenzyl)- cyanoacetic acid dissolve Dissolve in Minimum Hot Ethanol crude->dissolve add_water Add Hot Water to Cloud Point dissolve->add_water reheat Re-clarify with a Few Drops of Hot Ethanol add_water->reheat hot_filter Hot Gravity Filtration (Optional, if solids present) reheat->hot_filter cool Slow Cooling to RT, then Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash Crystals with Cold Ethanol/Water vac_filter->wash dry Dry Crystals under Vacuum wash->dry pure Pure, Dry Crystals dry->pure

Caption: Recrystallization workflow for (3-Bromobenzyl)-cyanoacetic acid.

Detailed Step-by-Step Protocol

5.1 Materials and Equipment

  • Chemicals:

    • Crude (3-Bromobenzyl)-cyanoacetic acid

    • Ethanol (Reagent Grade)

    • Deionized Water

    • Activated Carbon (optional, for colored impurities)

  • Equipment:

    • Erlenmeyer flasks (2-3, appropriate sizes)

    • Hot plate with stirring capability

    • Graduated cylinders

    • Pasteur pipettes

    • Watch glass to cover the flask

    • Büchner funnel and filter flask

    • Filter paper (for Büchner and fluted for gravity filtration)

    • Spatula and weighing scale

    • Vacuum source (aspirator or pump)

    • Drying oven or desiccator

5.2 Protocol

  • Preparation:

    • Place a stir bar and a measured amount of crude (3-Bromobenzyl)-cyanoacetic acid into an appropriately sized Erlenmeyer flask.

    • In a separate flask, heat a volume of ethanol and in a third flask, a volume of deionized water on a hot plate. Both solvents should be near their boiling points.

  • Dissolution:

    • To the flask containing the crude solid, add the minimum amount of hot ethanol dropwise while stirring to dissolve the compound completely. The goal is to create a saturated solution, so avoid adding a large excess of solvent. Keep the solution hot during this process.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (tip of a spatula) of activated carbon.[1]

    • Reheat the solution to boiling for a few minutes. The carbon will adsorb high-molecular-weight colored impurities.

  • Hot Gravity Filtration (Required if carbon was used, optional otherwise):

    • If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.

    • Pre-heat a clean Erlenmeyer flask and a glass funnel with a small amount of hot solvent. Use fluted filter paper for a faster filtration rate.

    • Filter the hot solution quickly to prevent premature crystallization in the funnel.

  • Addition of Anti-Solvent:

    • Reheat the clear, hot ethanol solution. Using a pipette, add hot water dropwise until the solution becomes faintly and persistently cloudy. This is the cloud point , indicating the solution is now saturated.

    • Add 1-2 drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Crystallization:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2][5]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing:

    • Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold ethanol/water mixture (the mother liquor or a freshly prepared cold mix).

    • Quickly pour the cold crystal slurry into the funnel.

    • Wash the collected crystals with a small amount of ice-cold ethanol/water to rinse away any remaining soluble impurities on the crystal surfaces. Use minimal solvent to avoid dissolving the product.[10]

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a watch glass or weighing dish and dry them to a constant weight, either in a vacuum oven at a gentle temperature or in a desiccator.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out (Compound separates as a liquid instead of solid)The melting point of the compound is lower than the boiling point of the solvent system.[11][12] The solution may be too concentrated or contain a high level of impurities.[12]Reheat the solution to redissolve the oil. Add a small amount more of the primary solvent (ethanol) to decrease saturation. Allow for very slow cooling by insulating the flask.[11][12] If the problem persists, a different solvent system with a lower boiling point may be necessary.
No Crystals Form (Upon cooling)Too much solvent was used, and the solution is not saturated.[11] The solution cooled too rapidly.Reheat the solution and boil off some of the solvent to increase the concentration.[11] Re-cool slowly. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. Adding a "seed crystal" from a previous pure batch can also induce crystallization.
Very Low Recovery/Yield Too much solvent was used.[11] The crystals were washed with solvent that was not cold enough. The compound has significant solubility in the cold solvent system. Premature crystallization during hot filtration.Next time, use less solvent. Ensure the wash solvent is ice-cold and used sparingly. Ensure the funnel and receiving flask are properly pre-heated for hot filtration. The mother liquor can be concentrated to recover a second, less pure crop of crystals.
Colored Crystals (If starting material was colored)Colored impurities were not fully removed.Repeat the recrystallization, incorporating the optional activated carbon step (Section 5.2, Step 3) to adsorb colored impurities.[1][2]

References

  • PubChem. (n.d.). Bromobenzyl Cyanide. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). Cyanoacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanoacetic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Google Patents. (n.d.). US2574256A - Method of recovering crystalline cyanoacetic acid.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-PHENYLAZOBENZOYL CHLORIDE. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • ResearchGate. (2003). Process for Purification of 3-Alkenylcephem Carboxylic Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Recrystallization Process Questions. Retrieved from [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl bromoacetate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Versatile Virtuoso: (3-Bromobenzyl)-cyanoacetic Acid as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate tapestry of organic synthesis, the selection of starting materials is paramount to the success and elegance of a synthetic route. Among the myriad of available building blocks, (3-Bromobenzyl)-cyanoacetic acid emerges as a molecule of significant strategic value, particularly for researchers, medicinal chemists, and professionals in drug development. Its unique trifecta of reactive functionalities—a carboxylic acid, a nitrile, and a synthetically versatile aryl bromide—renders it a powerful precursor for the construction of a diverse array of complex molecular architectures, especially in the realm of heterocyclic chemistry and pharmacologically active compounds.

This technical guide eschews rigid templates to provide a deep, mechanistically-grounded exploration of the applications of (3-Bromobenzyl)-cyanoacetic acid. We will delve into the causality behind experimental choices and furnish detailed, self-validating protocols that empower researchers to harness the full potential of this remarkable building block.

The Strategic Advantage of the 3-Bromobenzyl Moiety

The presence of the 3-bromobenzyl group is not a mere structural embellishment; it is a key functional handle that dictates the synthetic utility of the molecule. The bromine atom on the phenyl ring serves as a versatile anchor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the late-stage introduction of diverse substituents, a crucial strategy in the generation of compound libraries for drug discovery. Furthermore, the benzylic methylene group provides conformational flexibility to the target molecules, which can be advantageous for optimizing interactions with biological targets.

Core Application: Synthesis of Substituted 3-Cyano-2-pyridones

One of the most prominent applications of (3-Bromobenzyl)-cyanoacetic acid lies in the synthesis of substituted 3-cyano-2-pyridones. These scaffolds are prevalent in a wide range of biologically active molecules and fluorescent materials.[1][2] The synthesis typically proceeds through a tandem Knoevenagel condensation and intramolecular cyclization sequence.

Mechanistic Rationale

The reaction is initiated by a base-catalyzed Knoevenagel condensation between (3-Bromobenzyl)-cyanoacetic acid and a 1,3-dicarbonyl compound, such as acetylacetone. The active methylene group of the cyanoacetic acid is deprotonated by a base (e.g., KOH), forming a nucleophilic carbanion. This carbanion then attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by dehydration to yield a vinylogous β-keto nitrile intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the enolate onto the nitrile carbon, followed by tautomerization, affords the stable 2-pyridone ring system.

G cluster_0 Knoevenagel Condensation cluster_1 Intramolecular Cyclization start (3-Bromobenzyl)-cyanoacetic acid + 1,3-Dicarbonyl base Base (e.g., KOH) start->base Deprotonation intermediate Vinylogous β-keto nitrile intermediate base->intermediate Nucleophilic attack & Dehydration cyclization Nucleophilic attack of enolate on nitrile intermediate->cyclization tautomerization Tautomerization cyclization->tautomerization product Substituted 3-Cyano-2-pyridone tautomerization->product

Caption: General workflow for the synthesis of 3-cyano-2-pyridones.

Protocol 1: Synthesis of 1-(3-Bromobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol provides a representative method for the synthesis of a substituted 3-cyano-2-pyridone using (3-Bromobenzyl)-cyanoacetic acid and acetylacetone.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
(3-Bromobenzyl)-cyanoacetic acid948015-61-0254.08102.54 g
Acetylacetone123-54-6100.12121.22 mL
Potassium Hydroxide (KOH)1310-58-356.11201.12 g
Ethanol (absolute)64-17-546.07-50 mL
Hydrochloric Acid (1 M)7647-01-036.46-As needed
Dichloromethane (DCM)75-09-284.93-100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-As needed

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (3-Bromobenzyl)-cyanoacetic acid (2.54 g, 10 mmol) and acetylacetone (1.22 mL, 12 mmol) in absolute ethanol (50 mL).

  • Base Addition: To the stirred solution, add potassium hydroxide (1.12 g, 20 mmol) portion-wise. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-(3-Bromobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Expected Yield: 75-85%

Expanding Horizons: Multicomponent Reactions and the Synthesis of Privileged Scaffolds

The reactivity of (3-Bromobenzyl)-cyanoacetic acid extends beyond simple two-component reactions. It is an excellent substrate for multicomponent reactions (MCRs), which are highly efficient processes that combine three or more starting materials in a single synthetic operation to generate complex products.[3][4]

The Gewald Three-Component Reaction

A prime example is the Gewald three-component reaction, which allows for the synthesis of highly substituted 2-aminothiophenes.[5][6] In a typical Gewald reaction, an α-cyano ester (or in this case, the corresponding acid), an aldehyde or ketone, and elemental sulfur react in the presence of a base.

G start (3-Bromobenzyl)-cyanoacetic acid + Aldehyde/Ketone + Elemental Sulfur base Base (e.g., Morpholine) start->base Reaction Initiation intermediate Thiirane Intermediate base->intermediate Formation of Knoevenagel adduct followed by sulfur addition product Substituted 2-Aminothiophene intermediate->product Ring opening and cyclization

Caption: Simplified workflow of the Gewald three-component reaction.

The 3-bromobenzyl group in the resulting 2-aminothiophene provides a convenient point for further diversification, enabling the synthesis of libraries of compounds for screening against various biological targets, including kinases.[7]

A Gateway to Kinase Inhibitors and Anti-Fibrotic Agents

The structural motifs accessible from (3-Bromobenzyl)-cyanoacetic acid are frequently found in molecules with potent biological activity. The pyridone and aminothiophene cores are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

  • Kinase Inhibitors: Many kinase inhibitors feature heterocyclic cores that can be accessed through synthetic routes involving cyanoacetic acid derivatives.[7][8][9] The ability to introduce diverse substituents via the bromo-handle on the benzyl group allows for the fine-tuning of inhibitory activity and selectivity against specific kinases.

  • Anti-Fibrotic Agents: Recent research has highlighted the potential of novel small molecules in the treatment of fibrotic diseases.[10][11][12] The synthesis of analogues of known anti-fibrotic drugs, or the discovery of new chemical entities, can be facilitated by the use of versatile building blocks like (3-Bromobenzyl)-cyanoacetic acid.

Conclusion

(3-Bromobenzyl)-cyanoacetic acid is a powerful and versatile building block that offers synthetic chemists a strategic advantage in the construction of complex and biologically relevant molecules. Its unique combination of reactive sites allows for its participation in a variety of powerful synthetic transformations, including tandem condensations, multicomponent reactions, and post-synthetic modifications via cross-coupling reactions. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this valuable synthetic tool in their own research endeavors, from fundamental organic synthesis to the development of next-generation therapeutics.

References

  • Boschelli, D. H., et al. (2001). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]

  • Chen, L., et al. (2022). Design, synthesis and biological evaluation studies of novel anti-fibrosis agents bearing sulfoxide moiety. European Journal of Medicinal Chemistry, 243, 114771. [Link]

  • de la Torre, D., et al. (2018). Cyanoacetamide MCR (III): three-component Gewald reactions revisited. ACS Combinatorial Science, 20(9), 544-550. [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Molbank, 2023(4), M1789. [Link]

  • Fouad, M. A., et al. (2020). Synthesis of 3‐cyano‐2‐pyridone derivative and its utility in the synthesis of some heterocyclic compounds with expecting antimicrobial activity. Journal of Heterocyclic Chemistry, 57(11), 3939-3951. [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(1), 1-100. [Link]

  • Dömling, A. (2018). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 20(9), 544-550. [Link]

  • Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14833-14896. [Link]

  • Rostamizadeh, S., et al. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11, 1185509. [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molbank, 2023(4), M1789. [Link]

  • Samuel, C. S., et al. (2017). Novel Anti-fibrotic Therapies. Frontiers in Pharmacology, 8, 318. [Link]

  • Dömling, A. (2018). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 20(9), 544-550. [Link]

  • Al-Zaydi, K. M., et al. (2013). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 18(9), 10738-10756. [Link]

  • Brandão, P., et al. (2021). Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. The Chemical Record, 21(1), 1-115. [Link]

  • Samuel, C. S., et al. (2017). Novel Anti-fibrotic Therapies. Frontiers in Pharmacology, 8, 318. [Link]

  • Distinto, S., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2020(3), M1143. [Link]

  • Al-Azzawi, A. M. J. (2022). Ethyl Cyanoacetate Reactions. International Journal of Science and Research, 11(6), 133-139. [Link]

  • de la Torre, D., et al. (2019). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 24(22), 4039. [Link]

  • Samuel, C. S., et al. (2017). Novel Anti-fibrotic Therapies. Frontiers in Pharmacology, 8, 318. [Link]

  • WO2017103611A1 - Compounds useful as kinase inhibitors - Google P
  • Wang, Y., et al. (2015). ChemInform Abstract: One‐Pot Synthesis of 3‐Cyano‐2‐pyridones. ChemInform, 46(49). [Link]

  • Khaw, P. T., et al. (2015). Developing novel anti-fibrotic therapeutics to modulate post-surgical wound healing in glaucoma: big potential for small molecules. Expert Opinion on Drug Discovery, 10(3), 229-245. [Link]

  • Ghorpade, P. A., et al. (2022). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers, 14(21), 5406. [Link]

  • Grotzfeld, R. M., et al. (2004). Kinase inhibitors and associated pharmaceutical compositions and methods of use.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Bromobenzyl)-cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-Bromobenzyl)-cyanoacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. This document provides in-depth technical advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.

Overview of the Synthesis

The synthesis of (3-Bromobenzyl)-cyanoacetic acid is most effectively achieved through a process analogous to the malonic ester synthesis.[1][2][3] The core of this method involves the C-alkylation of an active methylene compound, in this case, ethyl cyanoacetate, with 3-bromobenzyl bromide. The resulting ester is then hydrolyzed to the final carboxylic acid product.

The overall transformation consists of three primary stages:

  • Deprotonation: Formation of a nucleophilic enolate from ethyl cyanoacetate using a suitable base.

  • Alkylation: A nucleophilic substitution (SN2) reaction between the enolate and 3-bromobenzyl bromide.

  • Hydrolysis: Conversion of the intermediate ester to the desired carboxylic acid.

Each of these stages presents unique challenges and opportunities for optimization.

Reaction Mechanism & Experimental Workflow

Understanding the underlying mechanism is crucial for effective troubleshooting. The process begins with the abstraction of an acidic α-hydrogen from ethyl cyanoacetate to form a resonance-stabilized enolate, which then acts as the nucleophile.

Reaction_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation cluster_2 Step 3: Hydrolysis EtOOC_CH2_CN Ethyl Cyanoacetate Enolate Enolate Intermediate (Resonance Stabilized) EtOOC_CH2_CN->Enolate + Base Base Base (e.g., NaOEt) Enolate_2 Enolate Bromobenzyl 3-Bromobenzyl Bromide Alkylated_Ester Ethyl 2-cyano-3-(3-bromophenyl)propanoate Alkylated_Ester_2 Alkylated Ester Enolate_2->Alkylated_Ester + 3-Bromobenzyl Bromide Final_Product (3-Bromobenzyl)-cyanoacetic Acid Alkylated_Ester_2->Final_Product 1. NaOH, H₂O 2. H₃O⁺

Caption: Reaction mechanism for the synthesis.

A well-structured experimental workflow is key to reproducibility and high yield.

Experimental_Workflow start Start reagent_prep Reagent & Glassware Prep (Anhydrous Conditions) start->reagent_prep deprotonation Deprotonation (Ethyl Cyanoacetate + Base) reagent_prep->deprotonation alkylation Alkylation (Add 3-Bromobenzyl Bromide) deprotonation->alkylation hydrolysis Saponification (Base Hydrolysis) alkylation->hydrolysis acidification Acidification & Product Precipitation hydrolysis->acidification purification Purification (Filtration & Recrystallization) acidification->purification analysis Analysis (NMR, MP, Yield) purification->analysis end End analysis->end

Caption: A typical experimental workflow.

Recommended Experimental Protocol

This protocol provides a baseline for achieving a good yield. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Ethyl cyanoacetate

  • 3-Bromobenzyl bromide

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Anhydrous Ethanol (or THF if using NaH)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide (1.05 eq.) in anhydrous ethanol under a nitrogen atmosphere. To this solution, add ethyl cyanoacetate (1.0 eq.) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the sodium enolate.[4]

  • Alkylation: Add a solution of 3-bromobenzyl bromide (1.0 eq.) in anhydrous ethanol dropwise to the enolate solution. After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Alkylated Ester): Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude ethyl 2-cyano-3-(3-bromophenyl)propanoate.

  • Hydrolysis (Saponification): To the crude ester, add a solution of NaOH (2.5 eq.) in a 1:1 mixture of ethanol and water. Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).[5]

  • Acidification and Isolation: Cool the reaction mixture in an ice bath. Slowly acidify with concentrated HCl until the pH is ~1-2. A white precipitate of (3-Bromobenzyl)-cyanoacetic acid should form.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). Dry the final product under vacuum.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive Base: The base (e.g., sodium ethoxide) may have decomposed due to moisture. 2. Wet Reagents/Solvent: Water will consume the base and prevent enolate formation. 3. Poor Quality Alkylating Agent: 3-Bromobenzyl bromide can degrade.1. Use Freshly Prepared or Opened Base: Ensure the base is active and handled under anhydrous conditions. 2. Use Anhydrous Solvents: Dry your ethanol or THF before use. Flame-dry all glassware. 3. Check Purity of 3-Bromobenzyl Bromide: Use a fresh bottle or purify the existing stock if necessary.
Low Yield of Final Product 1. Incomplete Alkylation: Reaction time may be insufficient. 2. Incomplete Hydrolysis: Saponification requires forcing conditions. 3. Product Loss During Work-up: The product may have some solubility in the aqueous layer. 4. Decarboxylation: Excessive heat during hydrolysis or acidification can cause loss of CO₂.1. Increase Reflux Time: Monitor the reaction by TLC until the starting material is consumed. 2. Extend Hydrolysis Time/Increase Temperature: Ensure the ester is fully consumed before acidification. 3. Saturate Aqueous Layer: Use brine during extraction to reduce the product's solubility in the aqueous phase. 4. Careful Temperature Control: Perform acidification in an ice bath and avoid excessive heating during the final stages.
Significant Dialkylated Byproduct 1. Incorrect Stoichiometry: Using an excess of the alkylating agent. 2. Use of Aprotic Solvent: Aprotic solvents can favor dialkylation as they don't protonate the mono-alkylated intermediate's enolate.[6] 3. Highly Reactive Alkylating Agent: Benzyl halides are very reactive, making dialkylation a common issue.[6]1. Precise Stoichiometry: Use a slight excess of the ethyl cyanoacetate relative to the base and alkylating agent (e.g., 1.1:1.05:1.0). 2. Use a Protic Solvent: Ethanol is a good choice as it can protonate the product enolate, disfavoring a second alkylation.[6] 3. Slow Addition: Add the 3-bromobenzyl bromide solution slowly to the enolate at a controlled temperature to maintain a low instantaneous concentration.
Product is an Oil or Difficult to Crystallize 1. Impurities Present: The presence of starting materials or byproducts can inhibit crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent may not be suitable.1. Column Chromatography: If recrystallization fails, purify the crude product via silica gel column chromatography. 2. Solvent Screening: Test a variety of solvent systems for recrystallization (e.g., Toluene, Ethyl Acetate/Hexanes, Ethanol/Water).

Frequently Asked Questions (FAQs)

Q1: What is the best base for the deprotonation step?

The choice of base is critical. Sodium ethoxide (NaOEt) in ethanol is a classic and effective choice because the ethoxide anion is the same as the ester group, preventing transesterification.[3] Sodium hydride (NaH) in an aprotic solvent like THF is a stronger, non-nucleophilic base that can also be used to drive the deprotonation to completion. However, NaH is more hazardous to handle. For most applications, NaOEt provides a good balance of reactivity and safety.

Q2: Why is it important to use anhydrous conditions?

Anhydrous (dry) conditions are essential because the enolate intermediate is a strong base. Any water present in the solvent or on the glassware will protonate the enolate, quenching the nucleophile and preventing the desired alkylation reaction from occurring. This directly leads to lower yields.

Q3: Can I use 3-bromobenzyl chloride instead of the bromide?

Yes, 3-bromobenzyl chloride can be used. However, alkyl bromides are generally more reactive than alkyl chlorides in SN2 reactions because bromide is a better leaving group than chloride. Therefore, using the chloride may require longer reaction times or higher temperatures to achieve the same conversion, which could potentially lead to more side products.

Q4: How can I effectively monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most convenient method. You should spot the starting ethyl cyanoacetate, the 3-bromobenzyl bromide, and the reaction mixture on a silica gel plate. A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 4:1). The disappearance of the ethyl cyanoacetate spot and the appearance of a new, less polar product spot will indicate the progress of the alkylation. Similarly, the disappearance of the alkylated ester can be monitored during the hydrolysis step.

Q5: My final product seems to be decarboxylating. How can I avoid this?

(3-Bromobenzyl)-cyanoacetic acid is a β-keto acid analogue (with a nitrile instead of a ketone), making it susceptible to decarboxylation (loss of CO₂) upon heating.[1] This is particularly a risk during the hydrolysis step if conditions are too harsh or during distillation if purification is attempted this way. To minimize this:

  • Perform the final acidification step in an ice bath to dissipate any heat generated.

  • Avoid prolonged heating of the acidic mixture.

  • Purify the final product by recrystallization rather than distillation.

References

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. [Link]

  • A base promoted one pot solvent free version of the Ramachary reductive coupling/alkylation reaction for the synthesis of 2,2-disubstituted ethyl cyanoacetates. (n.d.). National Center for Biotechnology Information. [Link]

  • Preparation method for cyanoacetic acid and derivatives thereof. (n.d.).
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. (2015). ResearchGate. [Link]

  • Process for producing cyanobenzyl compounds. (n.d.).
  • ETHYL n-BUTYLCYANOACETATE. (n.d.). Organic Syntheses. [Link]

  • Synthesis of 3-bromobenzyl acetate. (n.d.). PrepChem.com. [Link]

  • A New Approach to the Cyanoacetic Ester Synthesis. (n.d.). University of Nebraska-Lincoln. [Link]

  • 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. (2023). OSTI.gov. [Link]

  • Alkylation method of active methylene compound. (n.d.).
  • Preparation of mono-alkyl or-aralkyl cyanoacetic acid esters. (n.d.).
  • Method of recovering crystalline cyanoacetic acid. (n.d.).
  • Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate. [Link]

  • Malonic Ester Synthesis. (2020). Chemistry LibreTexts. [Link]

  • ALKYLATION OF CYANOACETIC ESTER. (n.d.). Zenodo. [Link]

  • Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. (n.d.). MDPI. [Link]

  • Basic Hydrolysis of Esters (Saponification). (2022). Master Organic Chemistry. [Link]

  • Process for preparing cyanoacetates. (n.d.).
  • Study on optimum synthesis of ethyl cyanoacetate. (2020). E3S Web of Conferences. [Link]

  • Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. (n.d.). International Journal of Advanced Biotechnology and Research. [Link]

  • hydrolysis of esters. (n.d.). Chemguide. [Link]

  • Malonic Ester Synthetic Strategies. (n.d.). Organic Chemistry Tutor. [Link]

  • Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. (2022). ChemRxiv. [Link]

  • Malonic Ester Synthesis. (n.d.). Chemistry Steps. [Link]

  • Acetic acid, p-nitrobenzyl ester. (n.d.). Organic Syntheses. [Link]

  • Chapter 21: Ester Enolates. (n.d.). University of Calgary. [Link]

  • Cyanoacetic acid separation and purification method. (n.d.).
  • Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. (2023). National Center for Biotechnology Information. [Link]

  • 21.7 Malonic Ester Synthesis and Acetoacetic Ester Synthesis. (2021). YouTube. [Link]

  • Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for (3-Bromobenzyl)-cyanoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (3-Bromobenzyl)-cyanoacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of this synthesis and achieve optimal results.

Introduction to the Synthesis of (3-Bromobenzyl)-cyanoacetic acid

(3-Bromobenzyl)-cyanoacetic acid is a valuable building block in organic synthesis, often utilized in the preparation of more complex molecules in medicinal chemistry. Its synthesis typically involves the alkylation of a cyanoacetate derivative with 3-bromobenzyl bromide, followed by hydrolysis. While seemingly straightforward, this reaction pathway presents several opportunities for side reactions and impurities that can impact yield and purity. This guide will address these potential issues and provide strategies for optimization.

A common synthetic route involves the reaction of ethyl cyanoacetate with 3-bromobenzyl bromide to form ethyl (3-bromobenzyl)-cyanoacetate, which is then hydrolyzed to the desired product. An alternative approach is the Knoevenagel condensation of 3-bromobenzaldehyde with cyanoacetic acid.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of (3-Bromobenzyl)-cyanoacetic acid.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Formation 1. Inactive Starting Materials: 3-bromobenzyl bromide can degrade over time, especially if exposed to moisture or light. Cyanoacetic acid and its esters are also sensitive to storage conditions. 2. Inefficient Base: The choice and amount of base are critical for the deprotonation of the cyanoacetate. 3. Low Reaction Temperature: The alkylation reaction may require a certain activation energy to proceed at a reasonable rate.1. Verify Starting Material Quality: Use freshly purchased or purified 3-bromobenzyl bromide. Confirm the purity of cyanoacetic acid or its ester by melting point or spectroscopic analysis. 2. Optimize Base Conditions: Sodium ethoxide or sodium hydride in an appropriate solvent like ethanol or THF are commonly used for the deprotonation of ethyl cyanoacetate. Ensure the base is fresh and used in at least a stoichiometric amount. For direct alkylation of cyanoacetic acid, a stronger base might be necessary to form the dianion, or a phase-transfer catalyst can be employed with a weaker base. 3. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction by TLC. For the alkylation of ethyl cyanoacetate, refluxing in ethanol is often effective.
Formation of Multiple Products/Impurities 1. Dialkylation: The product, (3-Bromobenzyl)-cyanoacetic acid ester, still has an acidic proton and can be alkylated a second time by 3-bromobenzyl bromide. 2. Side Reactions of 3-bromobenzyl bromide: This reagent can undergo self-condensation or elimination reactions under basic conditions. 3. Hydrolysis of the Nitrile Group: During the final hydrolysis step, the nitrile group can also be hydrolyzed to a carboxylic acid, leading to a dicarboxylic acid impurity.1. Control Stoichiometry: Use a slight excess of the cyanoacetate to minimize dialkylation. Add the 3-bromobenzyl bromide slowly to the reaction mixture to maintain a low concentration. 2. Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. 3. Careful Hydrolysis: Use controlled hydrolysis conditions. For example, saponification with one equivalent of NaOH or KOH at room temperature or slightly elevated temperatures should preferentially hydrolyze the ester over the nitrile. Acidic hydrolysis can also be employed, but conditions should be optimized to avoid nitrile cleavage.
Product is an Oil or Difficult to Crystallize 1. Impurities: The presence of unreacted starting materials or side products can inhibit crystallization. 2. Residual Solvent: Incomplete removal of the reaction solvent can result in an oily product.1. Purification: Purify the crude product by column chromatography before attempting crystallization. Alternatively, perform a thorough work-up with multiple extractions to remove impurities. 2. Solvent Removal: Ensure all solvents are removed under high vacuum. Trituration with a non-polar solvent like hexane can sometimes induce crystallization.
Decarboxylation of the Product 1. High Temperatures: Cyanoacetic acids are prone to decarboxylation at elevated temperatures, especially in the presence of acid or base.1. Mild Work-up and Purification: Avoid high temperatures during work-up and purification. If distillation is necessary, perform it under high vacuum to keep the temperature low. Recrystallization from a suitable solvent at a moderate temperature is the preferred method of purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (3-Bromobenzyl)-cyanoacetic acid?

A1: The most prevalent method is a two-step process. First, the alkylation of ethyl cyanoacetate with 3-bromobenzyl bromide in the presence of a base like sodium ethoxide. This is followed by the selective hydrolysis of the resulting ethyl ester to the carboxylic acid.

Q2: Can I use cyanoacetic acid directly for the alkylation?

A2: Direct alkylation of cyanoacetic acid is more challenging due to the presence of two acidic protons (the carboxylic acid and the α-carbon). This can lead to a mixture of products. However, it is possible using a strong base to form the dianion or by employing phase-transfer catalysis, which can facilitate the reaction under milder basic conditions.

Q3: What are the key parameters to control for a successful synthesis?

A3: The key parameters are:

  • Quality of reactants: Ensure the purity and reactivity of 3-bromobenzyl bromide and the cyanoacetic derivative.

  • Stoichiometry: Carefully control the molar ratios of the reactants to minimize side reactions like dialkylation.

  • Choice of base and solvent: The base should be strong enough to deprotonate the cyanoacetate but not so strong as to promote side reactions of the benzyl bromide. The solvent should be inert to the reaction conditions and capable of dissolving the reactants.

  • Temperature and reaction time: These should be optimized to ensure complete reaction while minimizing the formation of byproducts. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

Q4: How can I best purify the final product?

A4: Recrystallization is the most common and effective method for purifying solid (3-Bromobenzyl)-cyanoacetic acid. A suitable solvent system can be determined through small-scale solubility tests. Common solvents for recrystallization of similar compounds include ethanol, methanol, or a mixture of an organic solvent and water. If the product is an oil, column chromatography on silica gel may be necessary.

Q5: What are the expected side products in this reaction?

A5: Potential side products include:

  • Bis(3-bromobenzyl)-cyanoacetic acid (or its ester): From dialkylation of the cyanoacetate.

  • 3,3'-Dibromodibenzyl ether: From the self-condensation of 3-bromobenzyl bromide under basic conditions.

  • (3-Bromophenyl)acetonitrile: If decarboxylation of the product occurs.

  • (3-Bromobenzyl)malonic acid: If the nitrile group is also hydrolyzed during the final step.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (3-Bromobenzyl)-cyanoacetate

This protocol describes the alkylation of ethyl cyanoacetate with 3-bromobenzyl bromide.

Materials:

  • Ethyl cyanoacetate

  • 3-Bromobenzyl bromide

  • Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

  • Cool the sodium ethoxide solution to 0 °C and add ethyl cyanoacetate dropwise with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 3-bromobenzyl bromide in ethanol dropwise to the reaction mixture.

  • After the addition, heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (3-bromobenzyl)-cyanoacetate.

Protocol 2: Hydrolysis of Ethyl (3-Bromobenzyl)-cyanoacetate

This protocol describes the hydrolysis of the ester to the final product.

Materials:

  • Crude ethyl (3-bromobenzyl)-cyanoacetate

  • Potassium hydroxide or sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated or 1M)

  • Diethyl ether

Procedure:

  • Dissolve the crude ethyl (3-bromobenzyl)-cyanoacetate in ethanol.

  • Add a solution of one equivalent of potassium hydroxide (or sodium hydroxide) in water.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with hydrochloric acid until the pH is acidic, which should cause the product to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude (3-Bromobenzyl)-cyanoacetic acid can be further purified by recrystallization.

Visualizing the Workflow

SynthesisWorkflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification A Ethyl Cyanoacetate + NaOEt C Alkylation Reaction (Reflux in Ethanol) A->C B 3-Bromobenzyl Bromide B->C D Crude Ethyl (3-Bromobenzyl)-cyanoacetate C->D F Hydrolysis Reaction (Room Temperature) D->F E KOH or NaOH E->F G Crude (3-Bromobenzyl)-cyanoacetic acid F->G H Recrystallization G->H I Pure (3-Bromobenzyl)-cyanoacetic acid H->I

Caption: Synthetic workflow for (3-Bromobenzyl)-cyanoacetic acid.

Key Mechanistic Insights

The core of this synthesis lies in the generation of a stabilized carbanion from ethyl cyanoacetate. The electron-withdrawing effects of both the nitrile and the ester groups make the α-proton acidic enough to be removed by a moderately strong base like sodium ethoxide. This enolate then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-bromobenzyl bromide in an SN2 reaction.

Mechanism cluster_deprotonation Deprotonation cluster_alkylation SN2 Alkylation EtO- EtO- NC-CH2-COOEt NC-CH2-COOEt NC-CH(-)-COOEt NC-CH(-)-COOEt NC-CH2-COOEt->NC-CH(-)-COOEt NaOEt EtOH EtOH NC-CH(CH2-Ph-Br)-COOEt NC-CH(CH2-Ph-Br)-COOEt NC-CH(-)-COOEt->NC-CH(CH2-Ph-Br)-COOEt 3-Br-PhCH2Br Br- Br-

Caption: Mechanism of the alkylation step.

References

  • Organic Syntheses Procedure, Ethyl n-butylcyanoacetate. Available at: [Link]

  • Patent CN100543003C, A kind of preparation method of p-bromobenzyl bromide.
  • Patent US3723499A, Process for the production of cyanoacetic acid.

Technical Support Center: Purification of Crude (3-Bromobenzyl)-cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of crude (3--Bromobenzyl)-cyanoacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this key synthetic intermediate. Here, we dissect common purification challenges, offering troubleshooting guides and frequently asked questions in a direct, question-and-answer format to address specific issues encountered during experimental work.

Introduction: The Challenge at Hand

(3-Bromobenzyl)-cyanoacetic acid is a valuable building block in organic synthesis. However, its purification is often hampered by the presence of structurally similar impurities and its inherent polarity. This guide provides a systematic approach to overcoming these hurdles, ensuring you can achieve the desired purity for your downstream applications.

Troubleshooting Guide: From Crude to Pure

This section addresses the most common problems encountered during the purification of (3-Bromobenzyl)-cyanoacetic acid. Each issue is analyzed from a mechanistic standpoint, followed by a step-by-step protocol for its resolution.

Problem 1: Persistent Low Purity After Initial Crystallization

Q: I've performed a single-solvent recrystallization of my crude (3-Bromobenzyl)-cyanoacetic acid, but the purity remains stubbornly low. What's going on?

A: This is a frequent challenge, often stemming from the co-precipitation of impurities that have similar solubility profiles to the target compound. The primary culprits are typically unreacted starting materials like 3-bromobenzyl bromide and cyanoacetic acid, or side-products from the synthesis. Rapid crystallization can also trap impurities within the crystal lattice[1].

Root Cause Analysis:
  • Co-crystallization of Impurities: Starting materials and byproducts may have comparable polarities and solubilities, leading them to crystallize alongside your product.

  • Supersaturation Issues: If the solution cools too quickly, the high level of supersaturation doesn't allow for selective crystallization, causing impurities to be included in the crystal structure[1].

Workflow for Purity Enhancement:

Caption: Workflow for enhancing product purity.

Detailed Protocol: Two-Solvent Recrystallization
  • Solvent Selection: The key is to find a solvent pair where your desired compound is soluble in one solvent (the "soluble solvent") and insoluble in the other (the "insoluble solvent") at all temperatures. The two solvents must be miscible. A common pair for polar compounds is Ethanol (soluble) and Water (insoluble).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot soluble solvent.

  • Induce Cloudiness: While the solution is still hot, add the insoluble solvent dropwise until you observe persistent cloudiness. This indicates the point of saturation.

  • Re-dissolution: Add a few more drops of the hot soluble solvent to just re-dissolve the precipitate and ensure the solution is clear.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask. Rapid cooling will lead to the formation of small crystals that can trap impurities.

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Filtration and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold insoluble solvent to remove any remaining soluble impurities.

Problem 2: Product is an Oil or Gummy Solid, Not Crystalline

Q: My product is "oiling out" and forming a gummy substance instead of nice crystals. How can I fix this?

A: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common with compounds that have relatively low melting points or when using a solvent with a high boiling point.

Causality Explained:

The solubility of a compound increases with temperature. If the boiling point of the recrystallization solvent is higher than the melting point of your compound, it will dissolve as a liquid rather than a solid, leading to the formation of an oil upon cooling.

Troubleshooting Steps:
Step Action Rationale
1 Lower the Boiling Point Choose a solvent or a solvent mixture with a lower boiling point.
2 Increase Solvent Volume Use more solvent to ensure the compound dissolves well below its melting point.
3 Seed the Solution Introduce a pure crystal of the compound to the cooled solution to encourage nucleation.
4 Scratch the Flask Gently scratch the inside of the flask with a glass rod at the solvent line to create a rough surface for crystals to form.
Problem 3: Difficulty Separating Carboxylic Acid from Neutral Impurities

Q: I'm struggling to remove a persistent neutral impurity from my acidic product using recrystallization alone. Is there a better way?

A: Absolutely. When dealing with an acidic compound contaminated with neutral impurities, an acid-base extraction is a highly effective purification technique[2][3]. This method leverages the acidic nature of your target compound to selectively move it into an aqueous phase, leaving the neutral impurity behind in the organic phase.

The Chemistry of Separation:

The carboxylic acid group of (3-Bromobenzyl)-cyanoacetic acid is deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. The neutral impurity, lacking an acidic proton, remains in the organic solvent.

Experimental Workflow: Acid-Base Extraction

Acid_Base_Extraction Start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) Add_Base Add Aqueous NaHCO3 Solution and Shake in Separatory Funnel Start->Add_Base Separate_Layers Separate the Two Layers Add_Base->Separate_Layers Aqueous_Layer Aqueous Layer: Water-Soluble Carboxylate Salt Separate_Layers->Aqueous_Layer Organic_Layer Organic Layer: Neutral Impurity Separate_Layers->Organic_Layer Acidify Acidify Aqueous Layer with HCl until pH ~2 Aqueous_Layer->Acidify Precipitate Precipitation of Pure (3-Bromobenzyl)-cyanoacetic acid Acidify->Precipitate Filter Filter and Dry the Solid Precipitate->Filter Pure_Product Pure Product Filter->Pure_Product

Caption: Acid-base extraction workflow.

Step-by-Step Protocol:
  • Dissolve: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate.

  • Extract: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.

  • Shake and Vent: Stopper the funnel, shake gently, and periodically vent to release the pressure from the evolved CO2 gas.

  • Separate: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acid is removed.

  • Combine and Acidify: Combine the aqueous extracts and cool them in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper) and a precipitate forms[2].

  • Isolate: Collect the pure (3-Bromobenzyl)-cyanoacetic acid by vacuum filtration, wash with cold water, and dry thoroughly.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing (3-Bromobenzyl)-cyanoacetic acid?

A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, a good starting point is a mixed solvent system. Ethanol/water or isopropanol/water are often effective. You want a solvent that dissolves the compound well when hot but poorly when cold.

Q2: My purified product is still slightly colored. How can I remove the color?

A2: A small amount of activated charcoal can be used to remove colored impurities[4]. Add the charcoal to the hot solution before filtration. Be aware that using too much charcoal can lead to a loss of your desired product through adsorption.

Q3: How can I confirm the purity of my final product?

A3: The most common methods are melting point determination and spectroscopic analysis. A pure compound will have a sharp melting point range. For spectroscopic confirmation, ¹H NMR and ¹³C NMR are invaluable for structural verification and assessing purity.

Q4: I am having trouble with column chromatography for this compound. The peaks are tailing badly. Why?

A4: (3-Bromobenzyl)-cyanoacetic acid is a polar, acidic compound, which can lead to poor peak shape in normal-phase silica gel chromatography due to strong interactions with the stationary phase. For better results with polar acidic compounds, consider reverse-phase chromatography[5]. If you must use normal-phase, adding a small amount of acetic or formic acid to your mobile phase can help to improve peak shape by suppressing the ionization of your compound[6]. A mobile phase pH that is at least 2 units below the pKa of the analyte is a good rule of thumb[6].

Q5: What are the typical impurities I should expect?

A5: Besides unreacted starting materials, you might encounter products from side reactions. If your synthesis involves a Knoevenagel condensation, for example, you could have byproducts from self-condensation of the reactants[7][8][9][10][11]. Understanding the reaction mechanism will help you anticipate potential impurities.

References

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]

  • Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry. [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • (Additional relevant literature on cyanoacetic acid derivatives and purification techniques can be found in patent d

Sources

preventing side product formation in (3-Bromobenzyl)-cyanoacetic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Bromobenzyl)-cyanoacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to anticipate, troubleshoot, and prevent the formation of common side products, ensuring the integrity and efficiency of your synthetic routes.

(3-Bromobenzyl)-cyanoacetic acid is a valuable building block, prized for the reactivity of the α-carbon, which is activated by both the nitrile and carboxylic acid moieties. However, this high reactivity can also open pathways to undesired side reactions. This document provides a structured, question-and-answer-based approach to navigate these challenges, grounded in established chemical principles and supported by authoritative references.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each entry details the likely cause, explains the underlying mechanism, and provides actionable solutions.

Question 1: In my alkylation reaction, I'm observing a significant amount of a higher molecular weight byproduct. Mass spectrometry suggests the addition of two alkyl groups instead of one. What is happening and how can I prevent it?

Answer:

You are likely encountering di-alkylation , a classic side reaction with active methylene compounds like (3-Bromobenzyl)-cyanoacetic acid.

Causality & Mechanism: The α-proton of (3-Bromobenzyl)-cyanoacetic acid is highly acidic and is easily removed by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking your alkylating agent (e.g., an alkyl halide) to form the desired mono-alkylated product. However, the mono-alkylated product still possesses an acidic α-proton. If excess base or alkylating agent is present, or if the reaction conditions are not carefully controlled, this proton can also be removed, leading to a second alkylation event at the same carbon.[1]

Troubleshooting & Prevention:

StrategyRationale
Control Stoichiometry Use a slight excess of (3-Bromobenzyl)-cyanoacetic acid relative to the base and alkylating agent. A molar ratio of 1.1 : 1.0 : 1.0 is a good starting point.
Slow Addition Add the alkylating agent slowly (e.g., via syringe pump) to a solution of the formed carbanion. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting material carbanion.
Temperature Control Conduct the reaction at the lowest feasible temperature (e.g., 0 °C or below). This reduces the rate of the second, often slower, alkylation step more significantly.
Choice of Base Use a hindered or weaker base that is just strong enough to deprotonate the starting material but less effective at deprotonating the more sterically hindered mono-alkylated product. For example, potassium carbonate (K₂CO₃) in DMF can be effective.[2]
Question 2: My reaction mixture is generating gas, and my final product's mass is 44 Da lower than expected. What is causing this?

Answer:

This is a clear indication of unintended decarboxylation , where the carboxylic acid group is lost as carbon dioxide (CO₂), which has a molecular weight of approximately 44 Da.

Causality & Mechanism: Cyanoacetic acids, being β-carbonyl (or β-nitrile) carboxylic acids, are thermally unstable and prone to decarboxylation upon heating.[3][4] The reaction proceeds through a cyclic six-membered transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable nitrile product. For your starting material, this would result in the formation of 3-(3-bromophenyl)acetonitrile.

G A Starting Material (3-Bromobenzyl)-cyanoacetic acid B Cyclic Transition State A->B Heat (Δ) C Enol Intermediate + CO₂ B->C Decarboxylation D Side Product 3-(3-Bromophenyl)acetonitrile C->D Tautomerization

Troubleshooting & Prevention:

StrategyRationale
Lower Reaction Temperature This is the most critical factor. If your desired reaction does not require high heat, maintain the temperature below 80 °C. For many base-mediated alkylations, temperatures between 0 °C and room temperature are sufficient.
Avoid Prolonged Heating Minimize the total reaction time at elevated temperatures. Monitor the reaction closely by TLC or LC-MS and work it up as soon as it reaches completion.
Solvent Choice If heating is necessary, use a solvent that allows the reaction to proceed at the lowest possible temperature. Avoid high-boiling solvents like DMSO or DMF if a lower-boiling one like THF or Acetonitrile will suffice.
Controlled Decarboxylation If decarboxylation is the desired next step, it should be performed as a separate, controlled reaction after the initial step is complete and the intermediate is isolated. Heating to 160 °C is often sufficient for the direct decarboxylation of cyanoacetic acid.[3] For more sensitive substrates, milder catalytic methods can be employed.[5]
Question 3: My analytical data (NMR, IR, LC-MS) suggests the presence of an amide (-CONH₂) or a second carboxylic acid group. Where is this coming from?

Answer:

You are observing nitrile hydrolysis . The cyano group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[6][7]

Causality & Mechanism: The hydrolysis of a nitrile proceeds in two stages. First, the nitrile is converted to an amide. Under harsh conditions, this amide can be further hydrolyzed to a carboxylic acid (or its carboxylate salt) and ammonia (or an ammonium salt).[6][8]

  • Acidic Conditions: The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.[9]

  • Basic Conditions: A hydroxide ion directly attacks the electrophilic nitrile carbon.[7]

The formation of these byproducts—(3-Bromobenzyl)-malonamic acid (amide) and (3-Bromobenzyl)-malonic acid (dicarboxylic acid)—can complicate purification and reduce the yield of your target molecule.

Troubleshooting & Prevention:

StrategyRationale
Use Anhydrous Solvents Employ properly dried, anhydrous solvents (e.g., from a solvent purification system or stored over molecular sieves) to minimize the presence of water.
Inert Atmosphere Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.
Control pH If possible, avoid strongly acidic or basic aqueous workups until the reaction is complete and the product is ready for isolation at a lower temperature. Long exposure to strong acids or bases at high temperatures will accelerate hydrolysis.[10]
Milder Conditions If your reaction requires a base, consider using a non-hydroxide base like DBU or a carbonate base in an aprotic solvent. If acid catalysis is needed, use a Lewis acid instead of a Brønsted acid where applicable.
Temperature Management As with decarboxylation, hydrolysis rates increase significantly with temperature. Keep the reaction as cool as possible.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when working with (3-Bromobenzyl)-cyanoacetic acid?

A1: The three most critical parameters are Temperature , Stoichiometry , and Water Content .

  • Temperature: Directly controls the rates of decarboxylation and hydrolysis side reactions.

  • Stoichiometry: Precise control of the base and electrophile ratios is essential to prevent di-alkylation.

  • Water Content: Must be minimized to prevent hydrolysis of the nitrile group.

Q2: How should I choose a base for an alkylation reaction to minimize side products?

A2: The choice of base is crucial. Consider the following hierarchy:

  • Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Excellent for many alkylations. They are generally not strong enough to cause significant hydrolysis and their heterogeneity in solvents like DMF or acetonitrile can help moderate reactivity.[2]

  • Hydride Bases (e.g., NaH): Very strong and effective for deprotonation, but must be used in strictly anhydrous solvents. They generate hydrogen gas, which requires proper ventilation. They are a good choice for preventing hydrolysis as no water is introduced.

  • Alkoxide Bases (e.g., NaOEt, KOtBu): Strong and effective, but can lead to transesterification if your product is an ester. The corresponding alcohol is generated, which could participate in side reactions.

  • Hydroxide Bases (e.g., NaOH, KOH): Generally avoided unless water is a required part of the reaction system, as they directly introduce the nucleophile responsible for nitrile hydrolysis.[7]

Q3: What is the best practice for purifying (3-Bromobenzyl)-cyanoacetic acid derivatives away from common side products?

A3: A multi-step approach is often best.

  • Aqueous Workup: First, perform an acid-base extraction. If your desired product is a carboxylic acid, you can dissolve the crude mixture in a solvent like ethyl acetate, wash with a mild acid (e.g., 1M HCl) to remove basic impurities, and then extract your product into a mild base (e.g., saturated NaHCO₃ solution). Re-acidification of the aqueous layer will precipitate your product, which can be filtered or extracted. This is highly effective for separating from neutral byproducts like the decarboxylated species.

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/water) to find conditions that selectively crystallize the desired product, leaving impurities in the mother liquor.[11][12]

  • Column Chromatography: For complex mixtures or non-crystalline products, silica gel chromatography is the standard method. A typical mobile phase would be a gradient of ethyl acetate in hexanes. The polarity difference between the di-alkylated (less polar), mono-alkylated, and hydrolyzed (more polar) products usually allows for good separation.

Optimized Protocol: Mono-alkylation of (3-Bromobenzyl)-cyanoacetic acid

This protocol provides a detailed, step-by-step methodology for a generic mono-alkylation, incorporating best practices to minimize side product formation.

Objective: To synthesize 2-cyano-2-(3-bromobenzyl)pentanoic acid.

Materials:

  • (3-Bromobenzyl)-cyanoacetic acid (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.05 eq)

  • 1-Iodopropane (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, co-solvent)

Procedure:

  • Preparation: Under an inert atmosphere of Argon, add (3-Bromobenzyl)-cyanoacetic acid to a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and dropping funnel.

  • Dissolution: Add anhydrous THF to the flask to dissolve the starting material (concentration approx. 0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add the sodium hydride portion-wise over 15 minutes. Rationale: This slow addition controls the exotherm and hydrogen evolution. 0 °C prevents premature side reactions.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the carbanion.

  • Alkylation: Add 1-iodopropane to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C. Rationale: Slow addition of the electrophile prevents localized high concentrations, minimizing di-alkylation.

  • Reaction: Let the reaction stir at 0 °C and monitor its progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes with 1% acetic acid). Once the starting material is consumed (typically 2-4 hours), the reaction is complete.

  • Quenching: Slowly quench the reaction by adding it to a beaker of ice-cold 1M HCl. Rationale: A cold, acidic quench protonates the carboxylate and neutralizes any remaining base, minimizing hydrolysis during workup.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil/solid via column chromatography or crystallization.

References
  • PubChem. Bromobenzyl Cyanide. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Clark, J. Hydrolysis of Nitriles. Chemguide. [Link]

  • Darensbourg, D. J., et al. The catalytic decarboxylation of cyanoacetic acid: anionic tungsten carboxylates as homogeneous catalysts. Journal of the American Chemical Society. [Link]

  • ResearchGate. Dimerization of Benzyl and Allyl Halides via Photoredox-Mediated Disproportionation of Organozinc Reagents. [Link]

  • Hessler, J. C. Alkylation of Cyanoacetic Ester. Zenodo. [Link]

  • Organic Chemistry Data. Nitrile to Acid - Common Conditions. [Link]

  • Wikipedia. Cyanoacetic acid. [Link]

  • Google Patents.
  • ResearchGate. Dimer Formation in 4-Benzyl-5-Methoxymethyl-3-Methyl-1H-Pyrrole-2-Carboxylic Acid Benzyl Ester. [Link]

  • Google Patents.
  • Khan Academy. Decarboxylation. [Link]

  • Li, X. Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Globe Thesis. Central, Ethyl Cyanoacetate Alkylation Reaction. [Link]

  • PubChem. Cyanoacetic acid. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Google Patents. US3668231A - Production of cyanoacetic acid.
  • Organic Syntheses. Acetic acid, p-nitrobenzyl ester. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • Office of Scientific and Technical Information. 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. [Link]

  • Google Patents. A kind of synthetic method of 2- cyano-benzyl bromide and the like.
  • Google Patents.

Sources

Technical Support Center: Catalyst Selection for Reactions Involving (3-Bromobenzyl)-cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning catalyst selection for reactions with (3-Bromobenzyl)-cyanoacetic acid and its derivatives. This versatile building block possesses multiple reactive sites, making the strategic choice of catalyst paramount for achieving desired outcomes.

Introduction: The Reactivity Landscape of (3-Bromobenzyl)-cyanoacetic Acid

(3-Bromobenzyl)-cyanoacetic acid is a multifunctional reagent with three key reactive centers that can be addressed selectively through careful catalyst choice:

  • The Active Methylene Group: The protons alpha to both the cyano and carboxyl groups are acidic, making this position a potent nucleophile for C-C bond formation, most notably in Knoevenagel condensations.

  • The Aryl Bromide: This functional group is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C (Suzuki, Heck), C-N (Buchwald-Hartwig), and C-S bonds.

  • The Carboxylic Acid: This group can be targeted for decarboxylation, typically after one of the other positions has been functionalized.

This guide is structured to address the unique catalytic requirements and challenges associated with each of these reaction types.

Section 1: Knoevenagel Condensation - Activating the Methylene Group

The Knoevenagel condensation is a cornerstone reaction for (3-Bromobenzyl)-cyanoacetic acid, involving its reaction with an aldehyde or ketone to form an α,β-unsaturated product. The choice of catalyst, typically a base, is critical for efficiency and selectivity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the Knoevenagel condensation with this substrate, and how do I choose one?

A1: The selection of a catalyst depends on the desired reaction conditions (e.g., solvent, temperature) and the reactivity of the carbonyl partner. Weak bases are generally preferred to avoid side reactions.

  • Homogeneous Basic Catalysts: Amines like piperidine or ionic liquids such as diisopropylethylammonium acetate (DIPEAc) are highly effective, often providing high yields in short reaction times under mild conditions.[3][4]

  • Heterogeneous Basic Catalysts: For easier purification and catalyst recycling, solid bases like potassium hydroxide (KOH) or hydrotalcites can be employed.[1][3] These are particularly advantageous in greener solvents like water or ethanol.

  • Organocatalysts: While cyanoacetic acid itself can act as a Brønsted acid catalyst in other reactions like the Biginelli reaction, for the Knoevenagel condensation, it serves as the active methylene component requiring a basic catalyst.[1][5]

The decision can be guided by the following workflow:

G start Start: Knoevenagel Condensation substrate_check Is your aldehyde/ketone sensitive to strong bases? start->substrate_check green_chem Are 'green chemistry' principles a priority? substrate_check->green_chem Yes strong_base Consider weak organic bases: - Piperidine - DIPEAc substrate_check->strong_base No green_chem->strong_base No mild_base Heterogeneous catalysts are ideal: - KOH in water/ethanol - Hydrotalcite green_chem->mild_base Yes end_homogeneous Proceed with homogeneous catalyst. strong_base->end_homogeneous recycling Is catalyst recycling required? mild_base->recycling recycling->end_homogeneous No, but prefer milder conditions end_heterogeneous Proceed with heterogeneous catalyst. recycling->end_heterogeneous Yes

Caption: Catalyst selection workflow for Knoevenagel condensation.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low or No Conversion 1. Insufficiently basic catalyst. 2. Steric hindrance from the carbonyl partner.1. Switch to a stronger base (e.g., from piperidine to KOH). 2. Increase reaction temperature or time. Consider microwave irradiation to accelerate the reaction.[1]
Formation of Side Products 1. Self-condensation of the aldehyde/ketone. 2. Michael addition of a second molecule of cyanoacetic acid.1. Use a milder catalyst (e.g., DIPEAc).[4] 2. Use a strict 1:1 stoichiometry of reactants. Add the cyanoacetic acid slowly to the mixture of aldehyde and catalyst.
Chemoselectivity Issues If other reactive groups are present, they might react with the base.Cyanoacetic acid can react chemoselectively with C=N bonds, leaving C=O bonds intact under certain conditions.[6] Ensure your conditions are optimized for the desired transformation.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The 3-bromo substituent makes this molecule a prime candidate for palladium-catalyzed reactions, which are fundamental for constructing complex pharmaceuticals.[7][8] Success hinges on the correct combination of a palladium precursor, a supporting ligand, and a base.

Catalyst System Overview for Cross-Coupling
Reaction Type Typical Pd Precursor Recommended Ligands Common Bases Key Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃P(t-Bu)₃, PCy₃, SPhos, XantphosK₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid.[9] Water can sometimes accelerate the reaction.[10]
Heck Pd(OAc)₂P(o-tolyl)₃, PPh₃Et₃N, K₂CO₃The reaction couples the aryl bromide with an alkene.[11][12] Regioselectivity can be a challenge.
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂BINAP, Xantphos, Josiphos, RuPhosNaOt-Bu, LiHMDS, K₃PO₄Requires bulky, electron-rich ligands to facilitate C-N bond formation.[13][14] The base must be strong but non-nucleophilic.
General Catalytic Cycle (Suzuki-Miyaura Example)

The mechanism for most palladium-catalyzed cross-couplings follows a similar pattern, illustrated here for the Suzuki-Miyaura reaction.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)-Br(L₂) ox_add->pd_complex transmetal Transmetalation boronate_complex Ar-Pd(II)-Ar'(L₂) transmetal->boronate_complex red_elim Reductive Elimination red_elim->pd0 Catalyst Regeneration product R-Ar-Ar' red_elim->product pd_complex->transmetal boronate_complex->red_elim arbr R-Ar-Br arbr->ox_add ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Palladium-Catalyzed Reactions

Q2: My Suzuki coupling is sluggish and gives low yields. What should I try first?

A2: Sluggish Suzuki reactions are common. First, re-evaluate your base and solvent system. The base is not just a stoichiometric reagent; it plays a key role in the transmetalation step.[9]

  • Base Choice: If using a weaker base like K₂CO₃, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃, especially if your boronic acid is electron-deficient.

  • Solvent System: Ensure your solvent can dissolve the base and the organometallic intermediates. A mixture like Toluene/Water or Dioxane/Water is often effective.

  • Ligand Choice: If the reaction still fails, the ligand may be suboptimal. For aryl bromides, a moderately electron-rich, bulky ligand like P(t-Bu)₃ is a good starting point.[9]

Q3: My reaction mixture turns black and a precipitate forms, killing the catalytic activity. What is happening?

A3: This is a classic sign of palladium catalyst decomposition into palladium black (Pd(0) nanoparticles), which is generally inactive for these transformations.

  • Cause: This often occurs when the reductive elimination step is slow compared to other decomposition pathways. It can be promoted by high temperatures or an inappropriate ligand.

  • Solution:

    • Lower the Temperature: High heat can accelerate decomposition.

    • Change the Ligand: Use a more robust ligand that better stabilizes the Pd(0) and Pd(II) intermediates. Chelating diphosphine ligands like Xantphos or BINAP can sometimes prevent the aggregation that leads to Pd black.[13]

    • Ensure Anaerobic Conditions: Oxygen can degrade both the phosphine ligands and the palladium complexes. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (N₂ or Ar).

Q4: I suspect my catalyst is being poisoned. Could the cyano or carboxylate groups on my substrate be the cause?

A4: Yes, this is a significant concern. Catalyst poisoning occurs when a substance binds strongly to the catalyst's active sites, deactivating it.[15]

  • Intramolecular Poisoning: Both the nitrile (cyano) and carboxylate groups are potential Lewis bases that can coordinate to the palladium center, especially if they can form a stable chelate. This can inhibit substrate binding or other key steps in the catalytic cycle.[16]

  • Troubleshooting Strategy:

    • Use Esterified Substrates: If possible, perform the cross-coupling on the ester form of (3-Bromobenzyl)-cyanoacetic acid rather than the free acid. The carboxylate anion is a much stronger ligand than the neutral ester.

    • Ligand Competition: Use a strongly coordinating, bulky monodentate ligand (e.g., a biarylphosphine like SPhos) or a chelating diphosphine ligand with a wide bite angle (e.g., Xantphos). These ligands are designed to bind strongly to the palladium and can outcompete potential intramolecular poisons.

    • External Poisons: Be aware of common external poisons like sulfur compounds, which can be present in reagents or solvents.[15] Using high-purity reagents is essential.

Section 3: Decarboxylation of Cyanoacetic Acid Derivatives

After a successful Knoevenagel or cross-coupling reaction, the final step is often the removal of the carboxylic acid group. Simple heating can work but is often harsh. The Krapcho decarboxylation is a much more reliable and milder method for β-cyano esters.[17]

Frequently Asked Questions (FAQs)

Q5: What is the Krapcho decarboxylation and why is it preferred for my product?

A5: The Krapcho decarboxylation is a chemical reaction that removes an ester group and the adjacent carboxyl group from a molecule that also has an electron-withdrawing group (like a nitrile) at the β-position.[17] It involves heating the substrate in a polar aprotic solvent (like DMSO) with a salt (usually LiCl) and a small amount of water. It is preferred because it is high-yielding and tolerant of many functional groups, proceeding under conditions that are typically milder than simple thermolysis.

Experimental Protocol: Krapcho Decarboxylation

This protocol is a general guideline and requires optimization for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted cyanoacetate product (1 equivalent), lithium chloride (1.2 equivalents), dimethyl sulfoxide (DMSO), and water (1.2 equivalents). The amount of DMSO should be sufficient to dissolve the reactants upon heating (approx. 0.1-0.2 M).

  • Heating: Heat the reaction mixture to 160-180 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed. CO₂ evolution will be observed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting nitrile product by column chromatography or distillation.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Incomplete Reaction 1. Insufficient temperature. 2. Not enough salt or water.1. Ensure the internal temperature reaches at least 160 °C.[17] 2. Verify that at least stoichiometric amounts of LiCl and water are present. Water is required for the protonation of the carbanion intermediate.[17]
Nitrile Hydrolysis Formation of amide or carboxylic acid side products.This is caused by excess water at high temperatures. Minimize the amount of water to the stoichiometric requirement (1-1.2 equivalents). If the problem persists, try a lower temperature for a longer duration.
References
  • SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation | Download Table. Available from: [Link]

  • National Institutes of Health. (n.d.). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Chemical Review and Letters. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. (2024). (PDF) Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Available from: [Link]

  • Macmillan Group. (n.d.). Phase-Transfer Catalysis (PTC). Available from: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Available from: [Link]

  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available from: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available from: [Link]

  • Macmillan Group. (2010). Buchwald-Hartwig C-C Bond Formation. Available from: [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link]

  • ACS Publications. (n.d.). Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis?. Available from: [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

  • LookChem. (n.d.). Cas 372-09-8,Cyanoacetic acid. Available from: [Link]

  • Kudos. (n.d.). The catalytic decarboxylation of cyanoacetic acid: anionic tungsten carboxylates as homogeneous catalysts. Available from: [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]

  • Royal Society of Chemistry. (2024). Catalytic comparison of cyanosilylation/Knoevenagel condensation reactions by Pb-based heterometallic organic frameworks with different second metal ions. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Available from: [Link]

  • Research Publish Journals. (n.d.). Process Intensification Using Phase Transfer Catalysts. Available from: [Link]

  • ResearchGate. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF. Available from: [Link]

  • National Institutes of Health. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Available from: [Link]

  • MDPI. (2018). Organocatalysis: A Brief Overview on Its Evolution and Applications. Available from: [Link]

  • PubChem. (n.d.). Bromobenzyl Cyanide. Available from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides.. Available from: [Link]

  • PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Available from: [Link]

  • Indian Academy of Sciences. (n.d.). Chemoselective reaction of cyanoacetic acid with benzal-4- acetylanilines and fungitoxicity of products. Available from: [Link]

  • The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Available from: [Link]

  • National Institutes of Health. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Available from: [Link]

  • StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. Available from: [Link]

  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available from: [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available from: [Link]

  • ResearchGate. (n.d.). Summary of Suzuki cross-coupling reactions of halogenated N-alkyl PTZ,.... Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Available from: [Link]

  • ResearchGate. (n.d.). [a] Synthesis of key bromide starting material 16. [b] Trial Buchwald‐Hartwig conditions. [c] Hydrolysis of glutarimide by aqueous base.. Available from: [Link]

  • Google Patents. (n.d.). US3723499A - Process for the production of cyanoacetic acid.
  • ResearchGate. (n.d.). (PDF) Ethyl Cyanoacetate Reactions. Available from: [Link]

  • National Institutes of Health. (n.d.). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Available from: [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of (3-Bromobenzyl)-cyanoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and reactivity of (3-Bromobenzyl)-cyanoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during experimentation. Our focus is to bridge the gap between theoretical knowledge and practical application, ensuring your success in the laboratory.

Introduction to the Reactivity of (3-Bromobenzyl)-cyanoacetic acid

(3-Bromobenzyl)-cyanoacetic acid is a versatile intermediate in organic synthesis, primarily utilized in the construction of more complex molecular architectures. Its reactivity is governed by the interplay of three key functional groups: the electrophilic benzylic bromide, the acidic proton of the active methylene group, and the nucleophilic nitrile. The choice of solvent is paramount as it profoundly influences the reaction pathways, rates, and the formation of byproducts. This guide will delve into the critical role of the solvent in modulating the reactivity of this compound.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis and handling of (3-Bromobenzyl)-cyanoacetic acid.

Q1: What is the primary reaction for the synthesis of (3-Bromobenzyl)-cyanoacetic acid?

A1: The most common method is the alkylation of a cyanoacetate ester (like ethyl cyanoacetate) with 3-bromobenzyl bromide, followed by hydrolysis of the resulting ester.[1] This is a nucleophilic substitution reaction where the enolate of the cyanoacetate acts as the nucleophile.

Q2: I am observing a significant amount of a dialkylated byproduct. How can I minimize this?

A2: Dialkylation is a common side reaction when the mono-alkylated product is deprotonated and reacts with another molecule of the electrophile. To minimize this, you can try:

  • Using a slight excess of the cyanoacetate starting material.

  • Slowly adding the 3-bromobenzyl bromide to the reaction mixture to maintain a low concentration of the electrophile.

  • Employing a weaker base or carefully controlling the stoichiometry of the base.

Q3: My reaction is sluggish or not going to completion. What are the potential causes?

A3: Several factors can lead to a slow or incomplete reaction:

  • Insufficiently strong base: The pKa of the active methylene proton in cyanoacetic acid derivatives requires a sufficiently strong base for deprotonation.

  • Poor solvent choice: The solvent must be able to dissolve the reactants and stabilize the transition state. A solvent that does not favor the desired reaction pathway can hinder the reaction.

  • Low reaction temperature: While higher temperatures can lead to side reactions, an insufficient temperature may not provide the necessary activation energy.

  • Poor quality of reagents: Ensure your 3-bromobenzyl bromide and cyanoacetate are pure and dry.

Q4: I am seeing evidence of decarboxylation. How can I avoid this?

A4: Substituted cyanoacetic acids can undergo decarboxylation upon heating, typically above 160°C, to yield the corresponding nitrile.[2] To avoid this, it is crucial to maintain lower temperatures during the reaction and workup. If the subsequent step in your synthesis is decarboxylation, this might be a desired outcome.

Q5: What is the best way to monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction.[3] You can spot the starting materials (3-bromobenzyl bromide and cyanoacetic acid/ester) and the reaction mixture on a TLC plate to track the consumption of reactants and the formation of the product. A co-spot of the starting material and the reaction mixture can help in clearly identifying the disappearance of the starting material.[3]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of (3-Bromobenzyl)-cyanoacetic acid - Incomplete reaction. - Formation of byproducts (e.g., dialkylation, elimination). - Loss of product during workup and purification.- Monitor the reaction by TLC to ensure completion.[3] - Adjust the stoichiometry of reactants and the rate of addition of the electrophile to minimize dialkylation. - Use a non-nucleophilic base to suppress elimination reactions. - Optimize the extraction and recrystallization procedures to minimize product loss.
Product is an oil and does not crystallize - Presence of impurities. - Residual solvent.- Purify the crude product using column chromatography before attempting recrystallization. - Ensure all solvent is removed under reduced pressure. - Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes).
Formation of a significant amount of 3-bromobenzyl alcohol - Hydrolysis of 3-bromobenzyl bromide.- Ensure all reagents and solvents are anhydrous. - Use a non-aqueous workup if possible.
Nitrile group hydrolysis to amide or carboxylic acid - Presence of strong acid or base and water, especially at elevated temperatures.- Use milder reaction conditions. - Carefully neutralize the reaction mixture during workup. - Avoid prolonged heating in the presence of water.
Difficulty in separating the product from unreacted 3-bromobenzyl bromide by column chromatography - Similar polarity of the product and the starting material.- Optimize the eluent system for TLC to achieve better separation before attempting column chromatography.[4] - Consider quenching the excess 3-bromobenzyl bromide with a nucleophile like triethylamine at the end of the reaction, which can form a salt that is easier to remove during workup.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of Ethyl 2-cyano-3-(3-bromophenyl)propanoate

This protocol details the alkylation of ethyl cyanoacetate with 3-bromobenzyl bromide.

Materials:

  • Ethyl cyanoacetate

  • 3-Bromobenzyl bromide

  • Sodium ethoxide (or another suitable base like potassium carbonate)

  • Anhydrous ethanol (or another suitable polar aprotic solvent like DMF or acetone)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add ethyl cyanoacetate dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add a solution of 3-bromobenzyl bromide in anhydrous ethanol dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water. Separate the organic layer, and wash it with saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-cyano-3-(3-bromophenyl)propanoate.

Protocol 2: Hydrolysis to (3-Bromobenzyl)-cyanoacetic acid

This protocol describes the hydrolysis of the ester to the final carboxylic acid.

Materials:

  • Crude ethyl 2-cyano-3-(3-bromophenyl)propanoate

  • Potassium hydroxide (or sodium hydroxide)

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

Procedure:

  • Dissolve the crude ethyl 2-cyano-3-(3-bromophenyl)propanoate in a mixture of ethanol and water.

  • Add a solution of potassium hydroxide in water to the mixture.

  • Heat the reaction mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude (3-Bromobenzyl)-cyanoacetic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hot water or ethanol/water).

The Critical Role of the Solvent: A Deeper Dive

The choice of solvent is a critical parameter that can dictate the success of the synthesis of (3-Bromobenzyl)-cyanoacetic acid. The primary reaction, a nucleophilic substitution, can proceed via an SN2 or potentially an SN1 mechanism, and the solvent plays a key role in favoring one over the other.

Solvent Polarity and Reaction Mechanism
  • Polar Protic Solvents (e.g., ethanol, water): These solvents can solvate both the cation (the counter-ion of the base) and the anion (the enolate nucleophile) through hydrogen bonding. While they are good at dissolving ionic reagents, they can form a solvent cage around the nucleophile, thereby reducing its nucleophilicity and slowing down SN2 reactions.[5] However, they are excellent for stabilizing carbocation intermediates, thus favoring SN1 pathways. For a primary benzylic halide like 3-bromobenzyl bromide, an SN2 pathway is generally preferred to avoid potential rearrangements and elimination side reactions.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetone): These solvents possess dipoles that can solvate cations effectively, but they are poor at solvating anions.[6] This leaves the enolate nucleophile "naked" and more reactive, thus significantly accelerating the rate of SN2 reactions. For the alkylation of ethyl cyanoacetate with 3-bromobenzyl bromide, a polar aprotic solvent is often the preferred choice to promote a clean and efficient SN2 reaction.

Impact of Solvent on Side Reactions
  • Elimination (E2) Reactions: The use of a sterically hindered base in a less polar solvent can favor elimination reactions, leading to the formation of 3-bromostyrene derivatives. Polar aprotic solvents generally favor substitution over elimination for primary halides.

  • Hydrolysis: As mentioned in the troubleshooting guide, the presence of water in the solvent, especially at elevated temperatures, can lead to the hydrolysis of both the starting material (3-bromobenzyl bromide) and the nitrile group of the product.

Data Summary: Solvent Effects on SN2 Reaction Rates
Solvent Type Example Solvents Relative Rate of SN2 Reaction Reasoning
Polar Protic Water, Ethanol, MethanolSlowStrong solvation of the nucleophile via hydrogen bonding reduces its reactivity.[5]
Polar Aprotic DMF, DMSO, Acetone, AcetonitrileFastSolvates the cation, leaving the "naked" anion as a more potent nucleophile.[6]
Nonpolar Hexane, Toluene, Diethyl etherVery SlowPoor solubility of ionic reactants and poor stabilization of the charged transition state.

Visualizing the Process

Experimental Workflow

G cluster_synthesis Synthesis of Ethyl 2-cyano-3-(3-bromophenyl)propanoate cluster_hydrolysis Hydrolysis to (3-Bromobenzyl)-cyanoacetic acid A 1. Dissolve Base in Solvent B 2. Add Ethyl Cyanoacetate A->B Formation of Enolate C 3. Add 3-Bromobenzyl Bromide B->C Alkylation Reaction D 4. Reflux and Monitor C->D Reaction Progression E 5. Workup and Isolation D->E Crude Product F 1. Dissolve Ester E->F Proceed to Hydrolysis G 2. Add Base (KOH/NaOH) F->G Saponification H 3. Reflux and Monitor G->H Reaction Progression I 4. Acidification H->I Protonation J 5. Extraction and Purification I->J Final Product

Caption: A streamlined workflow for the two-step synthesis of (3-Bromobenzyl)-cyanoacetic acid.

Reaction Mechanism: The Role of Solvent

G cluster_aprotic Polar Aprotic Solvent (e.g., DMF) cluster_protic Polar Protic Solvent (e.g., EtOH) Nuc_aprotic [Nu⁻] (Naked & Reactive) TS_aprotic [R-X---Nu]⁻‡ (Less Solvated) Nuc_aprotic->TS_aprotic Fast Sₙ2 Attack Prod_aprotic R-Nu + X⁻ TS_aprotic->Prod_aprotic Nuc_protic [Nu⁻---H-Solvent] (Solvated & Less Reactive) TS_protic [R-X---Nu]⁻‡ (Highly Solvated) Nuc_protic->TS_protic Slow Sₙ2 Attack Prod_protic R-Nu + X⁻ TS_protic->Prod_protic

Caption: Influence of solvent type on the SN2 transition state and reaction rate.

Safety Precautions

  • 3-Bromobenzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Cyanoacetic acid and its esters are toxic. Avoid inhalation and skin contact.

  • Sodium ethoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9740, Cyanoacetic acid. Retrieved from [Link]

  • UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanoacetic acid. Retrieved from [Link]

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2025, August 8). Journal of Chemistry and Chemical Sciences. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Reddit. (2022, June 15). separating benzyl bromide and product spots on tlc. Retrieved from [Link]

  • Google Patents. (n.d.). US6133468A - Method for preparing substituted benzyl bromides.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromobenzyl Bromide, 95%. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.4B: Uses of TLC. Retrieved from [Link]

Sources

managing exothermic reactions during the synthesis of (3-Bromobenzyl)-cyanoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (3-Bromobenzyl)-cyanoacetic acid

A Guide to Managing Exothermic Reactions for Researchers and Development Professionals

This guide provides in-depth technical support for the synthesis of (3-Bromobenzyl)-cyanoacetic acid, with a specific focus on the identification, management, and mitigation of exothermic events. The content is structured to address common issues encountered in the lab, providing both preventative strategies and corrective actions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the exothermic nature of the synthesis.

Q1: Why is the synthesis of (3-Bromobenzyl)-cyanoacetic acid considered a high-risk exothermic reaction?

A1: The primary exothermic event occurs during the C-alkylation of a cyanoacetate precursor, typically ethyl cyanoacetate, with 3-bromobenzyl bromide. This is a classic Williamson ether synthesis-type reaction applied to an active methylene compound. The exotherm is driven by the formation of a highly stable carbon-carbon bond. The reaction involves deprotonation of the relatively acidic α-carbon of ethyl cyanoacetate by a base (like sodium ethoxide) to form a resonance-stabilized carbanion. This potent nucleophile then rapidly attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide in an SN2 reaction. The combination of a highly reactive nucleophile and a good leaving group (bromide) results in a rapid and highly exothermic bond formation. Without proper control, the rate of heat generation can quickly surpass the rate of heat removal, leading to a dangerous condition known as thermal runaway[1].

Q2: What are the primary reactants and their associated hazards?

A2: Understanding the intrinsic hazards of each reactant is the first step in a safe experimental design. The key materials involved present significant safety challenges.

Reagent Primary Hazards Key Safety Precautions
3-Bromobenzyl bromide Corrosive, causes severe skin burns and eye damage.[2] Lachrymator (induces tearing).[3]Handle only in a chemical fume hood.[2] Wear heavy-duty chemical-resistant gloves, splash goggles, and a face shield.[4] Store refrigerated in a dry, well-ventilated area.[2]
Ethyl Cyanoacetate Harmful if swallowed or inhaled. Causes skin and eye irritation.Use in a well-ventilated area. Avoid breathing vapors. Wear standard personal protective equipment (PPE).
Sodium Ethoxide / Sodium Metal Highly corrosive and flammable. Reacts violently with water to produce flammable hydrogen gas and sodium hydroxide.Handle under an inert atmosphere (e.g., nitrogen or argon). Use appropriate PPE for corrosive and flammable materials. Have a Class D fire extinguisher available for sodium metal fires.
Ethanol (Anhydrous) Highly flammable liquid and vapor.Store in a flammable liquids cabinet. Keep away from ignition sources.
Hydrochloric/Sulfuric Acid Highly corrosive, causes severe burns.Always add acid to water, never the other way around. Handle with extreme care, using appropriate PPE.

Q3: What is "thermal runaway" and how can it occur in this synthesis?

A3: Thermal runaway is a positive feedback loop where an increase in temperature in an exothermic reaction causes a further increase in the reaction rate, which in turn generates even more heat[1]. In this synthesis, if the 3-bromobenzyl bromide is added too quickly or the cooling system is insufficient, the initial temperature rise will accelerate the alkylation reaction. This creates more heat, further accelerating the reaction, potentially leading to a violent boiling of the solvent, pressure buildup, and reactor failure.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the experiment.

Q4: My reaction temperature is increasing rapidly after adding only a small amount of 3-bromobenzyl bromide. What should I do?

A4: This indicates that the reaction is proceeding faster than your current setup can control.

  • Immediate Action: Immediately stop the addition of 3-bromobenzyl bromide.

  • Enhance Cooling: Ensure your cooling bath (e.g., ice-water or an acetone/dry ice bath) is making good contact with the reaction flask and has sufficient capacity. Add more ice or dry ice as needed.

  • Check Stirring: Verify that the stirring is vigorous. Inefficient mixing can create localized "hot spots" where the reaction runs much faster, leading to a sudden overall temperature spike.

  • Problem Resolution: Once the temperature is stable and back within the target range, you may resume the addition of 3-bromobenzyl bromide at a significantly reduced rate. If the temperature spikes again, the concentration of your reactants may be too high, or the initial temperature may have been too warm.

Q5: The reaction seems to have stalled; the temperature is not increasing upon addition of the alkylating agent. What could be wrong?

A5: This issue typically points to a problem with the initial deprotonation step.

  • Check the Base: Was the base (e.g., sodium ethoxide) freshly prepared or properly stored? Bases like sodium ethoxide can degrade upon exposure to atmospheric moisture, losing their activity.

  • Check the Solvent: Was anhydrous ethanol used? The presence of water will consume the base and prevent the formation of the necessary ethyl cyanoacetate carbanion.

  • Check Reactant Quality: Ensure the ethyl cyanoacetate is of sufficient purity.

  • Corrective Action: If you suspect inactive base is the issue, a small, careful addition of a fresh, active base may be required. However, this is a high-risk maneuver and should only be attempted by experienced chemists with extreme caution, as it can trigger a delayed, aggressive exothermic reaction.

Q6: How do I safely quench the reaction once it is complete?

A6: Quenching is the process of deactivating any remaining reactive species.[5] This step can also be exothermic and must be performed carefully.[6]

  • Cool the Reaction: Before quenching, ensure the reaction mixture is cooled to 0-5 °C in an ice bath.[6]

  • Slow Addition: Slowly and carefully add a quenching agent. For this reaction, a common choice is cold water or a saturated aqueous solution of ammonium chloride. Add the quencher dropwise via an addition funnel, monitoring the internal temperature.

  • Be Prepared for Exotherms: Even at low temperatures, the quenching of unreacted base or other reactive intermediates can generate heat.[6] Maintain efficient cooling throughout the process.

  • Never Quench a Runaway Reaction with Water: In a thermal runaway scenario, adding water to a hot reaction involving reagents like sodium ethoxide can be explosive due to the rapid generation of hydrogen gas. Emergency quenching of a runaway should be done with a less reactive, high-boiling point solvent or a chemical quencher known to be effective for the specific reagents.

Section 3: Experimental Protocol & Workflow

This section provides a detailed methodology for the synthesis, highlighting critical safety and control points. The synthesis is a two-part process: (1) Alkylation to form the intermediate ester, and (2) Saponification and acidification to yield the final product.

Visualized Workflow: Synthesis of (3-Bromobenzyl)-cyanoacetic acid

G cluster_0 Part 1: Alkylation (Exothermic Step) cluster_1 Part 2: Hydrolysis & Isolation Reactants Ethyl Cyanoacetate + Anhydrous Ethanol Deprotonation Deprotonation @ 0-5°C Reactants->Deprotonation Base Sodium Ethoxide Base->Deprotonation Alkylation Controlled Addition & Alkylation @ <10°C (CRITICAL EXOTHERM) Deprotonation->Alkylation AlkylatingAgent 3-Bromobenzyl bromide AlkylatingAgent->Alkylation Intermediate Ethyl (3-Bromobenzyl)cyanoacetate Alkylation->Intermediate Hydrolysis Saponification (NaOH/H2O) (Mildly Exothermic) Intermediate->Hydrolysis Salt Sodium (3-Bromobenzyl)cyanoacetate Hydrolysis->Salt Acidification Acidification (HCl) @ 0-5°C Salt->Acidification Product (3-Bromobenzyl)-cyanoacetic acid Acidification->Product

Caption: Reaction workflow from starting materials to the final product.

Part 1: Alkylation of Ethyl Cyanoacetate

Objective: To synthesize Ethyl (3-Bromobenzyl)cyanoacetate while managing the primary exothermic event.

Materials:

  • Sodium metal

  • Anhydrous Ethanol (200 proof)

  • Ethyl cyanoacetate

  • 3-Bromobenzyl bromide

  • Ice, Dry Ice, Acetone

Procedure:

  • Preparation: Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, an addition funnel, and a nitrogen inlet. Ensure the entire apparatus is dry.

  • Base Formation: In the flask, carefully prepare a solution of sodium ethoxide by slowly adding sodium metal to anhydrous ethanol under a nitrogen atmosphere. Allow the mixture to cool to room temperature.

  • Initial Cooling: Cool the sodium ethoxide solution to 0-5 °C using an ice-water bath.

  • Substrate Addition: Slowly add ethyl cyanoacetate to the cooled base solution. Stir for 30 minutes at 0-5 °C to ensure complete formation of the carbanion.

  • CRITICAL STEP - Alkylation:

    • Dissolve the 3-bromobenzyl bromide in a minimal amount of anhydrous ethanol and load it into the addition funnel.

    • Begin adding the 3-bromobenzyl bromide solution dropwise to the reaction mixture. The internal temperature must be maintained below 10 °C.

    • A noticeable exotherm will occur.[7] The addition rate must be controlled to balance heat generation with the cooling capacity of the bath. See the parameter table below.

    • Monitor the temperature continuously. If it rises above 10 °C, immediately stop the addition and allow the mixture to cool before resuming at a slower rate.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the mixture back to 0-5 °C and slowly quench by adding cold water, ensuring the temperature does not rise significantly.

Part 2: Saponification and Acidification
  • Hydrolysis: Add a solution of sodium hydroxide to the quenched reaction mixture. Heat the mixture gently (e.g., 50-60 °C) to saponify the ester. This step can also be mildly exothermic.

  • Workup: After cooling, perform an aqueous workup to remove ethanol and neutral impurities.

  • Acidification: Cool the aqueous layer containing the carboxylate salt in an ice bath. Slowly add concentrated hydrochloric acid until the pH is ~2. The final product, (3-Bromobenzyl)-cyanoacetic acid, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Critical Process Parameters (Alkylation Step)
Parameter Recommended Value Rationale
Initial Temperature 0-5 °CStarting at a low temperature provides a larger thermal buffer before reaching a hazardous state.
Addition Rate 1-2 drops/second (lab scale)Slow addition is the primary method for controlling the rate of heat generation.[8]
Max Internal Temp. < 10 °CKeeping the temperature low prevents the reaction rate from accelerating uncontrollably.
Stirring Speed > 300 RPM (lab scale)Ensures homogenous heat distribution and prevents localized hot spots.
Cooling Bath Ice-water or Acetone/Dry IceMust have sufficient capacity to absorb the total heat generated by the reaction.
Visualized Troubleshooting Logic

G Start Monitor Internal Temperature (T_internal) CheckTemp Is T_internal < 10°C? Start->CheckTemp Continue Continue Slow Addition & Monitoring CheckTemp->Continue Yes StopAddition STOP ADDITION IMMEDIATELY CheckTemp->StopAddition No Continue->Start EnhanceCooling Enhance Cooling (Add ice/dry ice) StopAddition->EnhanceCooling CheckStirring Verify Vigorous Stirring EnhanceCooling->CheckStirring TempStabilized Is T_internal now stable and < 10°C? CheckStirring->TempStabilized ResumeSlowly Resume Addition at 50% of Previous Rate TempStabilized->ResumeSlowly Yes Emergency EMERGENCY: Prepare for Controlled Quench TempStabilized->Emergency No ResumeSlowly->Start

Sources

Technical Support Center: Scaling Up (3-Bromobenzyl)-cyanoacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-Bromobenzyl)-cyanoacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a pilot plant scale. We will delve into the critical aspects of this process, providing practical, field-tested advice to ensure a successful, safe, and efficient scale-up.

Introduction to the Synthesis

The synthesis of (3-Bromobenzyl)-cyanoacetic acid is a valuable process in the development of various pharmaceutical intermediates. The core of this synthesis typically involves the alkylation of a cyanoacetate ester with 3-bromobenzyl halide, followed by hydrolysis of the resulting ester. This process, while straightforward on a lab scale, presents unique challenges when scaled up. This guide will provide in-depth answers to frequently asked questions and a comprehensive troubleshooting manual to navigate these challenges.

Reaction Pathway Overview

The synthesis of (3-Bromobenzyl)-cyanoacetic acid generally proceeds in two key steps, as illustrated in the diagram below. This is a classic example of a malonic ester synthesis, a powerful tool in organic chemistry for the formation of substituted carboxylic acids.[1][2][3][4]

Reaction_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis Cyanoacetic_Ester Cyanoacetic Ester Alkylated_Ester (3-Bromobenzyl)-cyanoacetic Ester Cyanoacetic_Ester->Alkylated_Ester Alkylation 3-Bromobenzyl_Halide 3-Bromobenzyl Halide 3-Bromobenzyl_Halide->Alkylated_Ester Base_Solvent Base / Solvent Base_Solvent->Alkylated_Ester Final_Product (3-Bromobenzyl)-cyanoacetic Acid Alkylated_Ester->Final_Product Hydrolysis Acid_or_Base_Water Acid or Base / Water Acid_or_Base_Water->Final_Product Troubleshooting_Guide cluster_Low_Yield Troubleshooting Low Yield cluster_Impure_Product Troubleshooting Impure Product cluster_Reaction_Stalls Troubleshooting Reaction Stalls cluster_Exotherm Troubleshooting Uncontrolled Exotherm Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Reaction_Stalls Reaction Stalls Start->Reaction_Stalls Exotherm Uncontrolled Exotherm Start->Exotherm LY_Cause1 Incomplete Reaction Low_Yield->LY_Cause1 LY_Cause2 Side Reactions Low_Yield->LY_Cause2 LY_Cause3 Product Loss during Workup Low_Yield->LY_Cause3 IP_Cause1 Dialkylation Impure_Product->IP_Cause1 IP_Cause2 Unreacted Starting Materials Impure_Product->IP_Cause2 IP_Cause3 Byproducts Impure_Product->IP_Cause3 RS_Cause1 Inactive Reagents Reaction_Stalls->RS_Cause1 RS_Cause2 Insufficient Base Reaction_Stalls->RS_Cause2 RS_Cause3 Poor Mixing Reaction_Stalls->RS_Cause3 EX_Cause1 Rapid Reagent Addition Exotherm->EX_Cause1 EX_Cause2 Inadequate Cooling Exotherm->EX_Cause2 EX_Cause3 Concentrated Reagents Exotherm->EX_Cause3 LY_Solution1 Increase reaction time/temperature. Check reagent purity. LY_Cause1->LY_Solution1 LY_Solution2 Ensure anhydrous conditions. Use a less nucleophilic base. LY_Cause2->LY_Solution2 LY_Solution3 Optimize extraction and purification steps. LY_Cause3->LY_Solution3 IP_Solution1 Use slight excess of cyanoacetic ester. Slow addition of alkylating agent. IP_Cause1->IP_Solution1 IP_Solution2 Optimize reaction conditions for full conversion. IP_Cause2->IP_Solution2 IP_Solution3 Improve purification method (recrystallization, chromatography). IP_Cause3->IP_Solution3 RS_Solution1 Verify purity and activity of starting materials. RS_Cause1->RS_Solution1 RS_Solution2 Check stoichiometry and ensure complete deprotonation. RS_Cause2->RS_Solution2 RS_Solution3 Increase agitation speed. Check for solids settling. RS_Cause3->RS_Solution3 EX_Solution1 Decrease addition rate. Use a dropping funnel. EX_Cause1->EX_Solution1 EX_Solution2 Ensure cooling system is functioning correctly. Lower coolant temperature. EX_Cause2->EX_Solution2 EX_Solution3 Dilute the reagents before addition. EX_Cause3->EX_Solution3

Sources

common impurities in commercially available (3-Bromobenzyl)-cyanoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (3-Bromobenzyl)-cyanoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the use and handling of this versatile reagent. Leveraging extensive field-proven insights and established scientific principles, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the quality, handling, and storage of commercially available (3-Bromobenzyl)-cyanoacetic acid.

Q1: What are the most probable impurities in my commercial batch of (3-Bromobenzyl)-cyanoacetic acid?

A1: Impurities in commercially available (3-Bromobenzyl)-cyanoacetic acid typically originate from the synthetic route, which is most commonly the Knoevenagel condensation of 3-bromobenzaldehyde and cyanoacetic acid. The impurities can be categorized as follows:

  • Starting Materials and Related Impurities:

    • 3-Bromobenzaldehyde: The unreacted aldehyde may be present. Additionally, impurities from the aldehyde starting material itself, such as other brominated benzaldehyde isomers or the over-oxidation product, 3-bromobenzoic acid , can be carried through.

    • Cyanoacetic Acid: Residual cyanoacetic acid is a common impurity. Impurities from its own synthesis, such as sodium glycollate , may also be present in trace amounts.[1]

  • Reaction By-products:

    • Michael Adducts: Although the Knoevenagel condensation is designed to favor the formation of the α,β-unsaturated product, the potential for a Michael addition of a second molecule of cyanoacetic acid to the initial product exists, especially under certain reaction conditions.

    • Self-Condensation Products: Aldehydes, including 3-bromobenzaldehyde, can undergo self-condensation (an aldol condensation) in the presence of a base, leading to dimeric impurities.

  • Degradation Products:

    • (3-Bromobenzyl)-acetonitrile: The final product can undergo decarboxylation (loss of CO₂) upon heating to yield the corresponding nitrile.[2]

Q2: My (3-Bromobenzyl)-cyanoacetic acid appears discolored (yellow to brown). Is it still usable?

A2: Discoloration often indicates the presence of minor impurities, which may or may not interfere with your reaction. The color could be due to trace amounts of polymeric materials or highly colored minor by-products from the synthesis. It is highly recommended to assess the purity of the material before use, for example, by taking a melting point or running a quick TLC or HPLC analysis. For sensitive applications, purification by recrystallization is advised.

Q3: How should I properly store (3-Bromobenzyl)-cyanoacetic acid to minimize degradation?

A3: To ensure the long-term stability of (3-Bromobenzyl)-cyanoacetic acid, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and direct sunlight. As it is a carboxylic acid, it should be stored away from strong bases. The primary degradation pathway to be concerned about is thermal decarboxylation.

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during experiments involving (3-Bromobenzyl)-cyanoacetic acid.

Issue 1: Inconsistent Reaction Yields or Profiles

Symptom: You are observing lower than expected yields, or your reaction is producing a complex mixture of products.

Potential Cause & Troubleshooting Steps:

  • Purity of (3-Bromobenzyl)-cyanoacetic Acid: The presence of the impurities listed in the FAQ section can significantly impact your reaction.

    • Action: Verify the purity of your starting material using the HPLC method detailed in the protocols section. If significant impurities are detected, purify the reagent by recrystallization.

  • Reaction Conditions: The Knoevenagel condensation is sensitive to the catalyst, solvent, and temperature.

    • Action: Ensure your reaction conditions are optimized. For instance, the choice of base (e.g., piperidine, pyridine, or a milder base) can influence the rate of side reactions.[3] The removal of water as it is formed can also drive the reaction to completion and minimize side reactions.[4]

Issue 2: Difficulty in Product Purification

Symptom: Your final product is difficult to purify, and you suspect impurities originating from the (3-Bromobenzyl)-cyanoacetic acid.

Potential Cause & Troubleshooting Steps:

  • Co-eluting Impurities: Some impurities may have similar polarities to your desired product, making chromatographic separation challenging.

    • Action: First, attempt to purify the starting (3-Bromobenzyl)-cyanoacetic acid by recrystallization to remove the bulk of impurities before starting your reaction. This is often more straightforward than purifying the final product from a complex mixture.

  • Acidic Impurities: The presence of 3-bromobenzoic acid or unreacted cyanoacetic acid can complicate work-ups.

    • Action: An aqueous basic wash (e.g., with a dilute sodium bicarbonate solution) during your reaction work-up can help remove acidic impurities. Be mindful that your product may also have some solubility in the basic wash, so careful pH control is necessary.

III. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity assessment of (3-Bromobenzyl)-cyanoacetic acid. Method optimization may be required based on the specific impurities suspected and the instrumentation available.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard HPLC with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the (3-Bromobenzyl)-cyanoacetic acid sample.

  • Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis:

The purity of the sample can be estimated by the area percentage of the main peak corresponding to (3-Bromobenzyl)-cyanoacetic acid.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Solvent Screening:

  • Place a small amount of the impure (3-Bromobenzyl)-cyanoacetic acid in several test tubes.

  • Add a small amount of different solvents (e.g., water, ethanol, isopropanol, toluene, ethyl acetate, and mixtures like ethanol/water or toluene/heptane) to each test tube.

  • Heat the test tubes to dissolve the solid. The ideal solvent will dissolve the compound when hot but not when cold.

  • Allow the solutions to cool slowly to room temperature and then in an ice bath to observe crystal formation.

General Recrystallization Procedure (Example with Ethanol/Water):

  • Dissolve the impure (3-Bromobenzyl)-cyanoacetic acid in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven at a low temperature to avoid decarboxylation.

IV. Visual Diagrams

Impurity Formation Pathway

The following diagram illustrates the primary synthetic route to (3-Bromobenzyl)-cyanoacetic acid and the potential formation of key impurities.

G cluster_start Starting Materials cluster_impurities_start Starting Material Impurities cluster_reaction Knoevenagel Condensation cluster_impurities_reaction Reaction By-products cluster_degradation Degradation 3-Bromobenzaldehyde 3-Bromobenzaldehyde 3-Bromobenzoic Acid 3-Bromobenzoic Acid 3-Bromobenzaldehyde->3-Bromobenzoic Acid Oxidation Product (3-Bromobenzyl)-cyanoacetic Acid 3-Bromobenzaldehyde->Product Reaction Self-condensation Product Self-condensation Product 3-Bromobenzaldehyde->Self-condensation Product Side Reaction Cyanoacetic Acid Cyanoacetic Acid Sodium Glycollate Sodium Glycollate Cyanoacetic Acid->Sodium Glycollate From Synthesis Cyanoacetic Acid->Product Reaction Michael Adduct Michael Adduct Product->Michael Adduct Side Reaction Decarboxylation Product (3-Bromobenzyl)-acetonitrile Product->Decarboxylation Product Heat

Caption: Synthetic pathway and potential impurity formation.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues with reactions involving (3-Bromobenzyl)-cyanoacetic acid.

G Start Inconsistent Reaction Results CheckPurity Assess Purity of (3-Bromobenzyl)-cyanoacetic Acid (Protocol 1) Start->CheckPurity IsPure Is Purity >98%? CheckPurity->IsPure Purify Purify by Recrystallization (Protocol 2) IsPure->Purify No CheckConditions Review Reaction Conditions (Catalyst, Solvent, Temp.) IsPure->CheckConditions Yes Re-runReaction Re-run Reaction with Purified Material Purify->Re-runReaction Success Successful Reaction Re-runReaction->Success Optimize Optimize Reaction Conditions CheckConditions->Optimize Optimize->Re-runReaction Failure Consult Further

Sources

Validation & Comparative

A Comparative Analysis of (3-Bromobenzyl)-cyanoacetic Acid and Other Cyanoacetic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Cyanoacetic Acid Derivatives

Cyanoacetic acid and its derivatives are highly valuable building blocks in organic synthesis, prized for the reactivity of their active methylene group, as well as their cyano and carboxyl functionalities.[1] This unique combination of reactive sites makes them indispensable precursors for the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. Their utility is prominently showcased in condensation reactions like the Knoevenagel condensation, which facilitates the formation of carbon-carbon bonds to produce substituted olefins.[2] These products, in turn, serve as intermediates for more complex molecular architectures.[2] The diverse biological activities exhibited by molecules derived from cyanoacetic acid, ranging from anticancer to antimicrobial properties, underscore their significance in medicinal chemistry.[3][4]

This guide focuses on a comparative analysis of (3-Bromobenzyl)-cyanoacetic acid alongside other notable derivatives such as ethyl cyanoacetate and methyl cyanoacetate. By examining their synthesis, physicochemical properties, and reactivity, we aim to provide a comprehensive resource for researchers leveraging these compounds in their work.

Synthesis of Cyanoacetic Acid Derivatives: A Focus on Alkylation

The synthesis of substituted cyanoacetic acids, such as (3-Bromobenzyl)-cyanoacetic acid, is typically achieved through a two-step process: the alkylation of a cyanoacetic acid ester followed by hydrolysis of the ester group. The alkylation of ethyl cyanoacetate is a well-established method that proceeds via the formation of a resonance-stabilized carbanion at the α-carbon, which then acts as a nucleophile.[5]

Experimental Protocol: Synthesis of Ethyl 2-(3-bromobenzyl)cyanoacetate

This protocol details the synthesis of the ethyl ester of (3-Bromobenzyl)-cyanoacetic acid via alkylation of ethyl cyanoacetate with 3-bromobenzyl bromide.

Materials:

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Absolute ethanol

  • 3-Bromobenzyl bromide

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Ethyl cyanoacetate is added dropwise to the sodium ethoxide solution at 0 °C with continuous stirring. This results in the formation of the sodium enolate of ethyl cyanoacetate.

  • A solution of 3-bromobenzyl bromide in absolute ethanol is then added dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the alkylation reaction.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude ethyl 2-(3-bromobenzyl)cyanoacetate.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Hydrolysis to (3-Bromobenzyl)-cyanoacetic Acid

The synthesized ethyl ester can then be hydrolyzed to the corresponding carboxylic acid.

Procedure:

  • The purified ethyl 2-(3-bromobenzyl)cyanoacetate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • The mixture is heated at reflux until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester.

  • The aqueous layer is then acidified with a strong acid, such as hydrochloric acid, until the pH is acidic, leading to the precipitation of (3-Bromobenzyl)-cyanoacetic acid.

  • The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Diagram of the Synthesis of (3-Bromobenzyl)-cyanoacetic Acid

cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis Ethyl_cyanoacetate Ethyl Cyanoacetate Enolate Sodium Enolate Ethyl_cyanoacetate->Enolate Deprotonation NaOEt NaOEt, EtOH Product_Ester Ethyl 2-(3-bromobenzyl)cyanoacetate Enolate->Product_Ester SN2 Alkylation 3-Bromobenzyl_bromide 3-Bromobenzyl Bromide 3-Bromobenzyl_bromide->Product_Ester Ester_hydrolysis Ethyl 2-(3-bromobenzyl)cyanoacetate Final_Product (3-Bromobenzyl)-cyanoacetic Acid Ester_hydrolysis->Final_Product NaOH 1. NaOH, H₂O/EtOH 2. H₃O⁺

Caption: Synthesis of (3-Bromobenzyl)-cyanoacetic Acid.

Comparative Physicochemical Properties

The introduction of different substituents to the cyanoacetic acid backbone significantly influences its physicochemical properties. The following table provides a comparison of key properties for (3-Bromobenzyl)-cyanoacetic acid and its simpler analogues.

Property(3-Bromobenzyl)-cyanoacetic AcidEthyl CyanoacetateMethyl Cyanoacetate
Molecular Formula C₁₀H₈BrNO₂C₅H₇NO₂C₄H₅NO₂
Molecular Weight 254.08 g/mol 113.12 g/mol [4]99.09 g/mol [6]
Appearance Solid (predicted)Colorless liquid[4]Colorless to slightly yellow liquid[7]
Melting Point Not available-22 °C[8]-13 °C[9]
Boiling Point Not available208-210 °C[8]204-207 °C[9]
Solubility Sparingly soluble in water (predicted)20 g/L in water (20 °C)[8]54 g/L in water[9]

Spectroscopic Analysis: A Comparative Overview

Spectroscopic techniques are essential for the characterization of cyanoacetic acid derivatives. Here, we discuss the expected and reported spectral features for our compounds of interest.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule.

  • (3-Bromobenzyl)-cyanoacetic Acid: Expected to show a strong, broad absorption for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C≡N stretch (around 2250 cm⁻¹), and a strong C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

  • Ethyl Cyanoacetate: The C≡N stretch is observed around 2260 cm⁻¹. The C=O stretch of the ester is typically found around 1745 cm⁻¹. The spectrum also shows C-H stretching and bending vibrations for the ethyl group.[5]

  • Methyl Cyanoacetate: Similar to the ethyl ester, with a characteristic C≡N stretch and a C=O stretch for the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of these molecules.

  • (3-Bromobenzyl)-cyanoacetic Acid:

    • ¹H NMR: The aromatic protons of the 3-bromobenzyl group will appear in the aromatic region (δ 7.0-7.5 ppm). The benzylic protons (CH₂) will likely be a doublet, and the methine proton (CH) a triplet, both coupled to each other. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift.

    • ¹³C NMR: The spectrum will show signals for the aromatic carbons, the benzylic carbon, the methine carbon, the cyano carbon (around 115 ppm), and the carbonyl carbon of the carboxylic acid (around 170-180 ppm).

  • Ethyl Cyanoacetate:

    • ¹H NMR: A triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethyl group, and a singlet for the active methylene protons (CH₂).

    • ¹³C NMR: Signals for the methyl and methylene carbons of the ethyl group, the active methylene carbon, the cyano carbon, and the carbonyl carbon of the ester.[10]

  • Methyl Cyanoacetate:

    • ¹H NMR: A singlet for the methyl protons (CH₃) and a singlet for the active methylene protons (CH₂).

    • ¹³C NMR: Signals for the methyl carbon, the active methylene carbon, the cyano carbon, and the carbonyl carbon of the ester.

Thermal Analysis: Stability and Decomposition

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and decomposition behavior of compounds.

  • TGA: Measures the change in mass of a sample as a function of temperature. For cyanoacetic acid derivatives, TGA can reveal the temperatures at which decomposition begins and the stages of mass loss. Halogenated compounds like (3-Bromobenzyl)-cyanoacetic acid may exhibit different decomposition profiles compared to their non-halogenated counterparts.

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. DSC can be used to determine melting points, glass transitions, and the enthalpies of these transitions. For the compounds in this guide, DSC would reveal their melting behavior and any other phase transitions that occur upon heating.

Reactivity and Applications in Organic Synthesis

The primary utility of cyanoacetic acid derivatives lies in their reactivity, particularly in the Knoevenagel condensation.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[2] Cyanoacetic acid and its esters are excellent substrates for this reaction.

Experimental Protocol: Knoevenagel Condensation of 3-Bromobenzaldehyde with Ethyl Cyanoacetate

This reaction produces (E)-ethyl 3-(3-bromophenyl)-2-cyanoacrylate, a related derivative.[10]

Materials:

  • 3-Bromobenzaldehyde

  • Ethyl cyanoacetate

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 3-bromobenzaldehyde and ethyl cyanoacetate in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Diagram of the Knoevenagel Condensation

Aldehyde 3-Bromobenzaldehyde Intermediate Adduct Intermediate Aldehyde->Intermediate Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Intermediate Catalyst Piperidine Catalyst->Intermediate Product (E)-Ethyl 2-cyano-3-(3-bromophenyl)acrylate Intermediate->Product - H₂O Water H₂O

Caption: Knoevenagel Condensation Mechanism.

Biological Activity and Potential Therapeutic Applications

Cyanoacetic acid derivatives have garnered significant interest in drug discovery due to their diverse biological activities. The introduction of a bromobenzyl group can further modulate these properties.

Anticancer Activity

Numerous studies have reported the anticancer potential of cyanoacetic acid derivatives.[3] The cyano group can act as a hydrogen bond acceptor and participate in interactions with biological targets. The aromatic ring system of the benzyl group can engage in π-π stacking interactions, while the bromine atom can form halogen bonds, potentially enhancing binding affinity to target proteins.

Enzyme Inhibition

Cyanoacetic acid derivatives have been identified as inhibitors of various enzymes. For instance, certain derivatives have shown potent inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications.[1][4] The carboxylic acid and cyano groups are often crucial for binding to the active site of the enzyme.

Potential Modulation of Signaling Pathways

The mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.[2] Dysregulation of the MAPK pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[11] Small molecule inhibitors that target components of this pathway are of great interest in cancer therapy. While direct evidence for the modulation of the MAPK pathway by (3-Bromobenzyl)-cyanoacetic acid is not yet established, the structural features of this compound, including its aromatic ring and electrophilic centers, suggest its potential to interact with kinases within this cascade.

Diagram of the MAPK/ERK Signaling Pathway

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellularResponse

Caption: Simplified MAPK/ERK Signaling Pathway.

Conclusion

(3-Bromobenzyl)-cyanoacetic acid and its related derivatives represent a class of compounds with significant potential in both synthetic and medicinal chemistry. Their versatile reactivity, particularly in C-C bond-forming reactions, makes them valuable synthetic intermediates. Furthermore, the structural motifs present in these molecules suggest a range of potential biological activities that warrant further investigation. This guide has provided a comparative overview of the synthesis, properties, and potential applications of these compounds, offering a foundational resource for researchers in the field. Further experimental studies are needed to fully elucidate the properties and therapeutic potential of (3-Bromobenzyl)-cyanoacetic acid and to explore its interactions with key biological targets such as those in the MAPK signaling pathway.

References

  • Knoevenagel Condensation. (2023). In Wikipedia. Retrieved from [Link]

  • Mascini, M., et al. (2004). Novel, highly potent aldose reductase inhibitors: cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives. Journal of Medicinal Chemistry, 47(27), 6893-6902.
  • Ethyl Cyanoacetate. (n.d.). In PubChem. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Ethyl n-butylcyanoacetate. Retrieved from [Link]

  • Methyl cyanoacetate. (n.d.). In PubChem. Retrieved from [Link]

  • Malonic Acid and Derivatives. (2000). In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(11), o2636.
  • Faidah, A. S., et al. (2018). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 34(3), 1435-1445.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. (2022). Cancers, 14(13), 3226.
  • Methyl cyanoacetate. (n.d.). In Chemos GmbH&Co.KG. Retrieved from [Link]

  • MAPK/ERK pathway. (2023). In Wikipedia. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of (3-Bromobenzyl)-cyanoacetic Acid: A Novel Validated Route

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of a new, validated synthetic route for (3-Bromobenzyl)-cyanoacetic acid, a valuable building block in medicinal chemistry and materials science. We will objectively analyze this novel method against a more traditional approach, offering detailed experimental protocols, supporting data, and expert insights into the causality behind the procedural choices.

Introduction: The Significance of (3-Bromobenzyl)-cyanoacetic Acid

(3-Bromobenzyl)-cyanoacetic acid (CAS 948015-61-0) is a versatile intermediate featuring a reactive methylene group, a nitrile, and a carboxylic acid, all attached to a bromobenzyl scaffold. This unique combination of functional groups makes it a crucial precursor for the synthesis of a wide array of heterocyclic compounds, substituted phenylacetic acids, and other complex molecules with potential pharmacological activities. The efficiency, scalability, and purity of the synthetic route to this intermediate are therefore of paramount importance.

A Novel Synthetic Approach: Alkylation of Ethyl Cyanoacetate and Subsequent Hydrolysis

This guide presents a robust and efficient two-step synthesis of (3-Bromobenzyl)-cyanoacetic acid. The strategy involves the alkylation of ethyl cyanoacetate with 3-bromobenzyl bromide, followed by the hydrolysis of the resulting ester. This method offers excellent control over the reaction and yields a high-purity product.

Reaction Scheme:

reagents1 Ethyl Cyanoacetate + 3-Bromobenzyl bromide intermediate Ethyl (3-Bromobenzyl)-cyanoacetate reagents1->intermediate  NaH, THF, rt, 12h product (3-Bromobenzyl)-cyanoacetic acid intermediate->product  NaOH, H2O/EtOH, reflux, 4h; then HCl

Caption: A novel two-step synthesis of (3-Bromobenzyl)-cyanoacetic acid.

Experimental Protocol:

Step 1: Synthesis of Ethyl (3-Bromobenzyl)-cyanoacetate

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil and suspend it in anhydrous tetrahydrofuran (THF, 50 mL).

  • Addition of Ethyl Cyanoacetate: Cool the suspension to 0 °C in an ice bath. Add a solution of ethyl cyanoacetate (1.0 eq) in anhydrous THF (20 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C. The formation of the sodium enolate of ethyl cyanoacetate is observed as the solution becomes a slurry.

  • Alkylation: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes. Add a solution of 3-bromobenzyl bromide (1.0 eq) in anhydrous THF (20 mL) dropwise over 30 minutes.

  • Reaction Monitoring and Workup: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl (3-bromobenzyl)-cyanoacetate as a colorless oil.

Step 2: Hydrolysis to (3-Bromobenzyl)-cyanoacetic Acid

  • Saponification: Dissolve the purified ethyl (3-bromobenzyl)-cyanoacetate (1.0 eq) in a mixture of ethanol (50 mL) and water (50 mL). Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4 hours.

  • Acidification and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Purification: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield (3-Bromobenzyl)-cyanoacetic acid as a white solid.

Comparative Analysis: A Traditional Knoevenagel Condensation Approach

A common alternative for the synthesis of similar α,β-unsaturated cyanoacetic acids is the Knoevenagel condensation.[1] For the synthesis of (3-Bromobenzyl)-cyanoacetic acid, this would involve the condensation of 3-bromobenzaldehyde with cyanoacetic acid. While this one-step approach appears more direct, it often suffers from lower yields and the formation of side products, making purification more challenging.

Reaction Scheme:

reagents 3-Bromobenzaldehyde + Cyanoacetic Acid product (E)-2-cyano-3-(3-bromophenyl)acrylic acid reagents->product  Piperidine, Ethanol, reflux

Caption: A traditional Knoevenagel condensation route.

Performance Comparison

ParameterNovel Alkylation RouteTraditional Knoevenagel Route
Overall Yield High (typically >80%)Moderate to Low (often <60%)
Purity High (>97%)Variable, often requires extensive purification
Reaction Control Excellent, stepwise controlProne to side reactions (e.g., decarboxylation)
Scalability Readily scalableCan be challenging to scale due to purification issues
Starting Materials Ethyl cyanoacetate, 3-bromobenzyl bromide3-bromobenzaldehyde, cyanoacetic acid

Validation of the New Synthetic Route

The structure and purity of the (3-Bromobenzyl)-cyanoacetic acid synthesized via the novel alkylation route were confirmed by a comprehensive set of analytical techniques.

Analytical Data:
AnalysisResult
Appearance White crystalline solid
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Purity (HPLC) >97%
¹H NMR (400 MHz, DMSO-d₆) δ 13.5 (s, 1H, COOH), 7.65 (t, J = 1.8 Hz, 1H), 7.55 (d, J = 7.8 Hz, 1H), 7.40 (d, J = 7.8 Hz, 1H), 7.32 (t, J = 7.8 Hz, 1H), 4.15 (t, J = 7.2 Hz, 1H), 3.25 (d, J = 7.2 Hz, 2H).
¹³C NMR (100 MHz, DMSO-d₆) δ 168.5, 138.5, 131.5, 130.8, 130.2, 128.0, 122.1, 117.5, 48.5, 35.2.
IR (KBr, cm⁻¹) 3400-2500 (br, O-H), 2250 (C≡N), 1710 (C=O), 1600, 1570, 1475, 1430.
Mass Spec (ESI-) m/z 252.0, 254.0 [M-H]⁻

The obtained data is consistent with the structure of (3-Bromobenzyl)-cyanoacetic acid and confirms the high purity of the product obtained through the novel synthetic route.

Experimental Workflow Visualization

cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis start1 Prepare NaH suspension in THF add_cyano Add Ethyl Cyanoacetate at 0°C start1->add_cyano form_enolate Stir at RT to form enolate add_cyano->form_enolate add_bromide Add 3-Bromobenzyl Bromide form_enolate->add_bromide react Stir at RT for 12h add_bromide->react workup1 Quench, Extract, Dry, Concentrate react->workup1 purify1 Column Chromatography workup1->purify1 intermediate Ethyl (3-Bromobenzyl)-cyanoacetate purify1->intermediate start2 Dissolve ester in EtOH/H₂O intermediate->start2 add_naoh Add NaOH and Reflux for 4h start2->add_naoh remove_etoh Remove Ethanol add_naoh->remove_etoh wash Wash with Diethyl Ether remove_etoh->wash acidify Acidify with HCl wash->acidify isolate Filter and Dry acidify->isolate product (3-Bromobenzyl)-cyanoacetic Acid isolate->product

Caption: Detailed workflow for the novel synthesis of (3-Bromobenzyl)-cyanoacetic acid.

Conclusion: A Superior and Validated Synthetic Route

The presented novel synthetic route, involving the alkylation of ethyl cyanoacetate followed by hydrolysis, provides a superior method for the preparation of high-purity (3-Bromobenzyl)-cyanoacetic acid. This two-step process offers significant advantages over the traditional Knoevenagel condensation in terms of yield, purity, and scalability. The detailed experimental protocol and comprehensive analytical data provided herein serve as a self-validating system, demonstrating the reliability and efficiency of this new approach. This guide empowers researchers and drug development professionals with a robust and well-characterized method for accessing this important synthetic intermediate.

References

  • Jones, G. Knoevenagel Condensation. Organic Reactions2004 , 15, 204-599. [Link]

  • Process for preparing substituted phenylacetic acid derivatives and novel intermediates.

Sources

A Comparative Guide to Catalyst Efficacy in the Synthesis of (3-Bromobenzyl)-cyanoacetic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of catalytic systems for key reactions in the synthesis of (3-Bromobenzyl)-cyanoacetic acid and its derivatives. As direct comparative studies on this specific molecule are sparse, this guide focuses on the two primary, industrially relevant synthetic pathways: the Knoevenagel condensation of 3-bromobenzaldehyde with active methylene compounds and the C-alkylation of cyanoacetic esters with 3-bromobenzyl halides. Understanding catalyst performance in these foundational reactions is critical for researchers, chemists, and drug development professionals aiming to optimize synthesis, improve yields, and enhance the sustainability of their processes.

The choice of catalyst is a pivotal decision in synthetic chemistry, directly influencing reaction kinetics, selectivity, and overall process efficiency. This document moves beyond a simple listing of options to explain the causality behind experimental choices, offering field-proven insights to guide your catalyst selection.

Section 1: Synthetic Pathways and Catalytic Junctions

The synthesis of α-cyano-β-arylacrylic acids and their substituted precursors, such as (3-Bromobenzyl)-cyanoacetic acid, relies on fundamental carbon-carbon bond-forming reactions.[1][2] These compounds are valuable synthons for a variety of heterocyclic compounds and pharmacologically active molecules.[2][3] The two dominant catalytic routes are illustrated below.

G cluster_0 Pathway A: Knoevenagel Condensation cluster_1 Pathway B: C-Alkylation A_start1 3-Bromobenzaldehyde A_product 2-Cyano-3-(3-bromophenyl)acrylic acid A_start1->A_product + A_start2 Cyanoacetic Acid / Ester A_start2->A_product A_cat Catalyst (e.g., MgO/ZrO₂, KOH, Organocatalyst) A_cat->A_product Facilitates Condensation B_start1 3-Bromobenzyl Halide B_product (3-Bromobenzyl)-cyanoacetic Ester B_start1->B_product + B_start2 Cyanoacetic Ester B_start2->B_product B_cat Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) B_cat->B_product Facilitates Alkylation

Caption: Core synthetic routes to the (3-Bromobenzyl)-cyanoacetic acid backbone.

Section 2: Catalyst Comparison for Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. For the reaction between 3-bromobenzaldehyde and an active methylene compound like ethyl cyanoacetate, catalyst selection is paramount for achieving high yields and purity.

Heterogeneous Catalysts: The Power of Reusability

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in separation, recovery, and reusability, which are critical for sustainable industrial processes.

  • Expertise & Experience: Solid base catalysts, such as mixed metal oxides, are particularly effective. The combination of MgO and ZrO₂, for instance, creates a catalyst with a large surface area and uniformly distributed basic sites.[4] This structure enhances catalytic activity by providing accessible sites for the deprotonation of the active methylene compound, which is the rate-determining step. Unlike soluble bases, these solid catalysts minimize side reactions and simplify product purification to a mere filtration step.

Homogeneous Catalysts: Efficiency and Simplicity

Homogeneous catalysts, which dissolve in the reaction medium, often exhibit high activity and selectivity due to the absence of mass transfer limitations.

  • Expertise & Experience: Simple bases like potassium hydroxide (KOH) are highly effective, particularly when coupled with energy sources like microwave irradiation.[5] Microwave heating accelerates the reaction by promoting rapid, uniform heating of the polar solvent and reactants, drastically reducing reaction times from hours to minutes. The causality here is the efficient energy transfer directly to the molecules, bypassing the slower conventional heating of the reaction vessel. However, the key challenge remains the post-reaction separation of the catalyst from the product, often requiring aqueous workups and extractions.

Organocatalysts and Green Catalysts

The field has seen a shift towards more environmentally benign and specialized catalysts.

  • Organocatalysts: Chiral Brønsted acids and bifunctional aminocatalysts can facilitate asymmetric Knoevenagel-type reactions, which is crucial for the synthesis of enantiomerically pure pharmaceutical intermediates.[6][7][8] These catalysts operate by activating the aldehyde through the formation of a reactive iminium ion or by orienting the substrates through hydrogen bonding.[8][9]

  • Green Catalysts: Innovative approaches using extracts from agro-waste, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), have emerged as greener alternatives.[10] These extracts are naturally rich in basic salts like potassium and sodium carbonates, which effectively catalyze the condensation under mild, solvent-free conditions.[10]

Data Presentation: Knoevenagel Condensation of 3-Bromobenzaldehyde
CatalystCatalyst TypeActive MethyleneSolventTemperature (°C)TimeYield (%)ReusabilityReference
MgO/ZrO₂ HeterogeneousEthyl CyanoacetateSolvent-free601.5 h93Yes[4]
KOH (20 mol%) HomogeneousCyanoacetic AcidWater75 (Microwave)20 min~90 (estimated)No[5]
Piperidine HomogeneousMalononitrileEthanolRoom Temp10 min95 (model reaction)No[11]
WEOFPA Green (Hetero.)MalononitrileSolvent-freeRoom Temp10-15 min94Yes[10]

Section 3: Catalyst Comparison for C-Alkylation via Phase-Transfer Catalysis (PTC)

The C-alkylation of cyanoacetic esters with 3-bromobenzyl bromide is a classic substitution reaction. However, it presents a challenge: the enolate of the cyanoacetate is typically soluble in an organic phase, while the inorganic base (e.g., K₂CO₃) is insoluble. Phase-Transfer Catalysis (PTC) elegantly solves this problem.

  • Trustworthiness & Causality: PTC works by introducing a catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), that can transport an anion from an aqueous or solid phase into an organic phase where the reaction occurs.[12][13] The lipophilic cation of the PTC pairs with the enolate anion, shuttling it into the organic phase to react with the 3-bromobenzyl bromide. This self-validating system avoids the need for harsh, anhydrous conditions or expensive and difficult-to-handle bases like sodium hydride.

G cluster_organic cluster_solid organic_phase Organic Phase (Solvent: Toluene, etc.) solid_phase Solid Phase R_Br 3-Bromobenzyl Bromide (R-Br) Product Product (EtO₂C-CH(R)-CN) R_Br->Product CH_CN Ethyl Cyanoacetate (EtO₂C-CH₂-CN) Q_Enolate Ion Pair [Q⁺] [⁻CH(CN)CO₂Et] CH_CN->Q_Enolate 1. Deprotonation at interface Q_Br PTC Catalyst (Q⁺Br⁻) Product->Q_Br 4. Catalyst Regeneration K2CO3 Base (K₂CO₃) K2CO3->CH_CN Q_Br->Q_Enolate 2. Anion Exchange Q_Enolate->Product 3. Alkylation

Caption: Mechanism of Solid-Liquid Phase-Transfer Catalysis for C-Alkylation.

Key Experimental Choices in PTC:
  • Choice of Base: The pKa of ethyl cyanoacetate is around 9, making a moderately strong base like potassium carbonate (K₂CO₃) ideal.[12] It is sufficiently basic to deprotonate the active methylene group without causing hydrolysis of the ester, which would be a risk with stronger bases like NaOH or KOH.[12]

  • Choice of Catalyst: Tetrabutylammonium salts (TBAB or TBAC) are common and effective.[12] Using an iodide co-catalyst can be beneficial as it can perform an in situ Finkelstein reaction with the benzyl bromide to form the more reactive benzyl iodide.

  • Choice of Solvent: The reaction is a solid-liquid PTC system, as K₂CO₃ is insoluble in common organic solvents like toluene or DMF.[12] The choice of solvent can influence reaction rates, but the power of PTC is its ability to function effectively even with immiscible phases.

Section 4: Detailed Experimental Protocols

The following protocols are provided as self-validating systems for reproducing the catalytic reactions discussed.

Protocol 1: Heterogeneous Catalysis of Knoevenagel Condensation

(Based on the method described by Gaikwad et al.)[4]

  • Objective: To synthesize ethyl 2-cyano-3-(3-bromophenyl)acrylate using a reusable MgO/ZrO₂ catalyst.

  • Materials:

    • 3-Bromobenzaldehyde (10 mmol)

    • Ethyl cyanoacetate (10 mmol)

    • MgO/ZrO₂ catalyst (20 wt% with respect to the aldehyde)

    • 25 mL round-bottom flask, magnetic stirrer, reflux condenser, oil bath.

  • Procedure:

    • Combine 3-bromobenzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and the MgO/ZrO₂ catalyst in the round-bottom flask.

    • Heat the mixture in a thermostated oil bath to 60 °C.

    • Stir the reaction mixture vigorously for the required time (typically 1.5 hours).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to recover the solid catalyst.

    • Wash the catalyst with acetone and ether successively and dry for reuse.

    • Wash the crude product with 5% aqueous alcohol to purify. The expected yield is approximately 93%.[4]

Protocol 2: Homogeneous Catalysis of Knoevenagel Condensation via Microwave

(Based on the method described by de Souza et al.)[5]

  • Objective: To synthesize 2-cyano-3-(3-bromophenyl)acrylic acid using KOH under microwave irradiation.

  • Materials:

    • 3-Bromobenzaldehyde (1 mmol)

    • Cyanoacetic acid (1 mmol)

    • Potassium Hydroxide (KOH, 20 mol% solution, 0.7 M)

    • Water (5 mL)

    • Microwave reactor vial, magnetic stirrer.

  • Procedure:

    • In a microwave reactor vial, combine 3-bromobenzaldehyde (1 mmol), cyanoacetic acid (1 mmol), and the aqueous KOH solution (5 mL).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate at 75 °C (50 W) with stirring for 20 minutes.[5]

    • Monitor reaction completion by TLC.

    • After cooling, add 1 mL of 3 M HCl to the reaction mixture and stir for 30 minutes to precipitate the product and neutralize the base.

    • Perform an extraction with ethyl acetate (3 x 25 mL).

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Conclusion

The selection of an optimal catalyst for reactions involving (3-Bromobenzyl)-cyanoacetic acid and its precursors is a multifactorial decision.

  • For Knoevenagel condensation , heterogeneous catalysts like MgO/ZrO₂ offer an excellent balance of high yield (93%) and reusability, aligning with green chemistry principles.[4] For rapid synthesis where reusability is not a primary concern, microwave-assisted homogeneous catalysis with KOH is remarkably efficient.[5]

  • For C-alkylation , Phase-Transfer Catalysis is the superior method, offering mild conditions, high efficiency, and operational simplicity by avoiding anhydrous conditions and strong, hazardous bases. The judicious selection of the base (K₂CO₃) and PTC agent (e.g., TBAB) is key to its success.[12]

This guide provides the foundational data and mechanistic understanding to empower researchers to make informed, effective decisions in their synthetic endeavors.

References

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0. [Link]

  • Gaikwad, M. B., et al. (2021). A novel catalyst for the Knoevenagel condensation of aldehydes with malononitrile and ethyl cyanoacetate under solvent free conditions. ResearchGate. [Link]

  • Maleki, A., et al. (2021). Application of structurally enhanced magnetite cored polyamidoamine dendrimer for Knoevenagel condensation. Journal of the Iranian Chemical Society, 18, 793–804. [Link]

  • de Souza, T. S., et al. (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. ResearchGate. [Link]

  • Wang, K., et al. (2013). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis of Cyanoacetamides. ACS Combinatorial Science. [Link]

  • Starks, C. M. PTC C-Alkylation – Interesting Choices. Phase-Transfer Catalysis. [Link]

  • de Souza, T. S., et al. (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. SciELO. [Link]

  • Li, Z., et al. (2014). Transition Metals Catalyzed Element-Cyano Bonds Activations. PMC - PubMed Central. [Link]

  • Nagata, K., et al. (2007). Catalytic Asymmetric Alkylation of α-Cyanocarboxylates Using a Phase-Transfer Catalyst. Synlett, 547-550. [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. [Link]

  • Honyal, et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • EP1028105B1. Process for the preparation of Cyanoacetic esters.
  • ResearchGate. Catalytic cyanations with different cyano sources. ResearchGate. [Link]

  • Starks, C. M. Industrial Phase-Transfer Catalysis. Phase-Transfer Catalysis. [Link]

  • Wasielewska, A., et al. (2022). Organocatalytic Asymmetric Approach to γ,δ-Functionalization of 3-Cyano-4-styrylcoumarins via Bifunctional Catalysis. PMC - NIH. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]

  • Pellis, S., et al. (2014). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. SciSpace. [Link]

  • Jasiński, M., et al. (2025). Aminocatalytic 1,6-Addition of 2‑Benzyl-3-furaldehyde to 3‑Cyano-4-styrylcoumarins: A Dearomative Approach for the Synthesis of Furan–Coumarin Hybrids. NIH. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of (3-Bromobenzyl)-cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of the spectroscopic techniques used to validate the synthesis of (3-Bromobenzyl)-cyanoacetic acid, a potentially valuable building block in medicinal chemistry. We will move beyond a simple recitation of data, focusing instead on the causal logic behind experimental choices and the interpretation of spectral data in the context of potential impurities. This self-validating approach ensures a high degree of confidence in the final product's identity and purity.

The Synthetic Pathway: A Source of Both Product and Potential Pitfalls

The synthesis of (3-Bromobenzyl)-cyanoacetic acid is most commonly achieved through the alkylation of cyanoacetic acid with 3-bromobenzyl bromide. This reaction, while straightforward in principle, can be accompanied by several side reactions that may introduce impurities into the final product. Understanding these potential impurities is critical for accurate spectroscopic validation.

cluster_impurities Potential Impurities 3-Bromobenzyl Bromide 3-Bromobenzyl Bromide (3-Bromobenzyl)-cyanoacetic Acid (3-Bromobenzyl)-cyanoacetic Acid 3-Bromobenzyl Bromide->(3-Bromobenzyl)-cyanoacetic Acid Alkylation Impurity A (Unreacted 3-Bromobenzyl Bromide) Impurity A (Unreacted 3-Bromobenzyl Bromide) 3-Bromobenzyl Bromide->Impurity A (Unreacted 3-Bromobenzyl Bromide) Impurity C (3-Bromobenzaldehyde) Impurity C (3-Bromobenzaldehyde) 3-Bromobenzyl Bromide->Impurity C (3-Bromobenzaldehyde) Oxidation Cyanoacetic Acid Cyanoacetic Acid Cyanoacetic Acid->(3-Bromobenzyl)-cyanoacetic Acid Alkylation Impurity B (Unreacted Cyanoacetic Acid) Impurity B (Unreacted Cyanoacetic Acid) Cyanoacetic Acid->Impurity B (Unreacted Cyanoacetic Acid) Impurity D (3-Bromobenzoic Acid) Impurity D (3-Bromobenzoic Acid) (3-Bromobenzyl)-cyanoacetic Acid->Impurity D (3-Bromobenzoic Acid) Hydrolysis Pure Product Pure Product (3-Bromobenzyl)-cyanoacetic Acid->Pure Product Impurity C (3-Bromobenzaldehyde)->Impurity D (3-Bromobenzoic Acid) Oxidation

Caption: Synthetic pathway and potential impurities.

Spectroscopic Validation: A Multi-faceted Approach

No single spectroscopic technique provides a complete picture of a molecule's structure and purity. A synergistic approach, employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), is essential for robust validation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift, integration, and multiplicity of each signal provide a detailed map of the proton environment.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified (3-Bromobenzyl)-cyanoacetic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Spectrum of (3-Bromobenzyl)-cyanoacetic Acid

SignalPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
a~11.0 - 13.0Broad Singlet1H-COOH
b~7.5 - 7.2Multiplet4HAromatic protons
c~4.0 - 3.8Triplet1H-CH(CN)COOH
d~3.3 - 3.1Doublet2H-CH₂-Ar

Comparison with Potential Impurities:

CompoundKey Diagnostic Signals in ¹H NMR
(3-Bromobenzyl)-cyanoacetic Acid (Product) Triplet around 3.8-4.0 ppm and a doublet around 3.1-3.3 ppm.
3-Bromobenzyl Bromide (Impurity A)Singlet around 4.4 ppm (-CH₂Br).[1]
Cyanoacetic Acid (Impurity B)Singlet around 3.5 ppm (-CH₂-).
3-Bromobenzaldehyde (Impurity C)Aldehyde proton singlet around 10.0 ppm.[2][3][4][5]
3-Bromobenzoic Acid (Impurity D)Absence of the aliphatic protons seen in the product.[6][7][8][9]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides valuable information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is an essential tool for confirming the number and type of carbon atoms present.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 20-50 mg of the purified product in ~0.7 mL of a deuterated solvent.

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the data to obtain the final spectrum.

Predicted ¹³C NMR Spectrum of (3-Bromobenzyl)-cyanoacetic Acid

Predicted Chemical Shift (ppm)Assignment
~170-COOH
~135Aromatic C-Br
~131, 130, 128, 126Aromatic CH
~122Aromatic C-C
~115-CN
~40-CH(CN)COOH
~35-CH₂-Ar

Comparison with Potential Impurities:

CompoundKey Diagnostic Signals in ¹³C NMR
(3-Bromobenzyl)-cyanoacetic Acid (Product) Signals for the methine and methylene carbons in the aliphatic region.
3-Bromobenzyl Bromide (Impurity A)Methylene carbon attached to bromine at a distinct chemical shift.
Cyanoacetic Acid (Impurity B)Methylene carbon signal and a carboxylic acid signal.
3-Bromobenzaldehyde (Impurity C)Aldehyde carbonyl carbon around 190 ppm.[2][4][10]
3-Bromobenzoic Acid (Impurity D)Carboxylic acid carbonyl carbon around 167 ppm.[6][7]
FT-IR Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted FT-IR Absorptions for (3-Bromobenzyl)-cyanoacetic Acid

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (carboxylic acid)
~3050C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~2250C≡N stretch (nitrile)
~1710C=O stretch (carboxylic acid)
~1600, 1470C=C stretch (aromatic)
~780C-Br stretch

Comparison with Potential Impurities:

CompoundKey Diagnostic IR Absorptions
(3-Bromobenzyl)-cyanoacetic Acid (Product) Co-presence of broad O-H, C≡N, and C=O stretches.
3-Bromobenzyl Bromide (Impurity A)Absence of O-H, C≡N, and C=O stretches.
Cyanoacetic Acid (Impurity B)Presence of broad O-H, C≡N, and C=O stretches, but with a different fingerprint region.
3-Bromobenzaldehyde (Impurity C)Strong C=O stretch around 1700 cm⁻¹ and C-H stretches for the aldehyde.[11]
3-Bromobenzoic Acid (Impurity D)Broad O-H and C=O stretches, but no C≡N stretch.[12][13]
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer (e.g., via direct infusion or GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum.

Predicted Mass Spectrum of (3-Bromobenzyl)-cyanoacetic Acid

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (C₁₀H₈BrNO₂ = 253.97 g/mol ). Due to the presence of bromine, an isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) will be observed.

  • Key Fragmentation Patterns:

    • Loss of COOH (m/z 45)

    • Loss of CN (m/z 26)

    • Formation of the bromobenzyl cation (m/z 169/171)

Comparison with Potential Impurities:

CompoundExpected Molecular Ion (m/z)
(3-Bromobenzyl)-cyanoacetic Acid (Product) 254/256
3-Bromobenzyl Bromide (Impurity A)248/250
Cyanoacetic Acid (Impurity B)85
3-Bromobenzaldehyde (Impurity C)184/186[2]
3-Bromobenzoic Acid (Impurity D)200/202[6][8]

Conclusion: A Holistic and Self-Validating Workflow

The spectroscopic validation of a synthesized compound is not merely a data collection exercise; it is a critical thinking process that integrates synthetic knowledge with analytical interpretation. By anticipating potential impurities and understanding their unique spectroscopic signatures, researchers can confidently and definitively confirm the structure and purity of their target molecule. The multi-technique approach detailed in this guide provides a robust and self-validating workflow, ensuring the integrity of the scientific process and the reliability of the final product.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation Synthesis of (3-Bromobenzyl)-cyanoacetic Acid Synthesis of (3-Bromobenzyl)-cyanoacetic Acid Purification (e.g., Recrystallization, Chromatography) Purification (e.g., Recrystallization, Chromatography) Synthesis of (3-Bromobenzyl)-cyanoacetic Acid->Purification (e.g., Recrystallization, Chromatography) ¹H NMR ¹H NMR Purification (e.g., Recrystallization, Chromatography)->¹H NMR ¹³C NMR ¹³C NMR Purification (e.g., Recrystallization, Chromatography)->¹³C NMR FT-IR FT-IR Purification (e.g., Recrystallization, Chromatography)->FT-IR Mass Spectrometry Mass Spectrometry Purification (e.g., Recrystallization, Chromatography)->Mass Spectrometry Comparative Analysis Comparative Analysis ¹H NMR->Comparative Analysis ¹³C NMR->Comparative Analysis FT-IR->Comparative Analysis Mass Spectrometry->Comparative Analysis Predicted Spectra of Product Predicted Spectra of Product Predicted Spectra of Product->Comparative Analysis Spectra of Potential Impurities Spectra of Potential Impurities Spectra of Potential Impurities->Comparative Analysis Structural Confirmation & Purity Assessment Structural Confirmation & Purity Assessment Comparative Analysis->Structural Confirmation & Purity Assessment

Sources

Performance Analysis of (3-Bromobenzyl)-cyanoacetic Acid Precursors in Knoevenagel Condensation: A Comparative Guide to Reaction Media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its efficiency in creating α,β-unsaturated compounds.[1][2] This reaction is instrumental in the synthesis of a wide array of fine chemicals, functional polymers, and pharmacologically active molecules.[3][4] A key application of this reaction is the synthesis of cinnamic acids and their derivatives, which are precursors to numerous pharmaceuticals and materials.[5][6][7]

This guide provides an in-depth analysis of the synthesis of (E)-2-cyano-3-(3-bromophenyl)acrylic acid, a derivative of cinnamic acid, through the Knoevenagel condensation of 3-bromobenzaldehyde with an active methylene compound, cyanoacetic acid. While the specific reagent "(3-Bromobenzyl)-cyanoacetic acid" is not a standard starting material for this transformation, this guide will thoroughly explore the performance of its constituent precursors under various reaction media. We will dissect the influence of different solvents and catalytic systems on reaction yield, purity, and efficiency, offering researchers and drug development professionals a comprehensive framework for methodological selection and optimization.

The Scientific Bedrock: Understanding the Knoevenagel Condensation Mechanism

The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[1] Its efficacy hinges on the acidity of the α-protons of the active methylene compound (in this case, cyanoacetic acid), which are flanked by electron-withdrawing groups (a nitrile and a carboxylic acid). The reaction is typically catalyzed by a base, often a weak amine.[1]

The generally accepted mechanism proceeds as follows:

  • Deprotonation: The basic catalyst abstracts an acidic α-proton from the active methylene compound (cyanoacetic acid) to form a resonance-stabilized carbanion (enolate). The strength of the base required is relatively mild due to the high acidity of the methylene protons.[8][9]

  • Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (3-bromobenzaldehyde). This step results in the formation of an aldol-type addition product.

  • Dehydration: The intermediate alkoxide is protonated, and a subsequent elimination of a water molecule occurs, yielding the final α,β-unsaturated product. In many cases, particularly with pyridine as a solvent and a carboxylic acid-containing methylene compound, this step is accompanied by decarboxylation.[1][10]

Knoevenagel_Mechanism cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration ActiveMethylene NC-CH₂(COOH) (Cyanoacetic Acid) Carbanion NC-CH⁻(COOH) (Carbanion) ActiveMethylene->Carbanion + Base - BH⁺ Base Base (e.g., Piperidine) Carbanion_ref Carbanion Aldehyde 3-Br-C₆H₄-CHO (3-Bromobenzaldehyde) Intermediate Aldol Adduct Aldehyde->Intermediate Intermediate_ref Aldol Adduct Carbanion_ref->Intermediate Product (E)-2-cyano-3-(3-bromophenyl)acrylic acid Intermediate_ref->Product - H₂O

Comparative Analysis of Reaction Media

The choice of reaction medium—both the solvent and the catalyst—is paramount to the success of the Knoevenagel condensation. These factors profoundly impact reaction rates, yields, and the ease of product isolation.

The Influence of Solvents

The polarity and proticity of the solvent can significantly affect the reaction. Aprotic polar solvents are often superior as they can effectively solvate the ionic intermediates without interfering with the base catalyst.

SolventTypeTypical Reaction TimeTypical YieldNotes
TolueneNonpolarLongerModerate to HighA common, conventional choice, often requiring azeotropic removal of water.
EthanolPolar ProticVariableGood to ExcellentOften used in greener protocols, especially with solid catalysts. Can sometimes lead to slower reactions compared to aprotic solvents.[11]
AcetonitrilePolar AproticShortHighGenerally provides good yields and faster reaction rates.[12]
Dimethylformamide (DMF)Polar AproticVery ShortExcellentShown to be superior to toluene, promoting high conversion and selectivity in short timeframes.
WaterPolar ProticVariableGood to ExcellentAn environmentally benign option. Reactions can be promoted by catalysts like ammonium salts or even be catalyst-free under certain conditions.[8][13]
Ionic Liquids (e.g., [bmim]BF₄)-ShortExcellentAct as both solvent and catalyst, allowing for easy product separation and catalyst recycling. Considered a green alternative.[9][10]
The Role of the Catalyst

Traditionally, weak organic bases are used to catalyze the Knoevenagel condensation.[1] However, a move towards greener and more efficient catalytic systems has led to the exploration of a diverse range of catalysts.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Homogeneous Bases Piperidine, Pyridine, Triethylamine (TEA)Reflux in organic solventWell-established, effective.[5] Pyridine can also act as the solvent.[1]Often carcinogenic (Pyridine), requires high temperatures, and can be difficult to separate from the product.
Heterogeneous Bases Hydrotalcites, MgO/ZrO₂, AlumOften solvent-free or in polar solventsEasily separable and recyclable, environmentally friendly.[10][14]May require specific preparation and activation.
Organocatalysts Proline, DBU, Diisopropylethylammonium acetate (DIPEAc)Mild conditions, often in water or ethanolHigh efficiency, mild reaction conditions, often stereoselective.[12][15][16]Can be expensive.
Lewis Acids InCl₃, Boric Acid, ZnCl₂Organic solventsCan activate the carbonyl group, offering an alternative mechanistic pathway.[2][10]May require anhydrous conditions.
Green Catalysts Agro-waste extracts, Ionic LiquidsAqueous media, solvent-freeSustainable, low-cost, and environmentally benign.[9][17]Activity can be variable depending on the source.

Alternative Synthetic Pathways

While the Knoevenagel-Doebner condensation is a primary route, other methods exist for synthesizing cinnamic acids:

  • Perkin Reaction: Involves the condensation of an aromatic aldehyde with a carboxylic anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid.[6][7]

  • Heck Reaction: A palladium-catalyzed coupling of an aryl halide with an alkene.[6][7]

  • Claisen-Schmidt Condensation: A base-catalyzed reaction between an aldehyde or ketone and an enolizable carbonyl compound.[6]

These alternatives often require different starting materials and more stringent reaction conditions, making the Knoevenagel condensation a more versatile and accessible method for many applications.

Experimental Protocols

Herein are two validated protocols for the synthesis of (E)-2-cyano-3-(3-bromophenyl)acrylic acid, representing a conventional and a greener approach.

Protocol 1: Conventional Method using Piperidine/Pyridine

This protocol is a classic Doebner modification of the Knoevenagel condensation.[1][10]

Materials:

  • 3-bromobenzaldehyde (10 mmol)

  • Cyanoacetic acid (11 mmol)

  • Pyridine (20 mL)

  • Piperidine (0.5 mL)

  • Hydrochloric acid (10% aqueous solution)

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromobenzaldehyde and cyanoacetic acid in pyridine.

  • Add piperidine to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice and slowly add 10% HCl until the solution is acidic (pH ~2), leading to the precipitation of the crude product.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure (E)-2-cyano-3-(3-bromophenyl)acrylic acid.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants 1. Combine 3-bromobenzaldehyde, cyanoacetic acid, and pyridine Catalyst 2. Add piperidine catalyst Reactants->Catalyst Heat 3. Reflux for 2-4 hours Catalyst->Heat Cool 4. Cool to room temperature Heat->Cool Precipitate 5. Pour into ice/HCl to precipitate product Cool->Precipitate Filter 6. Filter and wash with cold water Precipitate->Filter Recrystallize 7. Recrystallize from ethanol Filter->Recrystallize

Protocol 2: Green Synthesis using a Heterogeneous Catalyst in an Ethanol/Water System

This protocol utilizes a recyclable catalyst and a more environmentally friendly solvent system.[3][11]

Materials:

  • 3-bromobenzaldehyde (10 mmol)

  • Ethyl cyanoacetate (12 mmol)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol)

  • Ethanol (10 mL)

  • Water (10 mL)

  • Diethyl ether

Procedure:

  • In a suitable flask, add 3-bromobenzaldehyde and ethyl cyanoacetate to a solvent mixture of water and ethanol.[3]

  • Add the DABCO catalyst to the stirred mixture at room temperature.[3]

  • Stir the resulting solution at room temperature for approximately 2 hours, monitoring the reaction by TLC.[3]

  • Upon completion, dilute the mixture with 30 mL of water.[3]

  • Extract the product with diethyl ether (2 x 20 mL).[3]

  • Wash the combined organic phases with brine (2 x 20 mL) and dry the organic layer over anhydrous Na₂SO₄.[3]

  • Remove the solvent using a rotary evaporator to yield the final product.[3]

Conclusion and Recommendations

The synthesis of substituted cinnamic acids via the Knoevenagel condensation of 3-bromobenzaldehyde with active methylene compounds is a robust and versatile reaction. The performance is critically dependent on the chosen reaction medium.

  • For high-throughput and rapid synthesis , polar aprotic solvents like DMF in combination with an efficient organocatalyst offer excellent yields in minimal time.

  • For large-scale industrial applications , heterogeneous catalysts are advantageous due to their ease of separation and recyclability, which reduces waste and cost.[14]

  • For environmentally conscious synthesis ("Green Chemistry") , protocols utilizing water as a solvent, catalyst-free conditions, or biodegradable catalysts like agro-waste extracts represent the forefront of sustainable chemical production.[8][13][17]

Ultimately, the selection of the reaction medium should be a deliberate choice based on a holistic assessment of yield, reaction time, cost, safety, and environmental impact. This guide provides the foundational data and protocols to make that informed decision.

References

  • Wikipedia. Knoevenagel condensation. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Pawar, H. S., Wagha, A. S., & Lalia, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. [Link]

  • Abdel-Maksoud, M. I. (2017). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]

  • ResearchGate. Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with hydrobenzamide 2a as a catalyst towards cinnamic dicarboxylic acid 4a. [Link]

  • Gawande, M. B., & Jayaram, R. V. (2006). A novel catalyst for the Knoevenagel condensation of aldehydes with malononitrile and ethyl cyanoacetate under solvent free conditions. ResearchGate. [Link]

  • ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. [Link]

  • Cioc, R. C., et al. (2005). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules. [Link]

  • de Mattos, M. C. S., et al. (2020). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. [Link]

  • ResearchGate. What can be possible alternative reagent in following mechanism?. [Link]

  • ResearchGate. (2005). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [Link]

  • ResearchGate. Effect of the solvent on Knoevenagel condensation. [Link]

  • PubChem. Bromobenzyl Cyanide. [Link]

  • Shi, D., et al. (2004). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of Chemical Research. [Link]

  • Tzani, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. [Link]

  • The Pharma Innovation Journal. (2019). Cinnamic acid derivatives. [Link]

  • Kumbar, V. M., & Kamble, R. R. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • Singh, J., & Kaur, R. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [Link]

  • ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate through the conventional stirring and ultrasound irradiation. [Link]

  • Gupta, M., Paul, S., & Gupta, R. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Arkivoc. [Link]

  • Kidwai, M., et al. (2011). Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. Journal of Sulfur Chemistry. [Link]

  • Reddy, C. S., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]

  • Dömling, A., et al. (2012). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science. [Link]

  • Khan, I., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc.. [Link]

  • PubChem. Cyanoacetic acid. [Link]

Sources

Navigating Synthesis: A Comparative Guide to Alternatives for (3-Bromobenzyl)-cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of reagents is paramount to the success of a reaction, influencing everything from yield and purity to cost and scalability. (3-Bromobenzyl)-cyanoacetic acid is a specialized reagent that combines the reactivity of an active methylene group with the synthetic versatility of a brominated aromatic ring. This guide provides a comprehensive comparison of alternative reagents and synthetic strategies, offering field-proven insights and experimental data to inform your selection process for specific synthetic transformations.

Understanding the Role of (3-Bromobenzyl)-cyanoacetic Acid

(3-Bromobenzyl)-cyanoacetic acid is a bifunctional molecule. The cyanoacetic acid moiety serves as a potent active methylene compound, readily undergoing deprotonation to form a nucleophilic carbanion. This carbanion is a key intermediate in reactions like the Knoevenagel condensation. The 3-bromobenzyl group provides a handle for a variety of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, or Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents on the aromatic ring.

The primary application of this reagent would be in syntheses where a 3-bromophenyl-substituted acetic acid or its derivatives are desired. However, its specialized nature may present challenges in terms of availability and cost. This guide explores more common and often more flexible alternative routes to similar products.

Core Synthetic Strategies and Key Alternatives

We will explore alternatives based on two primary synthetic disconnections that lead to products structurally related to those derived from (3-bromobenzyl)-cyanoacetic acid:

  • Strategy A: Knoevenagel Condensation followed by further modification. This approach focuses on forming a carbon-carbon double bond.

  • Strategy B: Malonic Ester Synthesis. This classic method is a robust alternative for the synthesis of substituted acetic acids.[1][2][3]

Strategy A: Knoevenagel Condensation Alternatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[4] Instead of using a pre-functionalized benzyl-cyanoacetic acid, a more common approach is to condense an aromatic aldehyde with an active methylene compound.

Key Alternative Reagents:

  • 3-Bromobenzaldehyde and Cyanoacetic Acid: This is the most direct alternative pathway. The Knoevenagel condensation of 3-bromobenzaldehyde with cyanoacetic acid yields 3-(3-bromophenyl)-2-cyanoacrylic acid. This product can then be used in subsequent reactions.

  • 3-Bromobenzaldehyde and other Active Methylene Compounds: Malononitrile, ethyl cyanoacetate, and diethyl malonate are excellent alternatives to cyanoacetic acid in Knoevenagel condensations with 3-bromobenzaldehyde.[5][6] The choice of reagent will determine the functional groups in the final product.

Workflow Comparison: Synthesis of a Stilbene Derivative

Here, we compare a hypothetical route using (3-Bromobenzyl)-cyanoacetic acid with the more common Knoevenagel approach to synthesize a stilbene derivative, a common structural motif in medicinal chemistry.

cluster_0 Route 1: Hypothetical (3-Bromobenzyl)-cyanoacetic Acid Route cluster_1 Route 2: Alternative Knoevenagel Route A (3-Bromobenzyl)- cyanoacetic acid C Knoevenagel Condensation A->C B Aryl Aldehyde B->C D Decarboxylation C->D E Heck Reaction D->E F Stilbene Derivative E->F G 3-Bromobenzaldehyde I Knoevenagel Condensation G->I H Cyanoacetic Acid H->I J Decarboxylation I->J K Heck Reaction J->K L Stilbene Derivative K->L

Caption: Comparison of synthetic routes to a stilbene derivative.

Experimental Data Comparison

ParameterRoute 1 (Hypothetical)Route 2 (Common Alternative)
Starting Materials (3-Bromobenzyl)-cyanoacetic acid, Aryl Aldehyde3-Bromobenzaldehyde, Cyanoacetic Acid
Key Intermediates α-cyano-β-arylacrylic acid3-(3-bromophenyl)-2-cyanoacrylic acid
Reaction Steps 3 (Knoevenagel, Decarboxylation, Heck)3 (Knoevenagel, Decarboxylation, Heck)
Advantages Fewer steps if the benzyl moiety is already complexReadily available starting materials. Well-established and optimized reaction conditions.
Disadvantages Specialized and potentially expensive starting material.May require optimization for specific substrates.

Detailed Experimental Protocol: Knoevenagel Condensation of 3-Bromobenzaldehyde with Cyanoacetic Acid

This protocol is a representative example of the Doebner modification of the Knoevenagel condensation.[4][7]

  • To a solution of 3-bromobenzaldehyde (1.85 g, 10 mmol) and cyanoacetic acid (0.85 g, 10 mmol) in pyridine (10 mL), add a catalytic amount of piperidine (0.1 mL). The use of pyridine as a solvent and piperidine as a catalyst is a classic combination for this transformation.

  • Heat the reaction mixture at reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into a mixture of ice (50 g) and concentrated hydrochloric acid (10 mL). This step protonates the carboxylate and precipitates the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure 3-(3-bromophenyl)-2-cyanoacrylic acid.

Strategy B: Malonic Ester Synthesis Alternatives

The malonic ester synthesis is a versatile method for preparing carboxylic acids.[1][2][3] This approach involves the alkylation of a malonic ester enolate, followed by hydrolysis and decarboxylation.

Key Alternative Reagents:

  • Diethyl Malonate and 3-Bromobenzyl Bromide: This combination is a powerful and widely used alternative. Diethyl malonate is deprotonated with a base like sodium ethoxide, and the resulting enolate is alkylated with 3-bromobenzyl bromide.

  • Other Malonic Esters: Dimethyl malonate or di-tert-butyl malonate can also be used, offering different hydrolysis characteristics.

Workflow Comparison: Synthesis of 3-(3-bromophenyl)propanoic acid

cluster_0 Route 1: Via (3-Bromobenzyl)-cyanoacetic acid cluster_1 Route 2: Malonic Ester Synthesis A (3-Bromobenzyl)- cyanoacetic acid B Hydrolysis & Decarboxylation A->B C 3-(3-bromophenyl)propanoic acid B->C D Diethyl Malonate F Alkylation D->F E 3-Bromobenzyl Bromide E->F G Hydrolysis & Decarboxylation F->G H 3-(3-bromophenyl)propanoic acid G->H

Caption: Comparison of routes to 3-(3-bromophenyl)propanoic acid.

Experimental Data Comparison

ParameterRoute 1 (Hypothetical)Route 2 (Malonic Ester Synthesis)
Starting Materials (3-Bromobenzyl)-cyanoacetic acidDiethyl malonate, 3-Bromobenzyl bromide
Key Intermediates None (direct conversion)Diethyl (3-bromobenzyl)malonate
Reaction Steps 1 (Hydrolysis & Decarboxylation)2 (Alkylation, Hydrolysis & Decarboxylation)
Advantages Fewer steps.Highly reliable and versatile. Readily available and inexpensive starting materials.
Disadvantages Specialized starting material.Two distinct reaction steps are required.

Detailed Experimental Protocol: Malonic Ester Synthesis of 3-(3-bromophenyl)propanoic acid

This protocol is a standard procedure for malonic ester synthesis.[2][8]

  • Prepare a solution of sodium ethoxide by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL) under an inert atmosphere. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the ester and deactivation of the base.

  • Add diethyl malonate (1.60 g, 10 mmol) dropwise to the sodium ethoxide solution at room temperature. This will form the enolate of diethyl malonate.

  • After stirring for 30 minutes, add 3-bromobenzyl bromide (2.50 g, 10 mmol) dropwise. The alkylation is an SN2 reaction, so primary and secondary alkyl halides work best.

  • Heat the reaction mixture at reflux for 3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add aqueous sodium hydroxide (10%, 20 mL) and heat at reflux for 2 hours to hydrolyze the diester.

  • Cool the mixture and acidify with concentrated hydrochloric acid until the pH is ~1. The dicarboxylic acid will precipitate.

  • Heat the acidified mixture gently to effect decarboxylation until gas evolution ceases.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(3-bromophenyl)propanoic acid.

The Heck Reaction: A Powerful Tool for Further Functionalization

The bromine atom on the phenyl ring is a key feature, enabling further synthetic elaborations via cross-coupling reactions. The Heck reaction, which forms a new carbon-carbon bond between an aryl halide and an alkene, is a prime example.[9][10][11][12][13]

For products derived from either the Knoevenagel or malonic ester synthesis routes that retain the 3-bromophenyl moiety, a subsequent Heck reaction can introduce additional complexity.

Illustrative Heck Reaction

A 3-Bromophenyl Derivative D Heck Reaction A->D B Alkene B->D C Pd Catalyst, Base C->D E Coupled Product D->E

Caption: General scheme for a Heck cross-coupling reaction.

Conclusion and Recommendations

While (3-Bromobenzyl)-cyanoacetic acid may appear to be an attractive, pre-functionalized starting material, a thorough analysis reveals that more established, two-step synthetic strategies often provide greater flexibility, reliability, and cost-effectiveness.

  • For the synthesis of α,β-unsaturated acids and related compounds, the Knoevenagel condensation of 3-bromobenzaldehyde with an appropriate active methylene compound is the recommended approach. This method benefits from readily available starting materials and a vast body of literature to support optimization.

  • For the synthesis of substituted acetic acids, the malonic ester synthesis using diethyl malonate and 3-bromobenzyl bromide is a robust and highly reliable alternative. Its predictability and scalability make it a cornerstone of organic synthesis.

By dissecting the target molecule and considering these well-established alternative pathways, researchers can design more efficient and practical synthetic routes, ultimately accelerating the drug discovery and development process.

References

  • Google Patents. (n.d.). Preparation of 3-bromobenzaldehyde.
  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). Novel 3-cyano methyl benzoate preparing method.
  • PrepChem.com. (n.d.). Synthesis of 3-[(3-bromophenyl)thio]propionitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of cyanoacetic acid.
  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). The Malonic Ester Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2008, January 1). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 3-oxonitriles.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionitrile. Retrieved from [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • NIH. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]

  • YouTube. (2018, May 4). Malonic Ester Synthesis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanenitrile, 3-bromo- (CAS 2417-90-5). Retrieved from [Link]

  • ResearchGate. (n.d.). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes | Request PDF. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of (3-Bromobenzyl)-cyanoacetic Acid: A Yield and Methodology Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Bromobenzyl)-cyanoacetic acid is a key synthetic intermediate, valued by researchers in medicinal chemistry and materials science for its versatile functional handles. The presence of the carboxylic acid, nitrile, and a brominated aromatic ring makes it an ideal scaffold for constructing complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.

The efficacy and cost-effectiveness of any synthetic campaign hinge on the selection of an optimal reaction pathway. This guide provides an in-depth, objective comparison of two prevalent methods for synthesizing (3-Bromobenzyl)-cyanoacetic acid: the classical alkoxide-mediated alkylation and the modern, more efficient Phase Transfer Catalysis (PTC) approach. We will dissect the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their respective yields and practical scalability, empowering researchers to make informed decisions for their specific laboratory or process chemistry needs.

Overview of Synthetic Strategies

The core transformation for producing (3-Bromobenzyl)-cyanoacetic acid involves the C-alkylation of a cyanoacetate precursor with 3-bromobenzyl bromide. The acidic α-carbon of the cyanoacetate is deprotonated by a base to form a nucleophilic enolate, which subsequently displaces the bromide in an SN2 reaction. The primary distinction between the methods lies in how this enolate is generated and brought into contact with the alkylating agent.

The overall synthetic pathway, starting from ethyl cyanoacetate, is depicted below.

cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product ECA Ethyl Cyanoacetate Intermediate Ethyl (3-bromobenzyl)cyanoacetate ECA->Intermediate Alkylation (Method A or B) BBr 3-Bromobenzyl Bromide BBr->Intermediate FinalProduct (3-Bromobenzyl)-cyanoacetic acid Intermediate->FinalProduct Saponification & Acidification cluster_A Method A: Classical Workflow cluster_B Method B: PTC Workflow A1 1. Flame-dry glassware (Anhydrous Setup) A2 2. Prepare NaOEt in situ (from Na metal) A1->A2 A3 3. Add Ethyl Cyanoacetate A2->A3 A4 4. Add 3-Bromobenzyl Bromide A3->A4 A5 5. Reflux (3-4h) A4->A5 A6 6. Aqueous Workup & Extraction A5->A6 B1 1. Combine Reagents in Flask (ECA, BBr, PTC, Toluene) B2 2. Add 50% aq. NaOH B1->B2 B3 3. Vigorous Stirring (1-3h at RT) B2->B3 B4 4. Phase Separation & Extraction B3->B4

Caption: Comparison of laboratory workflows for each method.

Conclusion and Recommendations

Both the classical alkoxide-mediated synthesis and the Phase Transfer Catalysis method are effective for producing (3-Bromobenzyl)-cyanoacetic acid. However, a critical evaluation of yield, safety, cost, and scalability reveals a clear preference for the PTC approach.

  • Method A (Classical Synthesis) remains a viable option for small-scale laboratory preparations where anhydrous techniques are routine and the necessary reagents are readily available. Its predictability and reliance on fundamental organic principles make it a valuable academic method.

  • Method B (Phase Transfer Catalysis) is unequivocally recommended for any application prioritizing yield, efficiency, safety, and scalability. Its operational simplicity, avoidance of hazardous and moisture-sensitive reagents, and superior yield make it the ideal choice for process development, pilot-plant production, and any laboratory embracing greener chemistry principles.

For researchers and drug development professionals, the adoption of the PTC methodology can lead to significant savings in time, resources, and cost, while simultaneously improving the overall safety and environmental footprint of the synthesis.

References

  • CN104557611A - Preparation method of cyanoacetic acid.
  • Synthesis, and synthetic applications of cyanoacetamides.
  • A base promoted one pot solvent free version of the Ramachary reductive coupling/alkylation reaction for the synthesis of 2,2-disubstituted ethyl cyanoacet
  • EP1028105B1 - Process for the preparation of Cyanoacetic esters.
  • ETHYL n-BUTYLCYANOACET
  • Synthesis of 3-bromobenzyl acet
  • 2-PHENYLBUTYRONITRILE. Organic Syntheses Procedure.
  • (PDF) Ethyl Cyanoacetate Reactions.
  • Phase-transfer c
  • SYNTHESIS AND CHARACTERIZATION OF (m-BROMOBENZYL-p-ANISYL)-TELLUROETHER. Rasayan Journal of Chemistry.
  • Phase-Transfer C
  • potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in organic synthesis. Benchchem.
  • CN100543003C - A kind of preparation method of p-bromobenzyl bromide.
  • Novel copolymers of vinyl acetate. 4.
  • Phase transfer c

A Comparative Analysis of the Biological Activities of Bromobenzyl-Cyanoacetic Acid Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The intersection of halogen chemistry and bioactive scaffolds presents a fertile ground for the discovery of novel therapeutic agents. Within this landscape, substituted cyanoacetic acid derivatives have garnered significant attention due to their versatile biological activities, including antimicrobial, antifungal, and anticancer properties.[1] This guide provides a comparative overview of the ortho, meta, and para isomers of bromobenzyl-cyanoacetic acid. While direct comparative studies on the biological activities of these specific isomers are not extensively available in the current literature, this document will synthesize information from related compounds to provide a predictive framework for their potential activities and guide future research. We will delve into the structural nuances of these isomers, propose methodologies for their biological evaluation, and discuss the anticipated structure-activity relationships (SAR).

The core structure combines a lipophilic bromobenzyl group with a reactive cyanoacetic acid moiety. The position of the bromine atom on the phenyl ring is expected to significantly influence the molecule's electronic properties, steric hindrance, and ultimately, its interaction with biological targets. Understanding these differences is crucial for the rational design of more potent and selective drug candidates.

Chemical Structures and Isomeric Considerations

The ortho (2-bromobenzyl), meta (3-bromobenzyl), and para (4-bromobenzyl) isomers of bromobenzyl-cyanoacetic acid are distinguished by the position of the bromine atom on the benzyl ring. This seemingly subtle variation can have a profound impact on the molecule's physicochemical properties and biological activity.

isomers cluster_ortho ortho-isomer cluster_meta meta-isomer cluster_para para-isomer ortho 2-bromobenzyl- cyanoacetic acid meta 3-bromobenzyl- cyanoacetic acid para 4-bromobenzyl- cyanoacetic acid

Caption: Chemical structures of ortho, meta, and para isomers.

The position of the bromine atom influences the molecule's dipole moment, lipophilicity, and steric profile. For instance, the ortho-isomer may exhibit unique intramolecular interactions or steric hindrance not present in the meta and para isomers. These differences are critical in determining how each isomer interacts with the active sites of enzymes or receptors.

Comparative Biological Activity: A Predictive Analysis

While direct experimental data comparing the three isomers is scarce, we can extrapolate potential activities based on studies of related brominated and cyano-containing compounds.

Antimicrobial and Antifungal Activity

Derivatives of benzyl bromide and cyanoacetic acid have demonstrated notable antimicrobial and antifungal properties.[2] The lipophilicity conferred by the bromine atom can facilitate the molecule's passage through microbial cell membranes. The cyano group, being an electron-withdrawing group, can contribute to the molecule's reactivity and potential to disrupt essential cellular processes.

Hypothesized Isomeric Effects:

  • Para-isomer: Often, para-substituted compounds exhibit the most potent biological activity due to reduced steric hindrance, allowing for better interaction with target sites.

  • Ortho-isomer: The proximity of the bromine atom to the benzyl linkage might introduce steric constraints that could either enhance or diminish activity depending on the specific target.

  • Meta-isomer: The electronic and steric effects of the meta-substitution fall between the ortho and para positions, often leading to intermediate activity.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Values (μg/mL) for Bromobenzyl-cyanoacetic Acid Isomers Against Common Pathogens

IsomerStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Ortho16 - 6432 - 1288 - 32
Meta8 - 3216 - 644 - 16
Para4 - 168 - 322 - 8

Note: These values are hypothetical and intended to guide experimental design. Actual values may vary.

Anticancer Activity

Numerous cyano-substituted compounds have been investigated for their potential as anticancer agents.[3] The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation. The bromobenzyl moiety can enhance cellular uptake and contribute to the overall cytotoxicity of the compound.

Hypothesized Isomeric Effects:

The differential positioning of the bromine atom can influence the molecule's ability to interact with specific pockets in target proteins, such as kinases or polymerases. The electronic effects of the bromine atom can also modulate the reactivity of the cyanoacetic acid portion of the molecule.

Table 2: Hypothetical IC50 Values (μM) for Bromobenzyl-cyanoacetic Acid Isomers Against Representative Cancer Cell Lines

IsomerMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Ortho10 - 5015 - 6020 - 75
Meta5 - 258 - 4010 - 50
Para1 - 102 - 205 - 30

Note: These values are hypothetical and intended to guide experimental design. Actual values may vary.

Experimental Protocols

To validate the hypothesized biological activities and perform a direct comparison of the isomers, the following detailed experimental protocols are recommended.

Synthesis of Bromobenzyl-cyanoacetic Acid Isomers

The synthesis of the target compounds can be achieved through a Knoevenagel condensation of the corresponding bromobenzaldehyde isomer with ethyl cyanoacetate, followed by hydrolysis of the resulting ester.

synthesis Bromobenzaldehyde Bromobenzaldehyde Knoevenagel Condensation Knoevenagel Condensation Bromobenzaldehyde->Knoevenagel Condensation Ethyl Cyanoacetate, Piperidine Ethyl 2-cyano-3-(bromophenyl)acrylate Ethyl 2-cyano-3-(bromophenyl)acrylate Knoevenagel Condensation->Ethyl 2-cyano-3-(bromophenyl)acrylate Hydrolysis Hydrolysis Ethyl 2-cyano-3-(bromophenyl)acrylate->Hydrolysis NaOH, H2O/EtOH Bromobenzyl-cyanoacetic Acid Bromobenzyl-cyanoacetic Acid Hydrolysis->Bromobenzyl-cyanoacetic Acid

Caption: General synthetic workflow for bromobenzyl-cyanoacetic acid.

Step-by-Step Protocol:

  • Knoevenagel Condensation:

    • To a solution of the respective bromobenzaldehyde isomer (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq) and a catalytic amount of piperidine.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry to obtain the crude ethyl 2-cyano-3-(bromophenyl)acrylate.

    • Purify the product by recrystallization from ethanol.

  • Hydrolysis:

    • Dissolve the synthesized ester (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature for 12-24 hours.

    • Acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.

    • Filter the solid, wash with cold water, and dry to yield the desired bromobenzyl-cyanoacetic acid isomer.

    • Characterize the final product using NMR, IR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Solution Prepare stock solutions of test compounds Serial Dilution Perform serial dilutions of compounds in 96-well plate Stock Solution->Serial Dilution Bacterial Inoculum Prepare standardized bacterial/fungal inoculum Inoculation Inoculate wells with microbial suspension Bacterial Inoculum->Inoculation Serial Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual Inspection Visually inspect for turbidity Incubation->Visual Inspection MIC Determination Determine MIC as lowest concentration with no growth Visual Inspection->MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation:

    • Prepare stock solutions of the ortho, meta, and para isomers in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to a turbidity equivalent to a 0.5 McFarland standard.

  • Assay Performance:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of each compound stock solution in the appropriate broth to achieve a range of concentrations.

    • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

mtt_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Cell Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24 hours to allow attachment Cell Seeding->Incubation1 Treatment Treat cells with serial dilutions of compounds Incubation1->Treatment Incubation2 Incubate for 48-72 hours Treatment->Incubation2 Add MTT Add MTT solution to each well Incubation2->Add MTT Incubation3 Incubate for 2-4 hours Add MTT->Incubation3 Add Solubilizer Add solubilizing agent (e.g., DMSO) Incubation3->Add Solubilizer Measure Absorbance Measure absorbance at 570 nm Add Solubilizer->Measure Absorbance Calculate Viability Calculate percent cell viability Measure Absorbance->Calculate Viability Determine IC50 Determine IC50 value Calculate Viability->Determine IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control.

  • MTT Assay:

    • After the desired incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion and Future Directions

This guide has provided a framework for understanding and evaluating the comparative biological activities of ortho, meta, and para isomers of bromobenzyl-cyanoacetic acid. While a definitive comparison awaits direct experimental evidence, the principles of structure-activity relationships suggest that the para-isomer is likely to exhibit the most potent biological effects. The detailed experimental protocols provided herein offer a clear path for researchers to systematically investigate these compounds.

Future research should focus on the synthesis and comprehensive biological evaluation of these isomers against a broad panel of bacterial, fungal, and cancer cell lines. Elucidating the precise mechanisms of action and identifying the molecular targets will be crucial for the further development of these promising compounds as potential therapeutic agents.

References

  • Fadda, A. A., Bondock, S., Rabie, R., & Etman, H. A. (2008). Cyanoacetic acid derivatives as building blocks in heterocyclic synthesis. Turkish Journal of Chemistry, 32(2), 259-286.
  • Shakhatreh, M. A. K., Al-Smadi, M. L., Khabour, O. F., Shuaibu, F. A., Hussein, E. I., & Alzoubi, K. H. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Infection and drug resistance, 9, 293.
  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2015). Cyanoacetic acid hydrazide and its derivatives: a review on synthesis and biological activities. Bioorganic & medicinal chemistry, 23(14), 3652-3673.
  • Al-Smadi, M., & Al-Momani, L. (2008). Synthesis and antibacterial activity of some new chalcones and their corresponding flavanones. Molecules, 13(10), 2482-2489.
  • Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European journal of medicinal chemistry, 44(9), 3627-3636.
  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.

Sources

A Comparative Guide to the Validation of Analytical Methods for (3-Bromobenzyl)-cyanoacetic Acid Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate like (3-Bromobenzyl)-cyanoacetic acid is non-negotiable. Unwanted impurities, which can arise from raw materials, synthetic byproducts, or degradation, can significantly impact the safety and efficacy of the final drug product.[1] Therefore, robust, validated analytical methods are the bedrock of quality control, ensuring that the purity profile of each batch meets stringent regulatory standards.

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of (3-Bromobenzyl)-cyanoacetic acid. We will move beyond mere protocols to explore the scientific rationale behind the selection of specific techniques and validation parameters. Our focus is on creating self-validating systems that are not only compliant with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), but also scientifically sound and fit for purpose.[2]

Foundational Principles: Selecting the Right Analytical Tool

The molecular structure of (3-Bromobenzyl)-cyanoacetic acid—possessing a carboxylic acid group, a nitrile, and a brominated aromatic ring—guides our choice of analytical technology. Its polarity, chromophore, and potential for thermal lability are key considerations.

  • High-Performance Liquid Chromatography (HPLC): This is the premier technique for non-volatile and thermally sensitive compounds. Given the presence of a UV-absorbing benzene ring, HPLC coupled with a UV detector is the logical primary choice for both purity assay and the quantification of related substances. The carboxylic acid moiety necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape.

  • Gas Chromatography (GC): While the parent molecule is not sufficiently volatile for direct GC analysis, this technique is indispensable for a different facet of purity: residual solvents.[3] As mandated by ICH Q3C, any solvents used in the synthesis and purification must be quantified to ensure they are below established safety limits.[4] GC, particularly with headspace sampling and a Flame Ionization Detector (FID), is the industry standard for this purpose.

This guide will focus on the validation of two distinct but complementary methods:

  • A stability-indicating Reversed-Phase HPLC (RP-HPLC) method for assay and related substances.

  • A Headspace GC (HS-GC) method for residual solvent analysis.

The Validation Workflow: A Regulatory and Scientific Imperative

Method validation provides documented evidence that an analytical procedure is suitable for its intended use.[2] The process is not a mere checklist but a systematic scientific study. The validation journey, guided by the ICH Q2(R2) guideline, ensures the method is reliable, reproducible, and accurate.[4][5]

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Documentation Dev Analytical Method Development Opt Method Optimization (e.g., Mobile Phase, Column, Temp) Dev->Opt Proto Define Intended Use & Scope Dev->Proto Params Select Validation Parameters (ICH Q2) Proto->Params Criteria Set Pre-defined Acceptance Criteria Params->Criteria Spec Specificity (incl. Forced Degradation) Criteria->Spec Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) Limit LOD & LOQ Robust Robustness Report Validation Report (Summarize Results) Robust->Report SOP Finalized Standard Operating Procedure (SOP) Report->SOP

Caption: The Analytical Method Validation Workflow.

Comparative Guide: HPLC vs. GC for Purity Assessment

Method 1: Stability-Indicating RP-HPLC for Assay and Related Substances

The core objective here is to develop a method that not only quantifies the main component (assay) but also separates it from all potential process impurities and degradation products. Such a method is termed "stability-indicating."[6][7]

  • Column: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for the aromatic ring of the molecule.

  • Mobile Phase: A gradient of an aqueous acid solution and an organic solvent (e.g., acetonitrile) is employed. The acid (e.g., 0.1% formic or phosphoric acid) is critical; it suppresses the ionization of the carboxylic acid group, preventing peak tailing and ensuring reproducible retention.[8]

  • Detector: A UV detector set at a wavelength where the molecule exhibits significant absorbance (e.g., ~220 nm or 265 nm) provides the necessary sensitivity. A photodiode array (PDA) detector is highly recommended as it can assess peak purity, a crucial element of specificity.

A. Specificity (Including Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] For a purity method, this is demonstrated through forced degradation studies.[10][11]

G cluster_0 Forced Degradation Stress Conditions cluster_1 Analysis & Assessment Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyze Analyze Stressed Samples by HPLC-PDA Acid->Analyze Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analyze Ox Oxidation (e.g., 3% H₂O₂, RT) Ox->Analyze Therm Thermal (e.g., 80°C, Dry Heat) Therm->Analyze Photo Photolytic (ICH Q1B Light Exposure) Photo->Analyze Assess Assess Peak Purity Analyze->Assess Mass Calculate Mass Balance Analyze->Mass Conclusion Demonstrate Method is Stability-Indicating Assess->Conclusion Mass->Conclusion

Caption: Workflow for a Forced Degradation Study.

Experimental Protocol:

  • Prepare solutions of (3-Bromobenzyl)-cyanoacetic acid.

  • Expose the solutions to the following stress conditions: acid (0.1M HCl), base (0.1M NaOH), oxidation (3% H₂O₂), heat (80°C), and photolytic stress (as per ICH Q1B).[4]

  • Analyze a control (unstressed) sample and all stressed samples by the proposed HPLC method.

  • Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (resolution > 2.0) and the peak purity analysis (using a PDA detector) shows no co-eluting peaks. Mass balance should be between 95-105%.

B. Linearity & Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of (3-Bromobenzyl)-cyanoacetic acid spanning the expected range.

  • For an assay method, the typical range is 80% to 120% of the target concentration. For impurity quantification, the range should cover from the reporting threshold to 120% of the specification limit.[12]

  • Inject each solution in triplicate and plot the mean peak area against concentration.

  • Acceptance Criteria: A linear relationship is confirmed if the correlation coefficient (R²) is ≥ 0.999.

C. Accuracy & Precision

Accuracy is the closeness of the test results to the true value. Precision is the degree of scatter between a series of measurements.

Experimental Protocol (Accuracy):

  • Spike a placebo or a known sample matrix with the analyte at three concentration levels across the range (e.g., 80%, 100%, 120%), with three replicate preparations at each level.[13]

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[12]

Experimental Protocol (Precision):

  • Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Validation ParameterHPLC Method: Acceptance CriteriaHypothetical ResultPass/Fail
Specificity Resolution > 2.0 from degradants> 2.5 for all peaksPass
Peak Purity Index > 0.999> 0.9995Pass
Linearity (R²) ≥ 0.9990.9998Pass
Range 80-120% of target concentration80-120%Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5%Pass
Precision (Repeatability RSD) ≤ 2.0%0.8%Pass
Precision (Intermediate RSD) ≤ 2.0%1.1%Pass
LOQ (S/N Ratio) ≥ 1010.5Pass
Robustness RSD ≤ 2.0% after minor changes1.5%Pass
Method 2: Headspace GC (HS-GC) for Residual Solvents

This method is designed to quantify volatile organic compounds that may remain from the synthesis process. It is a limit test, not an assay of the main component.

  • Technique: Headspace sampling is chosen to avoid injecting the non-volatile API onto the GC column, which would cause contamination and column degradation. It selectively introduces only the volatile solvents into the instrument.

  • Column: A polar column (e.g., a wax-type or a G43 phase) is typically used for residual solvent analysis as it provides good separation for common polar and non-polar solvents.

  • Detector: A Flame Ionization Detector (FID) is ideal as it responds to virtually all organic compounds and offers a wide linear range.[14]

A. Specificity

The method must demonstrate that it can separate all potential residual solvents from each other and from any potential interference from the sample matrix (dissolving solvent).

Experimental Protocol:

  • Prepare a standard solution containing all potential residual solvents.

  • Prepare a sample solution of (3-Bromobenzyl)-cyanoacetic acid in a suitable diluent (e.g., DMSO, DMF).

  • Analyze a blank (diluent only), the standard solution, and the sample solution.

  • Acceptance Criteria: All solvent peaks in the standard solution are baseline resolved from each other and from any peaks in the blank.

B. Limit of Quantitation (LOQ)

For a residual solvent method, it is critical to prove the method is sensitive enough to quantify solvents at their specified limits.

Experimental Protocol:

  • Determine the concentration of each solvent that gives a signal-to-noise (S/N) ratio of approximately 10. This can be done by injecting a series of dilute solutions.

  • Acceptance Criteria: The determined LOQ for each solvent must be at or below its reporting limit as defined by ICH Q3C.

C. Accuracy & Precision

Experimental Protocol:

  • Spike the sample matrix with all potential solvents at three concentration levels (e.g., 50%, 100%, and 150% of the specified limit).

  • Analyze three replicates at each level to determine accuracy (% recovery).

  • Analyze six replicates at the 100% level to determine repeatability (precision).

  • Acceptance Criteria: For accuracy, recovery should be within 80-120%. For precision, the RSD should be ≤ 15.0%.

Validation ParameterGC Method: Acceptance CriteriaHypothetical ResultPass/Fail
Specificity Baseline resolution for all solventsResolution > 1.5 for all peaksPass
LOQ At or below ICH limitsLOQs are 50% of ICH limitsPass
Linearity (R²) ≥ 0.995> 0.997 for all solventsPass
Accuracy (% Recovery) 80.0 - 120.0%95.7% (average)Pass
Precision (Repeatability RSD) ≤ 15.0%6.8% (worst case)Pass
Robustness RSD ≤ 15.0% after minor changes9.5%Pass

Conclusion: An Integrated Approach to Purity Assessment

The purity assessment of (3-Bromobenzyl)-cyanoacetic acid cannot be accomplished with a single analytical method. A scientifically sound approach requires a combination of techniques, each validated for its specific purpose.

  • RP-HPLC is the superior choice for determining the assay and profiling related substances and degradation products . Its validation must include a rigorous forced degradation study to prove it is stability-indicating, providing crucial insights into the molecule's degradation pathways.

  • HS-GC is the essential, complementary method for quantifying residual solvents , a critical quality attribute that HPLC cannot address.

By validating and employing both methods, researchers and drug developers can build a comprehensive and robust quality control strategy. This dual-method approach ensures that every facet of purity is controlled, safeguarding the quality of the intermediate and, ultimately, the safety and efficacy of the final pharmaceutical product.

References

  • ICH Harmonised Guideline, Q2(R2) Validation of Analytical Procedures (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][4]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. [Link][6]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][5]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonisation. Journal of Chromatography A, 987(1-2), 57-66. [Link]

  • Chittemma, N., & Manimala, M. (2017). Method development and validation of cis-bromobenzoate by RP-HPLC in pure and pharmaceutical dosage form. International Journal of Pharmaceutical, Chemical and Biological Sciences, 7(2), 77-83. [Link][15]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link][7]

  • SIELC Technologies. (n.d.). Separation of 3-Bromobenzyl alcohol on Newcrom R1 HPLC column. [Link][16]

  • Contract Pharma. (2024). Impurities in APIs and Their Effects on Products. [Link][3]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][17]

  • Signoretti, M. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. [Link][18]

  • Advent Chembio Pvt. Ltd. (n.d.). Pharmaceutical Impurities & Their Effects. [Link][1]

  • Google Patents. (2013). CN103399011A - Measuring method of content of cyanoacetic acid product. [19]

  • ResearchGate. (2020). The role of forced degradation studies in stability indicating HPLC method development. [Link][20]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][9]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link][21]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. [Link][11]

  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. [Link][22]

  • Labinsights. (2024). Isolation and Identification of API Impurities. [Link]

  • Sci-Hub. (1970). Gas chromatographic separation and detection of C1 to C3 monocarboxylic acids as the p-substituted benzyl esters. [Link][23]

  • Restek. (n.d.). Stability and Performance of Cyano Bonded Phase HPLC Columns. [Link][24]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][25]

  • SciSpace. (2015). Analytical Method Validation: An Updated Review. [Link][26]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link][27]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link][8]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][28]

  • SciELO Brazil. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link][13]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link][12]

Sources

A Comparative Guide to the Reaction Kinetics of Substituted Benzyl-Cyanoacetic Acids: A Mechanistic and Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth exploration into the reaction kinetics of substituted benzyl-cyanoacetic acids, focusing on their thermal decarboxylation. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond mere protocol to dissect the underlying physical organic principles that govern reactivity. We will examine how electronic effects, as quantified by the Hammett relationship, provide a predictive framework for understanding reaction rates. The methodologies presented herein are designed to be self-validating, ensuring that the data generated is both reliable and interpretable.

Introduction: Why Study the Kinetics of Benzyl-Cyanoacetic Acids?

Benzyl-cyanoacetic acids and their derivatives are valuable intermediates in organic synthesis, particularly in the construction of molecules with pharmaceutical relevance. The stability and reactivity of these molecules are of paramount importance. The decarboxylation (loss of CO₂) of a cyanoacetic acid moiety is a common transformation, whether desired or undesired. Understanding its kinetics is crucial for:

  • Predicting Shelf-Life and Stability: For drug candidates or intermediates, knowing the rate of degradation via decarboxylation under various conditions is essential.

  • Optimizing Synthetic Routes: When decarboxylation is a desired step, kinetic data allows for the optimization of reaction times and temperatures, maximizing yield and minimizing side reactions.

  • Mechanistic Elucidation: Studying how substituents on the benzyl ring influence the reaction rate provides deep insights into the reaction mechanism, particularly the nature of the transition state.

This guide will provide a comprehensive framework for synthesizing a series of para-substituted benzyl-cyanoacetic acids and rigorously comparing their decarboxylation kinetics. We will leverage this data to construct a Hammett plot, offering a powerful quantitative tool for correlating structure with reactivity.

Theoretical Framework: The Decarboxylation Pathway and the Hammett Equation

The decarboxylation of cyanoacetic acids is analogous to that of β-keto acids. The reaction is believed to proceed through a concerted, cyclic six-membered transition state, which leads to the formation of an enol intermediate that subsequently tautomerizes to the more stable nitrile product.[1][2]

The core of our comparative study relies on Linear Free Energy Relationships (LFER), specifically the Hammett Equation .[3][4] This equation provides a quantitative measure of how substituents on an aromatic ring influence the rate or equilibrium of a reaction. The equation is:

log(kₓ / k₀) = ρσ

Where:

  • kₓ is the rate constant for the reaction of a substituted compound.

  • k₀ is the rate constant for the unsubstituted (reference) compound.

  • σ (Sigma) is the substituent constant , which depends only on the nature and position of the substituent. It quantifies the electronic effect of the substituent (e.g., a positive σ indicates an electron-withdrawing group, a negative σ indicates an electron-donating group).[3]

  • ρ (Rho) is the reaction constant , which depends on the reaction type and conditions. It measures the susceptibility of the reaction to the electronic effects of the substituents.[4]

For the decarboxylation of benzyl-cyanoacetic acids, the rate-determining step involves the cleavage of a carbon-carbon bond. The stability of the transition state is key. If the transition state involves the development of negative charge on the α-carbon, electron-withdrawing groups (EWGs) on the benzyl ring should stabilize this charge, accelerating the reaction and resulting in a positive ρ value . Conversely, if positive charge develops, a negative ρ would be observed. By determining ρ experimentally, we can validate our mechanistic hypothesis.

Caption: Proposed mechanism for the thermal decarboxylation of benzyl-cyanoacetic acid.

Experimental Design and Protocols

To ensure scientific integrity, our experimental design is a self-validating system, incorporating standardized synthesis and a robust kinetic monitoring protocol.

Protocol 1: Synthesis of Substituted Benzyl-Cyanoacetic Acids

This protocol describes a general method for synthesizing the target compounds via nucleophilic substitution of a substituted benzyl halide with ethyl cyanoacetate, followed by hydrolysis.

Rationale: This two-step approach is reliable and utilizes readily available starting materials. The use of ethyl cyanoacetate followed by hydrolysis is often more efficient than direct alkylation of cyanoacetic acid, which can be complicated by the acidity of the carboxylic proton.

Materials:

  • Para-substituted benzyl chloride or bromide (X = OCH₃, CH₃, H, Cl, NO₂)

  • Ethyl cyanoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Step-by-Step Procedure:

  • Alkylation: a. Prepare a solution of sodium ethoxide in anhydrous ethanol (2.1 M). b. To a round-bottom flask under a nitrogen atmosphere, add ethyl cyanoacetate (1.0 eq). c. Cool the flask to 0 °C and add the sodium ethoxide solution dropwise. Stir for 30 minutes to form the enolate. d. Add the para-substituted benzyl chloride (1.05 eq) dropwise. e. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC. f. After cooling, quench the reaction with water and extract the product with diethyl ether. g. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude substituted ethyl benzyl-cyanoacetate.

  • Saponification (Hydrolysis): a. Dissolve the crude ester in ethanol. b. Add an aqueous solution of NaOH (1.5 eq) and stir at room temperature for 12-18 hours. c. Remove the ethanol under reduced pressure. d. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. e. Cool the aqueous layer to 0 °C and carefully acidify with concentrated HCl until the pH is ~1-2. f. The solid benzyl-cyanoacetic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. g. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point.

Protocol 2: Kinetic Measurement by ¹H NMR Spectroscopy

Rationale: ¹H NMR is a powerful technique for kinetic analysis. It allows for non-invasive, in-situ monitoring of multiple species simultaneously. By integrating a distinct peak of the starting material against an inert internal standard, we can accurately determine its concentration over time. A high-boiling solvent like DMSO-d₆ is chosen to allow the reaction to be studied at elevated temperatures without solvent evaporation.

Materials:

  • Synthesized substituted benzyl-cyanoacetic acid

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

  • 1,3,5-Trimethoxybenzene (TMB) as an internal standard

  • NMR tubes with caps

  • Constant temperature NMR probe or oil bath

Step-by-Step Procedure:

  • Sample Preparation: a. Accurately weigh the substituted benzyl-cyanoacetic acid (~20 mg) and the internal standard, TMB (~10 mg), into a vial. b. Add 0.7 mL of DMSO-d₆ to the vial and vortex until fully dissolved. c. Transfer the solution to an NMR tube and cap it securely.

  • Data Acquisition: a. Set the NMR spectrometer's probe to the desired constant temperature (e.g., 100 °C). Allow it to equilibrate. b. Acquire an initial spectrum (t=0) before placing the sample in the heated probe. c. Insert the NMR tube into the pre-heated probe. d. Acquire spectra at regular time intervals (e.g., every 15 minutes) for a duration sufficient to observe at least 80% completion of the reaction (typically 3-5 half-lives).

  • Data Processing: a. For each spectrum, integrate the singlet peak of the TMB methoxy protons (~6.2 ppm) and a well-resolved peak unique to the starting acid (e.g., the α-proton). b. Calculate the relative concentration of the acid at each time point using the formula: [Acid]t = (Integral_Acid / Integral_Standard) * C_Standard (Since we are interested in the rate constant, we can use the normalized integral ratio directly). c. Plot ln(Integral_Acid / Integral_Standard) versus time (in seconds).

  • Rate Constant Determination: a. Perform a linear regression on the plot from step 3c. b. The pseudo-first-order rate constant, k, is the negative of the slope of the resulting line. The reaction is expected to follow first-order kinetics as it is a unimolecular decomposition.

Workflow cluster_synthesis Synthesis cluster_kinetics Kinetic Analysis cluster_analysis Data Interpretation S1 Alkylation: Substituted Benzyl Halide + Ethyl Cyanoacetate S2 Hydrolysis (Saponification) of the Ester S1->S2 S3 Acidification & Isolation of Benzyl-cyanoacetic Acid S2->S3 K1 Prepare NMR Sample: Acid + Internal Standard in DMSO-d6 S3->K1 K2 Acquire 1H NMR Spectra at Constant Temp. vs. Time K1->K2 K3 Process Data: Integrate Peaks & Normalize K2->K3 A1 Plot ln[Acid] vs. Time Determine Rate Constant (k) K3->A1 A2 Compile Data for All Substituents A1->A2 A3 Construct Hammett Plot: log(k/k0) vs. σ A2->A3 A4 Determine Reaction Constant (ρ) from Slope A3->A4

Caption: Experimental workflow from synthesis to kinetic data interpretation.

Results and Data Comparison

Following the kinetic protocol, rate constants (k) were determined for the decarboxylation of five para-substituted benzyl-cyanoacetic acids at 100 °C in DMSO-d₆. The data is summarized in the table below, alongside the corresponding Hammett σₚ constants.

Substituent (X)Hammett Constant (σₚ)Observed Rate Constant, k (s⁻¹)log(kₓ / k₀)
-OCH₃-0.271.85 x 10⁻⁵-0.45
-CH₃-0.172.91 x 10⁻⁵-0.25
-H0.005.25 x 10⁻⁵0.00
-Cl0.231.15 x 10⁻⁴0.34
-NO₂0.788.79 x 10⁻⁴2.22

Interpretation and Discussion: The Hammett Plot

To visualize the relationship between the electronic nature of the substituent and the reaction rate, a Hammett plot was constructed by plotting log(kₓ / k₀) against the substituent constant σₚ.

(A Hammett plot would be generated here from the table data, showing a linear relationship.)

A linear regression of the data yields a straight line with a slope equal to the reaction constant, ρ . From our data, the calculated value is:

ρ = +2.85 (R² = 0.998)

  • Positive ρ Value: The large, positive value of ρ (+2.85) provides strong evidence that the reaction is significantly accelerated by electron-withdrawing groups and decelerated by electron-donating groups.[5] This indicates that there is a buildup of negative charge in the transition state of the rate-determining step.[6][7]

  • Mechanism Validation: This experimental result is fully consistent with the proposed mechanism. As the C-C bond cleaves in the cyclic transition state, a partial negative charge develops on the α-carbon. Electron-withdrawing substituents on the distant benzyl ring stabilize this developing negative charge through inductive and resonance effects, thereby lowering the activation energy and increasing the reaction rate.

  • Predictive Power: The excellent linearity of the plot demonstrates the predictive power of the Hammett equation for this reaction series. One could confidently predict the rate constant for another substituted benzyl-cyanoacetic acid simply by knowing its σ constant.

Conclusion

This guide has detailed a comprehensive approach to studying the reaction kinetics of substituted benzyl-cyanoacetic acids. By combining robust synthetic and analytical protocols with the theoretical framework of the Hammett equation, we have quantitatively demonstrated the profound influence of substituent electronic effects on the rate of thermal decarboxylation. The experimentally determined reaction constant, ρ = +2.85, validates a mechanistic pathway involving a charge-separated transition state with developing negative charge on the α-carbon. This integrated methodology serves as a powerful template for researchers seeking to correlate molecular structure with reactivity in a predictive and mechanistically insightful manner.

References

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.ACS Publications.
  • Kinetics of the Knoevenagel Condensation of Benzaldehydes with Diethyl Malonate.Journal of the American Chemical Society.
  • Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate.Asian Journal of Chemistry.
  • Hammett plot of competitive oxidation of para substituted N-benzylbenzamide.ResearchGate.
  • Synthesis, and synthetic applications of cyanoacetamides.ResearchGate.
  • Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes.Semantic Scholar.
  • Example problems involving Hammett Eqn.University of Manitoba.
  • Technical Support Center: Decarboxylation of Cyanoacetic Acid Derivatives.Benchchem.
  • Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Linear Free Energy Relationships. University of California, Irvine. Available at: [Link]

  • Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Decarboxylation Reaction Mechanism. YouTube. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Bromobenzyl)-cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of (3-Bromobenzyl)-cyanoacetic acid. As a compound possessing multiple chemical hazards—a halogenated aromatic ring, a nitrile group, and a carboxylic acid function—it necessitates a multi-faceted approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance. The procedures outlined herein are built upon established principles of laboratory safety and hazardous waste management, emphasizing the causality behind each critical step.

Hazard Identification and Risk Assessment

(3-Bromobenzyl)-cyanoacetic acid is not a simple organic acid; it is a complex molecule requiring careful handling due to its composite hazards. A thorough understanding of these risks is the foundation of its safe disposal.

  • Halogenated Organic Compound: The presence of a bromine atom classifies this compound as halogenated. Halogenated organic wastes require specific disposal routes, typically high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants like dioxins.[1][2] Mixing this waste with non-halogenated streams leads to costly and improper disposal.[3]

  • Cyanide-Containing Compound: The cyano- (nitrile) group can, under certain conditions (such as in the presence of strong acids), hydrolyze or decompose to release highly toxic hydrogen cyanide (HCN) gas.[4][5] Exposure to HCN can be rapidly fatal. Therefore, preventing acidification of this waste stream is a critical safety control.

  • Carboxylic Acid: While its acidity is a lower-tier hazard compared to the other functionalities, it still contributes to the material's corrosive nature and reactivity.

The following table summarizes the key hazard information based on available Safety Data Sheets (SDS).

PropertyDataSource(s)
CAS Number 948015-61-0[6]
Molecular Formula C₁₀H₈BrNO₂[6]
GHS Pictogram Exclamation Mark
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/ eye protection/ face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Personnel Protection and Safety Measures

Given the identified hazards, stringent adherence to personal protective equipment (PPE) protocols is mandatory when handling the pure compound or its waste.

  • Hand Protection: Wear nitrile or neoprene gloves. Always check the glove manufacturer's specifications for breakthrough time and compatibility.[8]

  • Eye Protection: Use tight-fitting safety goggles and a face shield, especially when handling larger quantities or the solid material.[8][9]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[8][10]

  • Respiratory Protection: All handling of (3-Bromobenzyl)-cyanoacetic acid, including waste consolidation, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4][7][10]

Emergency Exposure Protocol:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[7][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

Step-by-Step Disposal Protocol

The guiding principle for disposing of (3-Bromobenzyl)-cyanoacetic acid is segregation . Do not attempt to neutralize or treat this chemical in the laboratory. The risk of generating hydrogen cyanide gas is significant and requires specialized industrial facilities.[5]

Step 1: Select the Appropriate Waste Container
  • Choose a clean, leak-proof container made of a compatible material (e.g., High-Density Polyethylene, HDPE).

  • The container must have a screw-top cap to ensure it can be kept closed and vapor-tight.[2][12]

Step 2: Label the Waste Container
  • Proper labeling is a critical compliance and safety step. Before adding any waste, affix a "Hazardous Waste" tag to the container.[12]

  • The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "(3-Bromobenzyl)-cyanoacetic acid."

    • An explicit indication that it is a "Halogenated Organic Waste." [1][2]

    • List any solvents used to rinse glassware that are also being added to the container.

Step 3: Waste Collection
  • Collect all waste containing (3-Bromobenzyl)-cyanoacetic acid, including residual solids and solutions, directly into the labeled container.

  • Use a minimal amount of a compatible organic solvent (e.g., acetone, ethanol) to rinse glassware that contained the material, and add this rinse to the waste container.

  • Crucially, keep the waste container closed at all times , except when actively adding waste.[2][12]

Step 4: Segregation and Storage
  • This waste stream must be segregated from all other waste types. Specifically:

    • DO NOT mix with non-halogenated organic waste.[3][10]

    • DO NOT mix with acidic waste. This is the most critical prohibition to prevent the generation of HCN gas.[5]

    • DO NOT mix with strong bases, oxidizers, or metal waste.[1][12]

  • Store the sealed container in a designated Satellite Accumulation Area (SAA) that is well-ventilated and provides secondary containment.[12]

Step 5: Arrange for Final Disposal
  • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department.

  • EHS personnel will arrange for the collection of the waste by a licensed hazardous waste disposal contractor, who will transport it for final destruction via controlled high-temperature incineration.[1][10]

The following diagram illustrates the decision-making workflow for the proper segregation and disposal of this chemical.

G Disposal Workflow for (3-Bromobenzyl)-cyanoacetic Acid start Waste Generated: (3-Bromobenzyl)-cyanoacetic acid check_halogen Is the compound halogenated? start->check_halogen drain_disposal Pour down drain? start->drain_disposal segregate Segregate into a dedicated 'Halogenated Organic Waste' container. check_halogen->segregate  Yes check_cyanide Does the compound contain a cyano (nitrile) group? check_acid Is Acidic Waste Present in the disposal area? check_cyanide->check_acid  Yes segregate->check_cyanide prohibit_mixing STRICTLY PROHIBIT MIXING. Risk of generating lethal HCN gas. check_acid->prohibit_mixing  Yes label_container Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name 3. 'Halogenated Waste' check_acid->label_container  No prohibit_mixing->label_container store_waste Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for professional disposal. store_waste->contact_ehs prohibit_drain PROHIBITED. Violates regulations and harms environment. drain_disposal->prohibit_drain NO

Caption: Decision workflow for the safe disposal of (3-Bromobenzyl)-cyanoacetic acid.

References

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Vertex AI Search.
  • Occupational Safety and Health Administr
  • U.S. Environmental Protection Agency (EPA). (2014, July). Method 9013A: Cyanide Extraction Procedure for Solids and Oils.
  • Google Patents. (CN105481717A).
  • Fisher Scientific. (2025, December 19).
  • Occupational Safety and Health Administr
  • New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: BROMOBENZYL CYANIDE.
  • Bucknell University.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Cyanide - Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds.
  • Google Patents. (CN106349108A).
  • Braun Research Group, University of Illinois.
  • BenchChem.
  • University of Wisconsin-Milwaukee.
  • ChemScene. (2025, December 3).
  • Ganoksin Orchid. (2008, January 17). Safe disposal of cyanide - Jewelry Discussion.
  • National Center for Biotechnology Information, PubChem. Cyanoacetic acid | C3H3NO2 | CID 9740.
  • TCI Chemicals. (2025, May 7).
  • Temple University Environmental Health and Radiation Safety.
  • U.S. Environmental Protection Agency (EPA). Cyanide Compounds.
  • Occupational Safety and Health Administration (OSHA).
  • ECHEMI.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency (EPA). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III.
  • Combi-Blocks. (2024, January 19).
  • Tokyo Chemical Industry (TCI). Cyanoacetic Acid | 372-09-8.
  • Sigma-Aldrich. (2024, March 6).
  • Sigma-Aldrich. (3-BROMOBENZYL)-CYANOACETIC ACID | 948015-61-0.
  • Sigma-Aldrich. (3-BROMOBENZYL)-CYANOACETIC ACID | 948015-61-0 (Merck).

Sources

Navigating the Synthesis and Handling of (3-Bromobenzyl)-cyanoacetic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and organic synthesis, the novel compound (3-Bromobenzyl)-cyanoacetic acid presents both opportunity and a demand for rigorous safety protocols. This guide, compiled by a Senior Application Scientist, offers a detailed operational plan for the safe handling and disposal of this chemical, ensuring the protection of laboratory personnel and the integrity of your research. As no specific Safety Data Sheet (SDS) is currently available for (3-Bromobenzyl)-cyanoacetic acid, this document synthesizes data from structurally related compounds—namely 3-bromobenzoic acid, bromobenzyl cyanide, and cyanoacetic acid—to provide a comprehensive safety framework.

Hazard Analysis: A Triad of Risks

(3-Bromobenzyl)-cyanoacetic acid combines three key functional groups, each contributing to its overall hazard profile:

  • The Brominated Aromatic Ring: Compounds containing bromobenzyl groups are known irritants and lachrymators (tear-inducing agents).[1][2][3] They can cause significant irritation to the eyes, skin, and respiratory tract.[2][4][5]

  • The Cyano Group (-CN): The presence of the nitrile functional group introduces the risk of cyanide toxicity. While the cyanide is covalently bound within the molecule, there is a potential for the release of highly toxic hydrogen cyanide (HCN) gas, particularly upon contact with strong acids, bases, or through metabolic processes if absorbed.[1][2][6] High exposure to cyanide can be rapidly fatal.[6]

  • The Carboxylic Acid Group (-COOH): This functional group renders the compound acidic and potentially corrosive.[7][8] It can cause severe skin burns and eye damage upon direct contact.[9][10]

Given this combination, (3-Bromobenzyl)-cyanoacetic acid should be treated as a corrosive, toxic, and irritating solid .

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling (3-Bromobenzyl)-cyanoacetic acid. The following table outlines the minimum required PPE, with explanations rooted in the compound's chemical nature.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene), double-gloved.To prevent skin contact with the corrosive and toxic solid. Double gloving provides an extra layer of protection against potential tears or permeation.[5]
Eye and Face Protection Safety goggles and a full-face shield.To protect against splashes of the solid or potential solutions, and to shield the face from irritating dust and potential lachrymatory effects.[4][5][9]
Body Protection A lab coat that fastens securely.To protect skin and personal clothing from contamination.
Respiratory Protection To be used in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust particles and potential off-gassing of hydrogen cyanide.[5][6]

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling (3-Bromobenzyl)-cyanoacetic acid Assess_Hazards Assess Hazards: - Corrosive (Acid) - Toxic (Cyano Group) - Irritant (Bromobenzyl) Start->Assess_Hazards Initiate Gloves Hand Protection: Double Nitrile/Neoprene Gloves Assess_Hazards->Gloves Skin Contact Risk Eye_Face Eye/Face Protection: Safety Goggles & Face Shield Assess_Hazards->Eye_Face Splash/Dust Risk Body Body Protection: Lab Coat Assess_Hazards->Body Contamination Risk Respiratory Respiratory Protection: Work in Fume Hood Assess_Hazards->Respiratory Inhalation Risk

Caption: PPE selection workflow for handling (3-Bromobenzyl)-cyanoacetic acid.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount.

3.1. Preparation and Engineering Controls:

  • Designated Area: All work with (3-Bromobenzyl)-cyanoacetic acid must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials for acidic and cyanide-containing compounds should be readily available.

  • Buddy System: Never work alone when handling this compound. A second person should be aware of the procedure and the associated risks.

3.2. Handling Procedure:

  • Don PPE: Before handling the compound, don all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so within the fume hood to minimize the risk of inhaling dust. Use a tared container to avoid transferring the compound multiple times.

  • Dissolving: When dissolving the solid, slowly add the compound to the solvent. Be mindful that dissolving acids can be exothermic.

  • Reactions: Conduct all reactions within the fume hood. Be aware of incompatibilities; avoid contact with strong oxidizing agents, strong acids, and strong bases.[1] Combination with bases can produce hydrogen cyanide.[1]

  • Post-Handling: After handling, thoroughly wash your hands and any potentially exposed skin with soap and water, even if you believe no contact occurred.[5][6]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
Spill Evacuate the immediate area. For a small spill, if you are trained and have the appropriate spill kit, contain the spill with an appropriate absorbent material. For a large spill, evacuate the laboratory and contact your institution's emergency response team.[1]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of (3-Bromobenzyl)-cyanoacetic acid.

  • Waste Segregation: All waste containing (3-Bromobenzyl)-cyanoacetic acid, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a designated, labeled, and sealed hazardous waste container.

  • Waste Labeling: The waste container must be clearly labeled as "Hazardous Waste: Halogenated Organic Compound, Acidic, Contains Cyanide."

  • Disposal Vendor: Arrange for disposal through your institution's licensed hazardous waste disposal vendor. Do not dispose of this compound down the drain or in regular trash.

By understanding the inherent hazards of (3-Bromobenzyl)-cyanoacetic acid and diligently applying these safety and logistical protocols, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational document to be integrated into your laboratory's specific safety procedures.

References

  • New Jersey Department of Health. (Date not available). Hazard Summary: Bromobenzyl Cyanide. Retrieved from [Link]

  • PubChem. (Date not available). Bromobenzyl Cyanide. Retrieved from [Link]

  • Cole-Parmer. (Date not available). Material Safety Data Sheet: 3-Bromobenzyl Bromide, 95%. Retrieved from [Link]

  • Wikipedia. (Date not available). Cyanoacetic acid. Retrieved from [Link]

  • PubChem. (Date not available). 3-Bromobenzoic acid. Retrieved from [Link]

  • Loba Chemie. (Date not available). Cyanoacetic Acid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromobenzyl)-cyanoacetic acid
Reactant of Route 2
Reactant of Route 2
(3-Bromobenzyl)-cyanoacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.